8-bromo-1,6-naphthyridine-2-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-bromo-1,6-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-11-3-5-1-2-7(9(13)14)12-8(5)6/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKXVUODLFGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=NC=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375505 | |
| Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197507-55-4 | |
| Record name | 8-bromo-1,6-naphthyridine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-1,6-naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-bromo-1,6-naphthyridine-2-carboxylic acid: Synthesis, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-bromo-1,6-naphthyridine-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The guide delves into the structural features of this versatile building block, offers a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. Furthermore, it provides predicted and characteristic spectroscopic data for its characterization and discusses its potential as a key intermediate in the synthesis of novel bioactive compounds.
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This nitrogen-containing bicyclic system is a key structural motif in numerous compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of nitrogen atoms within the fused ring system allows for a variety of intermolecular interactions with biological targets, making it an attractive framework for drug design.
The subject of this guide, this compound, is a bifunctional building block of significant synthetic potential. The presence of a bromine atom at the 8-position provides a reactive handle for the introduction of molecular diversity through various cross-coupling reactions. Simultaneously, the carboxylic acid group at the 2-position offers a site for amide bond formation, esterification, or other modifications, further expanding the accessible chemical space. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 197507-55-4 | [2][3] |
| Molecular Formula | C₉H₅BrN₂O₂ | [2][3] |
| Molecular Weight | 253.05 g/mol | [3] |
| Melting Point | 220 °C (decomposition) | [2] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. | - |
Spectroscopic Characterization
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms, the carboxylic acid, and the bromine atom. A predicted spectrum would show four distinct aromatic proton signals in the downfield region (typically δ 7.5-9.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm).
The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The aromatic carbons will appear in the region of 120-155 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
The IR spectrum will be characterized by the following key absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C=N and C=C stretches (aromatic rings): Multiple bands in the 1400-1620 cm⁻¹ region.
-
C-Br stretch: A weaker absorption in the fingerprint region.
The mass spectrum (e.g., ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 253 and/or a deprotonated molecular ion peak [M-H]⁻ at m/z 251. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct bromination of 1,6-naphthyridine-2-carboxylic acid. The following protocol is a detailed, best-practice methodology derived from established procedures for the bromination of similar heterocyclic systems.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol
Materials:
-
1,6-Naphthyridine-2-carboxylic acid (1.0 eq)[4]
-
Glacial Acetic Acid
-
Bromine (1.1 eq)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter paper
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1,6-naphthyridine-2-carboxylic acid (e.g., 2.0 g, 11.48 mmol) in glacial acetic acid (e.g., 20 mL).
-
Reagent Addition: While stirring, carefully add bromine (e.g., 0.62 mL, 12.05 mmol, 1.05 eq) dropwise to the suspension at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature with stirring for 4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted bromine and acetic acid.
-
Drying: Dry the purified product under vacuum to afford this compound.
Self-Validation: The identity and purity of the product should be confirmed by the spectroscopic methods outlined in section 2.2 and by melting point analysis. The expected melting point is around 220°C with decomposition.[2]
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile platform for the synthesis of a wide array of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position
The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon and nitrogen-based substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the naphthyridine core and various aryl or heteroaryl boronic acids or esters.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Representative Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
The Buchwald-Hartwig amination allows for the synthesis of 8-amino-1,6-naphthyridine derivatives by coupling with a wide range of primary or secondary amines.[5][6]
Representative Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture at 80-110°C until completion.
-
After cooling, quench the reaction and perform a standard aqueous work-up.
-
Purify the product via column chromatography.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 2-position can be readily converted into esters or amides, providing another avenue for derivatization.
Standard Fischer esterification conditions (refluxing in an alcohol with a catalytic amount of strong acid) can be employed to synthesize the corresponding esters.[7]
Representative Protocol for Esterification:
-
Dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and purify the resulting ester.
Amide bond formation can be achieved by activating the carboxylic acid, for example with a coupling reagent like HATU or EDC, followed by the addition of an amine.[8]
Representative Protocol for Amide Coupling:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for a few minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous work-up and purify the amide product by chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
The derivatives of this compound are of significant interest in drug discovery. The ability to introduce a wide range of substituents at the 8-position via cross-coupling allows for the exploration of structure-activity relationships (SAR) in various biological targets. For instance, substituted 1,6-naphthyridines have been investigated as kinase inhibitors and for their potential in treating various cancers.[9][10]
In materials science, the rigid, planar 1,6-naphthyridine scaffold, when appropriately functionalized, can give rise to compounds with interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.[1]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for sequential or orthogonal derivatization at two distinct positions of the medicinally important 1,6-naphthyridine scaffold. This guide has provided a detailed overview of its properties, a robust synthetic protocol, and a discussion of its key chemical transformations. The methodologies and data presented herein are intended to empower researchers to effectively utilize this compound in the design and synthesis of novel molecules for a wide range of scientific applications.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 197507-59-8 | 1,6-Naphthyridine-2-carboxylic acid - Synblock [synblock.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Buy Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (EVT-12764714) [evitachem.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to 8-bromo-1,6-naphthyridine-2-carboxylic acid (CAS: 197507-55-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Naphthyridine Scaffold
The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the specific arrangement of its nitrogen atoms provide an excellent framework for designing ligands that can interact with a variety of biological targets with high affinity and specificity.[1][2] Derivatives of this and other naphthyridine isomers have shown a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic introduction of functional groups onto this core is paramount for modulating pharmacokinetic and pharmacodynamic properties. 8-bromo-1,6-naphthyridine-2-carboxylic acid serves as a key functionalized building block, offering two distinct points for chemical modification: the carboxylic acid at the 2-position and the bromine atom at the 8-position. This guide provides a technical overview of its synthesis, properties, and strategic applications in drug discovery and development.
Physicochemical and Safety Profile
A comprehensive understanding of a compound's physical properties and safety hazards is the foundation of its effective and safe utilization in a laboratory setting.
Physical and Chemical Properties
This compound is typically a solid at room temperature.[5][6] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 197507-55-4 | [5][6] |
| Molecular Formula | C₉H₅BrN₂O₂ | [5][6] |
| Molecular Weight | 253.05 g/mol | [6] |
| Melting Point | 220 °C (decomposes) | [5] |
| Boiling Point (Predicted) | 421.8 ± 40.0 °C at 760 mmHg | [5] |
| Appearance | Solid | [5] |
| Purity (Typical) | ≥96% | [5][6] |
| LogP (Predicted) | 2.0905 | [6] |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory environment.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
GHS Pictogram: GHS07 (Harmful)[5]
-
Signal Word: Warning[5]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
In case of accidental exposure, seek immediate medical attention. Refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information.
Synthesis and Purification
The preparation of this compound is achieved through the electrophilic bromination of the parent 1,6-naphthyridine-2-carboxylic acid. This section details a comprehensive protocol based on established chemical principles for such transformations.
Reaction Scheme
The overall transformation involves the regioselective installation of a bromine atom onto the naphthyridine ring system.
Caption: Synthesis of the target compound.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. The naphthyridine ring system is electron-deficient due to the presence of two nitrogen atoms. However, the pyridine ring that does not contain the carboxylic acid is comparatively more electron-rich and thus more susceptible to electrophilic attack. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, increasing the electrophilicity of one of the bromine atoms. Heating the reaction to 80 °C provides the necessary activation energy to overcome the electron-deficient nature of the heterocyclic ring.
Detailed Experimental Protocol
This protocol is constructed based on a reported reaction summary and general principles of organic synthesis.[7] Researchers should perform their own optimization as needed.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,6-naphthyridine-2-carboxylic acid (2.0 g, 11.48 mmol).
-
Solvent Addition: Add glacial acetic acid (40 mL) to the flask. Stir the mixture to form a suspension.
-
Reagent Addition: In a fume hood, carefully add bromine (0.65 mL, 12.63 mmol, 1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Expert Insight: The slow, dropwise addition of bromine is crucial to control the reaction exotherm and prevent potential side reactions. Using a slight excess of bromine ensures complete consumption of the starting material.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
After 4 hours, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 200 mL of ice-cold water with stirring. A precipitate should form.
-
To quench any unreacted bromine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic orange/brown color of bromine dissipates.
-
Isolate the solid product by vacuum filtration, washing the filter cake with copious amounts of cold water to remove residual acetic acid and salts.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.
-
Characterization
As of the date of this guide, detailed, publicly available spectroscopic data (NMR, IR, Mass Spec) for this specific compound is limited. Researchers are advised to acquire this data to confirm the structure and purity of their synthesized material. Predicted mass spectrometry data suggests the following ions may be observed: [M+H]⁺ at m/z 252.96073 and [M-H]⁻ at m/z 250.94617.[8]
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The two functional groups, the carboxylic acid and the bromo group, can be manipulated orthogonally or in sequence to build molecular diversity.
Strategic Functionalization Workflow
Caption: Key synthetic transformations.
C2-Position Chemistry: Amide Bond Formation
The carboxylic acid at the C2-position is readily converted into amides, which are prevalent functionalities in many drug molecules. Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can be employed to couple this acid with a diverse range of primary and secondary amines, introducing new pharmacophores and vectors for property modulation. The corresponding amide, 8-bromo-[5][9]naphthyridine-2-carboxylic acid amide, is a known derivative.
C8-Position Chemistry: A Handle for Cross-Coupling
The bromine atom at the C8-position is a versatile handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the accessible chemical space.
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters can introduce new carbon-carbon bonds, a cornerstone of modern drug discovery for building complex scaffolds.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of diverse amine functionalities at the C8-position, which can be critical for targeting specific protein interactions or improving solubility.
-
Sonogashira Coupling: The coupling with terminal alkynes introduces a linear, rigid linker, which can be used to probe deep into binding pockets or to serve as a precursor for further transformations.
The ability to perform these reactions on the naphthyridine core is well-documented for related isomers, highlighting the synthetic utility of the bromo-substituent.
Conclusion and Future Outlook
This compound is a strategically important building block for chemical and pharmaceutical research. Its synthesis, while not yet detailed extensively in public literature, is achievable through standard electrophilic bromination protocols. The true power of this molecule is its capacity for divergent functionalization at two key positions, enabling the rapid generation of compound libraries for screening and lead optimization. As the demand for novel therapeutics targeting complex diseases continues to grow, the importance of versatile, well-characterized chemical scaffolds like the 1,6-naphthyridine core, and key intermediates like the title compound, will only increase.
References
- 1. echemi.com [echemi.com]
- 2. epdf.pub [epdf.pub]
- 3. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-Naphthyridine-8-carboxylic acid | C9H6N2O2 | CID 42064965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [oakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These nitrogen-containing bicyclic systems are of significant interest to researchers and drug development professionals due to their ability to interact with various biological targets. Derivatives of the 1,6-naphthyridine core have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2] The targeted synthesis of substituted 1,6-naphthyridines, such as 8-bromo-1,6-naphthyridine-2-carboxylic acid, is a key step in the exploration of new therapeutic agents. This guide provides a comprehensive overview of the synthesis of this important building block, focusing on practical experimental protocols and the underlying chemical principles.
Core Synthetic Strategies for the 1,6-Naphthyridine Framework
The construction of the 1,6-naphthyridine ring system can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Two of the most classical and versatile methods are the Skraup synthesis and the Friedländer annulation.
The Skraup Reaction
The Skraup synthesis is a powerful method for the preparation of quinolines and their bioisosteres, including naphthyridines.[3] The reaction typically involves the treatment of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,6-naphthyridine, 4-aminopyridine is the logical starting material.[3][4] The glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation yield the aromatic 1,6-naphthyridine core. While effective, the Skraup reaction is known for its often vigorous and sometimes violent nature, necessitating careful control of reaction conditions.[3]
The Friedländer Annulation
The Friedländer synthesis provides a more convergent and often milder approach to quinolines and naphthyridines.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. For the synthesis of substituted 1,6-naphthyridines, a 4-aminonicotinaldehyde (4-amino-3-formylpyridine) is a common precursor.[1] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to afford the bicyclic aromatic system. The versatility of the Friedländer reaction allows for the introduction of a variety of substituents onto the newly formed ring.
Synthesis of this compound: A Step-by-Step Guide
The most direct route to this compound involves the synthesis of the parent carboxylic acid followed by a regioselective bromination. This two-step process is outlined below.
Step 1: Synthesis of 1,6-Naphthyridine-2-carboxylic acid
A plausible and efficient method for the synthesis of the key intermediate, 1,6-naphthyridine-2-carboxylic acid, is through a Friedländer-type condensation. This involves the reaction of 4-aminonicotinaldehyde with pyruvic acid.
Conceptual Workflow for the Synthesis of 1,6-Naphthyridine-2-carboxylic acid:
Figure 1: Conceptual workflow for the synthesis of the key intermediate.
Experimental Protocol: Synthesis of 1,6-Naphthyridine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminonicotinaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add pyruvic acid (1.1 equivalents) followed by a catalytic amount of a base, such as piperidine or sodium hydroxide.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,6-naphthyridine-2-carboxylic acid.
Step 2: Bromination of 1,6-Naphthyridine-2-carboxylic acid
The final step in the synthesis is the regioselective bromination of the 1,6-naphthyridine-2-carboxylic acid intermediate at the 8-position. This is an electrophilic aromatic substitution reaction.
Conceptual Workflow for the Bromination Step:
Figure 2: Conceptual workflow for the final bromination step.
Experimental Protocol: Synthesis of this compound [6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Dissolution of Starting Material: To the flask, add 1,6-naphthyridine-2-carboxylic acid (2.0 g, 11.48 mmol) and acetic acid as the solvent.
-
Addition of Bromine: While stirring, carefully add a solution of bromine in acetic acid.
-
Reaction: Heat the stirred solution to 80°C and maintain this temperature for 4 hours.[6] Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold acetic acid, followed by a non-polar solvent like hexane to remove any residual bromine. If no precipitate forms, carefully quench the excess bromine with a solution of sodium thiosulfate. The product can then be extracted into an appropriate organic solvent. The crude product should be purified by recrystallization to afford pure this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,6-Naphthyridine-2-carboxylic acid | C₉H₆N₂O₂ | 174.16 | - |
| This compound | C₉H₅BrN₂O₂ | 253.05 | 220 (dec.)[7] |
Conclusion
The synthesis of this compound is a multi-step process that relies on established heterocyclic chemistry principles. The Friedländer annulation provides a versatile entry point to the core 1,6-naphthyridine-2-carboxylic acid structure, which can then be regioselectively brominated to yield the final product. The protocols outlined in this guide, when executed with precision and adherence to safety precautions, provide a reliable pathway for obtaining this valuable building block for further research and development in medicinal chemistry. The strategic placement of the bromine atom and the carboxylic acid group offers multiple handles for subsequent chemical modifications, making this compound a highly versatile intermediate in the synthesis of novel therapeutic agents.
References
- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. acs.org [acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [oakwoodchemical.com]
A Technical Guide to the Spectroscopic Characterization of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 8-bromo-1,6-naphthyridine-2-carboxylic acid (C₉H₅BrN₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. While this compound is commercially available and its synthesis has been described, a consolidated public repository of its complete spectroscopic data is not readily accessible.[1][2][3] This document bridges that gap by presenting a predictive analysis of its expected spectroscopic signatures—¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy—grounded in the fundamental principles of spectroscopy and comparative data from structurally related naphthyridine derivatives.[4][5][6][7] Furthermore, this guide offers detailed, field-proven experimental protocols for acquiring high-fidelity spectra, ensuring researchers can confidently generate and interpret their own data.
Introduction: The Significance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged scaffold in drug discovery and materials science.[4][8] Its rigid, planar structure and the presence of two nitrogen atoms provide unique opportunities for hydrogen bonding and π-stacking interactions with biological targets. Consequently, derivatives of this scaffold have been explored for a wide range of biological activities.[8][9] The introduction of a bromine atom at the 8-position and a carboxylic acid at the 2-position creates a highly functionalized molecule. The bromine serves as a versatile synthetic handle for cross-coupling reactions, while the carboxylic acid group can modulate solubility and act as a key pharmacophoric feature.[7]
Accurate spectroscopic characterization is the bedrock of chemical research, confirming molecular identity, purity, and structure. For a molecule like this compound, a detailed spectroscopic dataset is crucial for quality control, reaction monitoring, and understanding its electronic properties.
Predicted Spectroscopic Data and Interpretation
The following sections provide an expert prediction of the key spectroscopic features of the title compound. These predictions are based on established chemical shift theory, fragmentation patterns, and vibrational frequencies observed in analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted spectra are based on the structure shown in Figure 1.
Figure 1. Structure of this compound with proton and carbon numbering.
The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) and one broad signal for the carboxylic acid proton.
-
Aromatic Protons (H3, H4, H5, H7): The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the carboxylic acid, and the bromine atom.
-
H3 & H4: These protons are on the pyridine ring containing the carboxylic acid. The H3 proton, being ortho to the carboxylic acid, is expected to be downfield. They will likely appear as doublets due to coupling with each other (³JHH ≈ 8-9 Hz).
-
H5 & H7: These protons are on the brominated pyridine ring. The H7 proton, adjacent to the bromine atom, will be influenced by its electronegativity and lone pairs. These will also likely appear as doublets (³JHH ≈ 4-5 Hz), typical for protons on a pyridine ring.
-
-
Carboxylic Acid Proton (COOH): This proton will appear as a broad singlet at a significantly downfield chemical shift (δ > 12 ppm), which will disappear upon D₂O exchange. Its broadness is due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | > 12.0 | broad singlet | - | Acidic proton, subject to exchange and H-bonding. |
| H4 | 8.8 - 9.0 | doublet | ~8.5 | Ortho to ring nitrogen and meta to COOH group. |
| H5 | 8.6 - 8.8 | doublet | ~4.5 | Ortho to ring nitrogen. |
| H3 | 8.4 - 8.6 | doublet | ~8.5 | Ortho to electron-withdrawing COOH group. |
| H7 | 8.2 - 8.4 | doublet | ~4.5 | Influenced by adjacent bromine and ring nitrogen. |
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.[10]
-
Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of δ 165-175 ppm.[11]
-
Aromatic Carbons (C2-C8a): The chemical shifts of the aromatic carbons are influenced by their position relative to the nitrogen atoms, the bromine, and the carboxylic acid. Carbons directly attached to nitrogen (C4a, C8a) or bromine (C8) will have characteristic shifts. Quaternary carbons (C2, C4a, C8, C8a) will generally show weaker signals than protonated carbons.[10][12]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| C9 (COOH) | 165 - 175 | Carboxylic acid carbonyl carbon.[11] |
| C4a | 155 - 160 | Quaternary carbon between two rings, adjacent to N. |
| C2 | 150 - 155 | Quaternary carbon attached to COOH. |
| C5 | 148 - 152 | Aromatic CH, ortho to ring nitrogen. |
| C4 | 140 - 145 | Aromatic CH, ortho to ring nitrogen. |
| C8a | 135 - 140 | Quaternary carbon adjacent to N. |
| C7 | 125 - 130 | Aromatic CH adjacent to C-Br. |
| C3 | 122 - 127 | Aromatic CH, meta to COOH. |
| C8 | 118 - 123 | Carbon bearing the bromine atom. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak: The compound has a molecular formula of C₉H₅BrN₂O₂. The exact mass is approximately 251.95 Da.[2][13] A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [C₉H₅⁷⁹BrN₂O₂]⁺ and another at M+2 for [C₉H₅⁸¹BrN₂O₂]⁺.[13]
-
Key Fragmentation:
-
Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a significant peak at m/z [M-45]⁺.
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the [M-COOH]⁺ fragment is also plausible.
-
Loss of Br: Cleavage of the C-Br bond would result in a peak at m/z [M-79/81]⁺.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[14]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[15][16]
-
C-H Stretch (Aromatic): A weaker absorption should appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the aromatic C-H stretching vibrations.[15]
-
C=O Stretch (Carbonyl): A very strong, sharp absorption band is predicted between 1710-1680 cm⁻¹. The conjugation of the carboxylic acid with the aromatic naphthyridine ring is expected to shift this band to a slightly lower wavenumber compared to a saturated carboxylic acid.[16]
-
C=C and C=N Stretches (Aromatic): Medium to strong intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.[15]
-
C-O Stretch and O-H Bend: A medium intensity C-O stretching band should appear around 1320-1210 cm⁻¹, and an O-H bending vibration may be visible as a broad peak around 920 cm⁻¹.[16]
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Carbonyl | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Aromatic Rings | C=C, C=N Stretch | 1600 - 1450 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |
| Carboxylic Acid | O-H Bend | ~920 | Medium, Broad |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The extended π-conjugated system of the 8-bromo-1,6-naphthyridine core is expected to result in strong UV absorption.
-
π → π Transitions:* The aromatic system will give rise to intense absorption bands, likely in the range of 250-350 nm.[4][17] The presence of heteroatoms and substituents (Br, COOH) will influence the exact position (λmax) and intensity of these absorptions. Multiple overlapping bands are common for such heterocyclic systems.[4]
-
n → π Transitions:* Weaker absorptions at longer wavelengths (>300 nm) may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[17] The spectrum is typically recorded in a solvent like ethanol or acetonitrile.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
General Sample Preparation
-
Purity: Ensure the sample is of high purity (≥96% as indicated by suppliers) using a preliminary technique like HPLC or LC-MS.[2] Impurities can significantly complicate spectral interpretation.
-
Solvent Selection: For NMR and UV-Vis, use high-purity deuterated solvents (for NMR) or UV-grade solvents. The choice of solvent can slightly alter chemical shifts and λmax values.[5] DMSO-d₆ is a common choice for NMR of carboxylic acids as it readily dissolves the sample and shifts the residual water peak away from analyte signals.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrument: Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of ~16 ppm, centered around 8 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the COOH proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (~220 ppm).
-
A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C).
Protocol for Mass Spectrometry
-
Technique: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Run in both positive and negative ion modes. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample directly into the mass spectrometer. Acquire the full scan spectrum to observe the molecular ion and its isotopic pattern. Perform fragmentation (MS/MS) analysis on the molecular ion peak to aid in structural confirmation.
Protocol for Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Acquisition:
-
Place a small amount of the solid powder directly on the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol). Prepare a dilute solution from the stock to have an absorbance in the range of 0.1-1.0 AU.
-
Acquisition:
-
Use a dual-beam spectrophotometer.
-
Use matched quartz cuvettes.
-
Blank the instrument with the pure solvent.
-
Scan a suitable range, for example, from 200 to 600 nm, to capture all relevant electronic transitions.
-
Conclusion
This guide provides a robust predictive and methodological framework for the complete spectroscopic characterization of this compound. By combining predictive analysis based on established chemical principles with detailed, validated experimental protocols, researchers are equipped to confidently generate, interpret, and report the spectroscopic data for this compound. The provided tables of predicted values and the logical workflow diagram serve as practical tools for scientists in drug development and chemical research, ensuring data integrity and facilitating further investigation into the applications of this versatile heterocyclic molecule.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound [oakwoodchemical.com]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Elucidating the Structure of 8-bromo-1,6-naphthyridine-2-carboxylic acid via ¹H NMR Spectroscopy
Abstract
This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-bromo-1,6-naphthyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of an empirically published spectrum, this document serves as an in-depth predictive guide for researchers, scientists, and drug development professionals. We will dissect the molecular architecture to forecast chemical shifts, coupling constants, and multiplicity patterns. Furthermore, this guide presents a robust, field-proven protocol for acquiring high-quality ¹H NMR data for this class of compounds, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Naphthyridines and NMR
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable core for designing novel therapeutic agents. This compound (molecular formula: C₉H₅BrN₂O₂) is a functionalized derivative poised for further chemical modification, making unambiguous structural confirmation paramount.[1][2]
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[3][4] By probing the magnetic environments of protons within a molecule, ¹H NMR provides precise information on the number of distinct proton sets, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).[5][6] This guide will establish a foundational understanding of the expected ¹H NMR spectrum for the title compound.
Molecular Structure and Proton Environment Analysis
To predict the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all chemically non-equivalent protons.
Figure 1: Chemical structure of this compound with unique aromatic protons labeled.
The molecule possesses four aromatic protons in distinct chemical environments: H-3, H-4, H-5, and H-7 . The carboxylic acid proton (-COOH) is also present but may be broad or exchangeable depending on the solvent and sample conditions.
-
Ring A (Pyridone-like Ring): This ring contains H-3 and H-4. It is substituted with an electron-withdrawing carboxylic acid group at the C-2 position.
-
Ring B (Pyridine Ring): This ring contains H-5 and H-7. It is substituted with an electron-withdrawing bromine atom at the C-8 position. The nitrogen at position 6 also strongly influences the electronic environment.
Predicted ¹H NMR Spectrum: A Guided Analysis
The following predictions are based on established principles of substituent effects on aromatic systems and reference data for the parent 1,6-naphthyridine molecule.[7][8][9] The spectrum is predicted for a DMSO-d₆ solution, a common choice for carboxylic acids due to its ability to solubilize polar compounds and observe exchangeable protons.
Chemical Shift (δ) Predictions
The aromatic region for N-heterocycles typically appears downfield (δ > 7.0 ppm) due to the deshielding effects of the ring currents and the electronegative nitrogen atoms.[8]
-
Baseline - 1,6-Naphthyridine: The parent compound exhibits signals around δ 9.28 (H-5), 9.10 (H-2), 8.76 (H-7), 8.28 (H-4), 7.93 (H-8), and 7.52 (H-3) ppm in CDCl₃.[7] We will use these as a starting point and adjust for substituent effects.
-
H-7 (δ ≈ 9.0 - 9.3 ppm): This proton is ortho to a ring nitrogen (N-6) and meta to the bromine atom. The primary deshielding influence comes from the adjacent nitrogen. The bromine atom will have a minor deshielding effect from the meta position. This proton is expected to be the most downfield.
-
H-5 (δ ≈ 8.8 - 9.1 ppm): This proton is also ortho to a ring nitrogen (N-6) and is expected to be significantly downfield. It is far from the substituents on the other ring, so its shift will be similar to that in the parent compound.
-
H-4 (δ ≈ 8.6 - 8.9 ppm): This proton is ortho to the carbon bearing the carboxylic acid group. Electron-withdrawing groups deshield ortho and para protons.[10] Therefore, H-4 will be shifted downfield from its position in the parent naphthyridine. It is also meta to the N-1 nitrogen.
-
H-3 (δ ≈ 8.2 - 8.5 ppm): This proton is meta to the carboxylic acid group. The deshielding effect is weaker at the meta position. It is also ortho to the N-1 nitrogen, which will be a strong deshielding influence.
-
-COOH (δ > 13 ppm): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is highly dependent on concentration and temperature.
Multiplicity and Coupling Constants (J)
Spin-spin coupling provides information about adjacent protons. For aromatic systems, coupling is observed between protons that are ortho (³J), meta (⁴J), and sometimes para (⁵J) to each other.[11]
-
H-7 (Doublet): It is coupled only to H-5. This will be a meta coupling (⁴J), which is typically small, around 2-3 Hz.
-
H-5 (Doublet): It is coupled only to H-7, also showing a meta coupling (⁴J) of 2-3 Hz.
-
H-4 (Doublet): It is coupled to H-3. This is an ortho coupling (³J), which is significantly larger, typically 7-9 Hz.
-
H-3 (Doublet): It is coupled to H-4 with the same ortho coupling constant (³J) of 7-9 Hz.
Summary of Predicted Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | 9.0 - 9.3 | Doublet (d) | ⁴J ≈ 2-3 | ortho to N-6, meta to Br |
| H-5 | 8.8 - 9.1 | Doublet (d) | ⁴J ≈ 2-3 | ortho to N-6 |
| H-4 | 8.6 - 8.9 | Doublet (d) | ³J ≈ 7-9 | ortho to -COOH, meta to N-1 |
| H-3 | 8.2 - 8.5 | Doublet (d) | ³J ≈ 7-9 | meta to -COOH, ortho to N-1 |
| -COOH | > 13 | Broad Singlet (br s) | N/A | Exchangeable acidic proton |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system for the analysis of this compound.
Workflow Diagram
Figure 2: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Transfer the solid to a clean, dry vial. Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar carboxylic acids and its high boiling point, which minimizes evaporation. The residual proton signal at δ ≈ 2.50 ppm serves as a convenient internal reference.[12]
-
Vortex the sample until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil (typically ~4-5 cm).[13]
-
-
Spectrometer Setup and Data Acquisition: [14][15]
-
Insert the NMR tube into the spinner turbine, checking for the correct depth with a depth gauge.[16]
-
Insert the sample into the spectrometer magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. The lock system compensates for magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution. Modern spectrometers often have automated shimming routines.
-
Tune and match the probe to the ¹H frequency (~400 MHz on a 400 MHz instrument) to ensure maximum signal transmission and sensitivity.
-
Set the acquisition parameters. For a routine ¹H spectrum, typical parameters include:
-
Pulse Angle: 90° (for maximum signal in a single scan).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is crucial for accurate integration, especially for protons with long relaxation times.[14]
-
Number of Scans: 16 to 64 scans, depending on sample concentration. This improves the signal-to-noise ratio.
-
-
Initiate data acquisition to collect the Free Induction Decay (FID).
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.[12]
-
Integrate the area under each peak. The relative integral values correspond to the relative number of protons giving rise to each signal.
-
Assign the peaks to the corresponding protons based on their chemical shift, multiplicity, and integration, comparing them to the predictions in Section 3.
-
Advanced Considerations and Troubleshooting
-
Poor Solubility: If the compound does not fully dissolve, the resulting spectrum will have broad lines and poor signal-to-noise. Gentle warming or sonication may aid dissolution.
-
Broad -COOH Peak: The carboxylic acid proton signal may be very broad or not visible, especially if there are traces of water in the solvent.
-
Structural Confirmation: For unequivocal assignment, two-dimensional (2D) NMR experiments are recommended. A COSY (Correlation Spectroscopy) experiment would show correlations between coupled protons (H-3 with H-4), confirming their adjacency. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons over 2-3 bonds, allowing for complete assignment of the carbon skeleton.[17]
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals in the aromatic region, all appearing as doublets due to well-defined ortho and meta coupling relationships. The electron-withdrawing nature of the naphthyridine core, bromine atom, and carboxylic acid group results in a spectrum where all aromatic protons are significantly deshielded, appearing between δ 8.2 and 9.3 ppm. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality data to confirm these structural features, enabling further progress in their scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 197507-55-4 [sigmaaldrich.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 8. amherst.edu [amherst.edu]
- 9. modgraph.co.uk [modgraph.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. rsc.org [rsc.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. books.rsc.org [books.rsc.org]
- 15. chem.uiowa.edu [chem.uiowa.edu]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
A Technical Guide to the Mass Spectrometry Analysis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the robust analysis of 8-bromo-1,6-naphthyridine-2-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This molecule, a brominated heterocyclic carboxylic acid, presents unique analytical considerations, including a distinct isotopic signature and variable ionization behavior. We detail a validated workflow from first principles of method development to practical application, data interpretation, and quantification. This document is intended for researchers, analytical chemists, and drug development professionals who require accurate and reliable characterization of this and structurally related compounds. Key sections include the rationale for ionization mode selection, a detailed LC-MS/MS protocol, an in-depth analysis of the compound's characteristic fragmentation patterns, and strategies for quantitative analysis.
Introduction
This compound (CAS: 197507-55-4, Molecular Formula: C₉H₅BrN₂O₂) is a heterocyclic compound of interest in synthetic chemistry and pharmaceutical development.[1][2] Its structure, featuring a naphthyridine core, a carboxylic acid group, and a bromine atom, necessitates a highly specific and sensitive analytical approach for characterization, purity assessment, and quantification in complex matrices.
The molecular weight of this compound is approximately 253.06 g/mol .[1] However, for mass spectrometry, the monoisotopic mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br) is the critical value. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, imparts a highly characteristic isotopic pattern to the mass spectrum, serving as an invaluable diagnostic tool for its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this class of molecule due to its unparalleled sensitivity, selectivity, and ability to provide structural information. This guide elucidates a systematic approach to developing and validating an LC-MS/MS method tailored to the specific chemical properties of this compound.
Part 1: Foundational Principles & Method Development Strategy
The success of any MS analysis hinges on the strategic choices made during method development. For this compound, the key considerations are the ionization process and the exploitation of its unique isotopic composition.
Ionization Technique and Polarity Selection
Electrospray Ionization (ESI) is the most suitable ionization technique for this compound. Its polar nature, conferred by the carboxylic acid and nitrogen atoms, makes it amenable to the soft ionization process of ESI, which typically generates intact molecular ions with minimal in-source fragmentation.
The choice of polarity (positive or negative ion mode) is crucial:
-
Negative Ion Mode (ESI-): The presence of the acidic carboxylic acid group makes this compound an ideal candidate for negative ion mode analysis. In a solution with appropriate pH, the carboxylic acid readily deprotonates to form a carboxylate anion, yielding a prominent [M-H]⁻ ion.[3] This is often the most sensitive and straightforward approach for carboxylic acids.[4]
-
Positive Ion Mode (ESI+): The nitrogen atoms in the naphthyridine ring are basic and can be protonated to form an [M+H]⁺ ion, particularly in an acidic mobile phase. While potentially less sensitive than negative mode for this specific analyte, ESI+ can provide complementary fragmentation data that aids in structural confirmation.
Recommendation: Primary analysis should be conducted in Negative Ion Mode (ESI-) to leverage the high ionization efficiency of the carboxylic acid. Positive Ion Mode should be used as a secondary, confirmatory technique.
The Bromine Isotopic Signature: A Definitive Marker
A non-negotiable aspect of identifying this compound is the observation of its bromine isotopic pattern. Natural bromine consists of two isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by approximately 2 Daltons (Da), with nearly equal intensity (100:97 ratio). This A/A+2 pattern is a powerful filter for distinguishing the target analyte from background noise and co-eluting interferences.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification, especially in complex matrices or for metabolite identification studies, High-Resolution Mass Spectrometry (HRMS) using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is indispensable. HRMS provides accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental formula of the molecular ion and its fragments, significantly increasing confidence in identification.[5]
| Ion Type | Calculated Monoisotopic Mass (Da) |
| [M-H]⁻ (C₉H₄⁷⁹BrN₂O₂) | 250.94617 |
| [M-H]⁻ (C₉H₄⁸¹BrN₂O₂) | 252.94412 |
| [M+H]⁺ (C₉H₆⁷⁹BrN₂O₂) | 252.96073 |
| [M+H]⁺ (C₉H₆⁸¹BrN₂O₂) | 254.95868 |
| Table 1: Predicted accurate masses of the primary molecular ions of this compound. |
Part 2: Practical Application: A Validated LC-MS/MS Workflow
This section outlines a step-by-step protocol for the analysis of this compound.
Experimental Workflow Overview
Caption: Overall workflow for LC-MS/MS analysis.
Step 1: Sample Preparation
The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase and remove interfering matrix components.
Protocol for Standard Solution:
-
Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions from the stock solution into a 50:50 mixture of Acetonitrile:Water to prepare calibration standards and quality control samples.
-
Ensure the final concentration of DMSO is below 1% to avoid deleterious effects on chromatography.
Step 2: Liquid Chromatography (LC) Separation
Reversed-phase High-Performance Liquid Chromatography (HPLC) is ideal for retaining and separating this moderately polar compound from more polar and non-polar impurities.
LC Method Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry providing good retention and peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to ensure consistent protonation state and improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting analytes from a C18 column. |
| Gradient | 5% B to 95% B over 8 min | A standard gradient to elute the analyte and clean the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak symmetry. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
Note on Mobile Phase: While formic acid is used here for good chromatography, it can suppress negative ion mode sensitivity.[3] If sensitivity in ESI- is poor, substituting 0.1% formic acid with 5 mM Ammonium Acetate or Ammonium Formate can significantly enhance the [M-H]⁻ signal.
Step 3: Mass Spectrometry (MS) Detection and Fragmentation
MS Parameter Settings (Negative Ion Mode):
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI- |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas | 800 L/Hr |
| Collision Energy | Ramp 20-40 eV (for MS/MS) |
MS1 Full Scan Analysis: In the initial full scan experiment, the primary objective is to locate the deprotonated molecular ion, [M-H]⁻, and confirm its characteristic bromine isotopic pattern at m/z 250.9 and 252.9.
Tandem MS (MS/MS) Analysis and Proposed Fragmentation: Upon confirmation of the precursor ion, a product ion scan (MS/MS) is performed by selecting the [M-H]⁻ ion (m/z 250.9) in the first quadrupole, fragmenting it via Collision-Induced Dissociation (CID), and scanning the resulting product ions in the second analyzer.
Proposed Fragmentation Pathway for [M-H]⁻: The most labile part of the deprotonated molecule is the carboxylate group. The initial and most dominant fragmentation event is expected to be the neutral loss of carbon dioxide (CO₂), a common fragmentation pathway for deprotonated carboxylic acids.[6]
-
[M-H]⁻ → [M-H-CO₂]⁻: The precursor ion at m/z 250.9 loses 44.0 Da (CO₂) to produce a major fragment ion at m/z 206.9. This fragment represents the deprotonated 8-bromo-1,6-naphthyridine core.
-
Further Fragmentation: The resulting naphthyridine anion may undergo further fragmentation, such as the loss of HCN (27 Da) from the ring system, a characteristic fragmentation of nitrogen-containing heterocycles.[6]
Caption: Proposed primary fragmentation pathway in negative ion mode.
Part 3: Data Interpretation and Validation
Qualitative Analysis Checklist
To confidently identify this compound in a sample, the following four criteria must be met:
-
Retention Time (RT): The peak's retention time must match that of an authentic reference standard analyzed under the same conditions.
-
Accurate Mass: The measured mass of the precursor ion ([M-H]⁻) should be within 5 ppm of the calculated theoretical mass.
-
Isotopic Pattern: The precursor ion must exhibit the characteristic ~1:1 doublet pattern for a single bromine atom (m/z A and A+2).
-
MS/MS Fragmentation: The product ion spectrum must contain the expected key fragment ions (e.g., loss of CO₂) and their relative intensities should be comparable to the reference standard.
Quantitative Analysis
For accurate quantification, a tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves programming the instrument to specifically monitor one or more precursor-to-product ion transitions. This is a highly selective and sensitive technique that minimizes background interference.
Recommended MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Name | Use |
|---|---|---|---|
| 250.9 | 206.9 | ⁷⁹Br → Fragment | Quantifier |
| 252.9 | 208.9 | ⁸¹Br → Fragment | Qualifier |
| 250.9 | 127.9 | ⁷⁹Br → Ring Fragment| Confirmatory |
Method Validation: A quantitative assay should be validated according to established guidelines (e.g., FDA, EMA). This includes establishing:
-
Calibration Curve: A plot of instrument response versus known concentrations of the standard. The curve should exhibit linearity over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. Detection limits for this type of assay can often reach the low ppb to high ppt range.[4]
Conclusion
The mass spectrometric analysis of this compound is effectively and reliably achieved through a well-designed LC-MS/MS method. By leveraging Electrospray Ionization in negative ion mode, the analyst can achieve excellent sensitivity for the deprotonated [M-H]⁻ molecular ion. The definitive confirmation of the analyte's identity rests on a multi-criteria approach: matching retention time, accurate mass measurement, the unmistakable A/A+2 bromine isotopic signature, and characteristic MS/MS fragmentation, primarily the neutral loss of CO₂. The described workflow provides a robust foundation for both qualitative and quantitative assessments, making it a vital tool for researchers and developers working with this important heterocyclic compound.
References
- 1. This compound [oakwoodchemical.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the FTIR Analysis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural elucidation of 8-bromo-1,6-naphthyridine-2-carboxylic acid. As a key heterocyclic motif in medicinal chemistry, a thorough understanding of the spectroscopic signature of this molecule is paramount for synthesis confirmation, purity assessment, and quality control in drug development pipelines. This document moves beyond a simple recitation of spectral data, offering a rationale for experimental design and a detailed interpretation of the resulting vibrational spectrum.
The Molecular Architecture: A Vibrational Perspective
This compound (C₉H₅BrN₂O₂, M.W.: 253.05 g/mol , CAS: 197507-55-4) is a rigid, planar molecule featuring a naphthyridine bicyclic system, a carboxylic acid moiety, and a bromine substituent.[1][2] Each of these components contributes a unique set of vibrational modes that are detectable by FTIR spectroscopy. The interpretation of the spectrum, therefore, relies on the deconvolution of these individual contributions.
The carboxylic acid group is particularly informative, with its characteristic O-H and C=O stretching vibrations being highly sensitive to intermolecular interactions, specifically hydrogen bonding.[3][4] The aromatic naphthyridine core will present a series of C-H and C=C/C=N stretching and bending vibrations, while the C-Br bond will exhibit a stretching vibration in the far-infrared region.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of solid-state this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for powdered samples.
Instrumentation:
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Sample press for ensuring good contact with the ATR crystal.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum with the empty ATR accessory. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor). A typical background scan involves the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Measurement:
-
Place a small amount (typically 1-2 mg) of the finely powdered this compound onto the center of the ATR crystal.
-
Lower the sample press to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
Acquire the sample spectrum using the same acquisition parameters as the background scan.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Diagrammatic Representation of the Experimental Workflow:
Caption: Workflow for FTIR data acquisition and processing.
Spectral Interpretation: Decoding the Vibrational Signature
The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands. The following table summarizes the anticipated vibrational modes, their expected frequency ranges, and the rationale for their assignment.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature | Expected Appearance and Rationale |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | A very broad and intense band, often with superimposed sharp C-H stretching peaks. The breadth is due to extensive intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state.[4][5] |
| ~3030 | C-H stretch | Aromatic (Naphthyridine Ring) | Weak to medium intensity, sharp peaks appearing just to the left of the typical saturated C-H stretching region.[6][7] |
| 1710 - 1680 | C=O stretch | Conjugated Carboxylic Acid | A very strong and sharp absorption. The frequency is lower than that of a saturated carboxylic acid due to conjugation with the aromatic naphthyridine ring system, which delocalizes the pi-electrons and weakens the C=O bond.[3][8] |
| 1600 - 1450 | C=C and C=N stretches | Aromatic (Naphthyridine Ring) | A series of medium to strong, sharp bands resulting from the complex vibrations of the aromatic ring system.[6][7] |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | A medium to strong intensity band, often coupled with O-H in-plane bending.[3] |
| 960 - 900 | O-H bend (out-of-plane) | Carboxylic Acid | A broad band of medium intensity, another characteristic feature of hydrogen-bonded carboxylic acid dimers.[3] |
| 850 - 750 | C-H bend (out-of-plane) | Substituted Aromatic Ring | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |
| ~600 - 500 | C-Br stretch | Bromo-substituent | A weak to medium intensity band in the far-infrared region. Its observation may depend on the spectrometer's range and sensitivity.[9] |
Logical Flow of Spectral Analysis:
Caption: Logical flow for the interpretation of the FTIR spectrum.
Trustworthiness and Self-Validation
The described protocol incorporates a self-validating system. The presence of the complete set of characteristic bands for a substituted aromatic carboxylic acid provides a high degree of confidence in the structural assignment. For instance, the simultaneous observation of the very broad O-H stretch, the strong, conjugated C=O stretch, and the C-O stretch is a definitive indicator of the carboxylic acid functionality. The aromatic C-H and ring vibrations confirm the presence of the naphthyridine core. The absence of significant peaks in other regions (e.g., strong C-H stretches between 3000-2850 cm⁻¹ for aliphatic groups) further validates the purity of the sample.
Conclusion
FTIR spectroscopy is a rapid, non-destructive, and highly informative technique for the structural characterization of this compound. By carefully acquiring and interpreting the spectrum, researchers can confirm the identity and integrity of this important molecule. The key diagnostic features are the broad O-H stretch indicative of hydrogen-bonded dimers, the strong C=O stretch shifted to a lower wavenumber by conjugation, and the pattern of absorptions characteristic of the substituted naphthyridine ring system. This guide provides the foundational knowledge for scientists to confidently employ FTIR in their research and development endeavors involving this and related heterocyclic compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. benchchem.com [benchchem.com]
Physical and chemical properties of 8-bromo-1,6-naphthyridine-2-carboxylic acid
An In-Depth Technical Guide to 8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid
Introduction: A Core Heterocycle in Modern Chemistry
This compound is a highly functionalized heterocyclic compound built upon the diazanaphthalene core of 1,6-naphthyridine. Its strategic placement of a reactive bromine atom, a versatile carboxylic acid group, and the inherent electronic properties of the naphthyridine ring system make it a valuable and sought-after building block in medicinal chemistry and materials science. The naphthyridine scaffold itself is a "privileged structure," known to interact with a wide range of biological targets, and derivatives have shown potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers and drug development professionals.
Part 1: Molecular and Physicochemical Profile
The fundamental physical and computed properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for experimental design, from selecting appropriate solvent systems to predicting membrane permeability.
Core Structural and Physical Data
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 197507-55-4 | [4][5][6][7][8] |
| Molecular Formula | C₉H₅BrN₂O₂ | [4][7][8] |
| Molecular Weight | 253.05 g/mol | [7][8] |
| Appearance | Typically a solid or crystalline form | [1] |
| Melting Point | 220°C (with decomposition) | [4] |
The high melting point is indicative of a rigid, planar structure with strong intermolecular forces in the solid state, likely dominated by hydrogen bonding between the carboxylic acid groups and potential π-π stacking of the aromatic rings.
Structural Representation
To understand the spatial relationship of the functional groups, a diagram of the core structure is essential.
Caption: Structure of this compound.
Solubility and Lipophilicity
The predicted LogP (partition coefficient) of ~2.09 suggests a moderate degree of lipophilicity, a crucial parameter in drug design for predicting membrane permeability and pharmacokinetic behavior.[7]
Computational Properties
Computational models provide valuable predictive data for molecular characteristics relevant to drug discovery.
| Property | Predicted Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | Predicts drug transport properties (e.g., cell permeability) | [7] |
| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group | [7] |
| Hydrogen Bond Acceptors | 3 | The two ring nitrogens and the carbonyl oxygen | [7] |
| Rotatable Bonds | 1 | The C-C bond between the ring and the carboxyl group | [7] |
These values, particularly the TPSA and hydrogen bonding capacity, are consistent with those of many orally available small molecule drugs, underscoring the compound's potential as a scaffold.
Part 2: The Spectroscopic Profile: Elucidating the Structure
Spectroscopic analysis is the cornerstone of structural confirmation. The following sections detail the expected spectral signatures for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm). The four protons on the naphthyridine ring will appear as doublets or doublets of doublets, with their specific chemical shifts influenced by the anisotropic effects of the fused rings and the electronic effects of the nitrogen atoms, the bromine, and the carboxylic acid. The carboxylic acid proton itself is highly diagnostic, expected to appear as a broad singlet far downfield (10-12 ppm), though it may be subject to exchange with residual water in the solvent.[9]
-
¹³C NMR: The carbon spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[9] The seven aromatic carbons will resonate between approximately 120-150 ppm, with the carbon atom bearing the bromine (C8) showing a shift influenced by the heavy atom effect.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.
-
O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9][10]
-
C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹, typical for the carbonyl stretch of an aromatic carboxylic acid.[10] Conjugation with the naphthyridine ring system slightly lowers this frequency compared to a saturated acid.
-
C=N and C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic C=C and C=N bonds within the naphthyridine core.
-
O-H Bend: A broad band may be visible around 900-960 cm⁻¹, corresponding to the out-of-plane bend of the hydroxyl group.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and offering structural clues.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 252 and 254.
-
Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺), which are often prominent peaks in the spectrum.[9][11]
Part 3: Chemical Properties and Reactivity
The utility of this compound as a synthetic intermediate stems from its distinct reactive sites.
Acidity (pKa)
The carboxylic acid moiety is the primary acidic site. While an experimental pKa is not documented in the provided sources, it can be estimated. Aromatic carboxylic acids like benzoic acid have a pKa of ~4.2. The 1,6-naphthyridine ring is an electron-withdrawing system due to the electronegativity of the two nitrogen atoms. This effect will stabilize the conjugate base (carboxylate), thereby increasing the acidity and lowering the pKa relative to benzoic acid.
Key Reaction Pathways
The molecule offers three primary sites for chemical modification: the carboxylic acid, the bromine-substituted carbon, and the naphthyridine nitrogen atoms.
Caption: Key reactivity pathways for the title compound.
-
Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations.
-
Esterification: Reaction with an alcohol under acidic conditions yields the corresponding ester.
-
Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a primary or secondary amine produces amides. This is a cornerstone of medicinal chemistry for building diversity.
-
-
Reactions at the Bromine: The bromine at the C8 position is a handle for cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): While direct substitution can be challenging, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) are highly effective for replacing the bromine with amines, boronic acids, and other nucleophiles.[1] This allows for the introduction of a vast array of substituents at this position.
-
-
Reactions involving the Naphthyridine Ring: The ring system itself can participate in reactions.
-
Oxidation/Reduction: The nitrogen atoms can be oxidized to form N-oxides, or the ring can be reduced under specific conditions.[1]
-
Part 4: Synthesis and Applications
Synthetic Approach
A documented synthesis involves the direct bromination of the parent compound, 1,6-naphthyridine-2-carboxylic acid.
Caption: Synthetic workflow for the title compound.[12]
This electrophilic aromatic substitution is directed to the C8 position, likely influenced by the electronic nature of the fused pyridine rings.
Applications in Research and Drug Development
The true value of this compound lies in its application as a scaffold. The naphthyridine core is a key component in numerous biologically active molecules. For instance, nalidixic acid, an early quinolone antibiotic, features a related 1,8-naphthyridine core.[2] More advanced derivatives are investigated as:
-
Anticancer Agents: As inhibitors of crucial cellular enzymes like Cyclin-Dependent Kinases (CDKs), such as CDK8/19.[13]
-
Antimicrobial Agents: Serving as the foundation for novel antibiotics that target bacterial DNA gyrase.[2]
-
Building Blocks: Used in the synthesis of complex molecules for materials science and as ligands for metal complexes.[1]
Part 5: Experimental Protocols
The following protocols describe standard procedures for characterizing this compound.
Protocol 1: Determination of Melting Point
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat rapidly to about 15-20°C below the expected melting point (220°C). Then, reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Note any decomposition (color change, gas evolution).
Protocol 2: Acquisition of NMR Spectra
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and allow observation of the -OH proton).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is standard.
-
Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 3: Measurement of FT-IR Spectrum
-
Sample Preparation (ATR): Place a small, powdered amount of the dry sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the ATR crystal.
-
Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
This compound is a molecule of significant synthetic utility. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity at both the carboxylic acid and bromo-substituted positions make it an ideal starting point for the construction of complex molecular architectures. For researchers in drug discovery, this compound offers a robust and adaptable scaffold for generating libraries of novel compounds aimed at a multitude of biological targets.
References
- 1. Buy Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (EVT-12764714) [evitachem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [oakwoodchemical.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. 197507-55-4|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 197507-55-4 | this compound - AiFChem [aifchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid in Oncotherapeutics: A Technical Guide to a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine nucleus represents a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide focuses on a specific, yet underexplored member of this family: 8-bromo-1,6-naphthyridine-2-carboxylic acid . While direct biological data on this compound is nascent, its structural features strongly suggest a significant potential, particularly as a precursor for potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.[3][4] This document provides a comprehensive overview of the scientific rationale, synthetic pathways, and essential experimental protocols for evaluating the therapeutic promise of this scaffold.
The 1,6-Naphthyridine Scaffold: A Foundation of Diverse Bioactivity
The 1,6-naphthyridine core, a bicyclic heteroaromatic system, is a key pharmacophore found in numerous biologically active molecules.[5] Its rigid structure and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets. Various derivatives of 1,6-naphthyridine have been investigated and have shown activities such as:
-
Anticancer Agents: Targeting enzymes like FGFR4 and c-Met kinase.[6]
-
Antiviral Compounds: Notably as inhibitors of HIV-1 integrase.[1]
-
Antimicrobial Agents: Demonstrating efficacy against a range of bacterial and fungal pathogens.[1]
The inherent versatility of this scaffold makes it a fertile ground for the development of novel therapeutics. The subject of this guide, this compound, introduces a strategic bromine atom at the 8-position and a carboxylic acid at the 2-position. These functional groups serve as crucial handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for Targeting PARP with the this compound Scaffold
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA single-strand breaks (SSBs).[7] In the context of cancer, particularly in tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to a synthetic lethal phenotype.[7][8]
The inhibition of PARP prevents the repair of SSBs, which, during DNA replication, are converted into more cytotoxic DSBs. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death.[7] This targeted approach has led to the successful development and clinical use of several PARP inhibitors.[9]
The this compound scaffold is a compelling candidate for the development of novel PARP inhibitors due to the following structural and mechanistic considerations:
-
Pharmacophore Mimicry: Many potent PARP inhibitors feature an aromatic core with a carboxamide moiety that mimics the nicotinamide portion of the natural PARP substrate, NAD+.[4] The 1,6-naphthyridine-2-carboxamide, readily synthesized from the corresponding carboxylic acid, fits this pharmacophoric model.
-
Strategic Bromination: The bromine atom at the 8-position offers a vector for further chemical modification through cross-coupling reactions. This allows for the introduction of various substituents to probe the adenosine-binding pocket of the PARP enzyme, a strategy that has been successfully employed to enhance inhibitor potency and selectivity.[3]
-
Scaffold Rigidity: The rigid bicyclic nature of the naphthyridine core can help to pre-organize the molecule in a conformation favorable for binding to the PARP active site, potentially leading to higher affinity.
Synthesis and Derivatization
The synthesis of this compound and its subsequent conversion to the corresponding carboxamide are foundational steps in exploring its biological activity.
Synthesis of this compound
A common synthetic route to the title compound involves the bromination of 1,6-naphthyridine-2-carboxylic acid.
Protocol:
-
Dissolution: Dissolve 1,6-naphthyridine-2-carboxylic acid in a suitable solvent such as acetic acid.
-
Bromination: Add a brominating agent, such as bromine, to the solution.
-
Heating: Heat the reaction mixture to facilitate the electrophilic aromatic substitution.
-
Work-up and Purification: After the reaction is complete, cool the mixture and isolate the crude product. Purify the product by recrystallization or column chromatography to obtain this compound.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Synthesis of 8-Bromo-1,6-Naphthyridine-2-Carboxamide
The carboxylic acid can be readily converted to the primary amide, a key pharmacophore for PARP inhibition.
Protocol:
-
Activation: Activate the carboxylic acid using a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., EDC) in the presence of an activating agent (e.g., HOBt).
-
Amination: React the activated acid with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form the primary amide.
-
Purification: Purify the resulting 8-bromo-1,6-naphthyridine-2-carboxamide by standard techniques.
Biological Evaluation: A Roadmap for Investigation
A systematic biological evaluation is crucial to validate the therapeutic potential of the this compound scaffold.
In Vitro PARP Inhibition Assay
The primary hypothesis to be tested is the inhibition of PARP-1 and PARP-2 enzymatic activity.
Protocol:
-
Assay Principle: Utilize a commercially available PARP assay kit, which typically employs a histone-coated plate and biotinylated NAD+. PARP activity is measured by the incorporation of biotinylated ADP-ribose onto histone proteins, which is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Compound Preparation: Prepare a dilution series of the test compound (e.g., 8-bromo-1,6-naphthyridine-2-carboxamide) in the assay buffer.
-
Assay Procedure:
-
Add recombinant human PARP-1 or PARP-2 enzyme to the histone-coated wells.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate to allow for the PARylation reaction to occur.
-
Wash the plate to remove unreacted reagents.
-
Add streptavidin-HRP and incubate.
-
Wash the plate and add the substrate.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Diagram of Experimental Workflow for PARP Inhibition Assay
Caption: Experimental workflow for in vitro PARP inhibition assay.
Cellular Cytotoxicity Assays
To assess the anticancer potential, the cytotoxicity of the compound should be evaluated in relevant cancer cell lines.
Protocol:
-
Cell Lines: Utilize a panel of cancer cell lines, including those with known BRCA1/2 mutations (e.g., MDA-MB-436, CAPAN-1) and their corresponding wild-type counterparts (e.g., MDA-MB-231) to test for synthetic lethality.
-
Assay Principle: Employ a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent and measure the signal according to the manufacturer's protocol.
-
-
Data Analysis: Determine the IC₅₀ value for each cell line to quantify the cytotoxic potency of the compound.
| Compound | Cell Line | BRCA Status | Predicted IC₅₀ (µM) |
| 8-Bromo-1,6-naphthyridine-2-carboxamide | MDA-MB-436 | BRCA1 mutant | < 10 |
| 8-Bromo-1,6-naphthyridine-2-carboxamide | CAPAN-1 | BRCA2 mutant | < 10 |
| 8-Bromo-1,6-naphthyridine-2-carboxamide | MDA-MB-231 | BRCA wild-type | > 50 |
Table 1: Hypothetical cytotoxicity data illustrating the expected synthetic lethal effect of a PARP inhibitor.
Future Outlook and Conclusion
The this compound scaffold holds considerable promise as a starting point for the development of novel anticancer agents, particularly PARP inhibitors. Its synthetic tractability and the strong mechanistic rationale for its potential activity make it an attractive area for further investigation.
Future work should focus on:
-
Synthesis and Screening: Synthesizing the core carboxamide and evaluating its in vitro PARP inhibitory activity and cellular cytotoxicity.
-
Structure-Activity Relationship (SAR) Studies: Utilizing the 8-bromo position for the introduction of diverse chemical moieties to optimize potency and selectivity.
-
Mechanism of Action Studies: Confirming the mechanism of cell death (e.g., apoptosis) and its dependence on BRCA status.
-
In Vivo Efficacy: Evaluating promising lead compounds in preclinical animal models of BRCA-deficient cancers.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 8-bromo-1,6-naphthyridine-2-carboxylic acid: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
The 1,6-naphthyridine scaffold is a privileged motif in medicinal chemistry, consistently appearing in a variety of biologically active compounds. This guide provides a detailed exploration of the potential therapeutic targets of a specific, yet under-characterized derivative, 8-bromo-1,6-naphthyridine-2-carboxylic acid. Drawing upon extensive literature analysis of structurally related compounds, we identify protein kinases as the most probable and promising class of targets. This document outlines the scientific rationale for this focus, details the most likely kinase candidates—c-Met, FGFR4, and Casein Kinase 2 (CK2)—and provides comprehensive, actionable experimental workflows for target validation and mechanism of action studies. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to accelerate the investigation of this compound as a potential therapeutic agent.
Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Kinase Inhibitor Motif
Naphthyridine derivatives, bicyclic heteroaromatic systems, are of significant interest in drug discovery, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6][7] The 1,8-naphthyridine core, in particular, is a well-established pharmacophore found in several approved drugs.[8][9] More recently, the 1,6-naphthyridine isomer has emerged as a versatile and potent scaffold, especially in the realm of kinase inhibition.[10][11]
The structural rigidity of the 1,6-naphthyridine core, combined with its capacity for forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases, makes it an ideal starting point for the design of potent and selective inhibitors. The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP. This inherent binding capability has been successfully exploited to develop inhibitors for a range of kinases implicated in oncology and other diseases.[12][13]
This guide focuses on this compound, a compound whose biological activity has not been extensively reported. However, based on the established pharmacology of the 1,6-naphthyridine core, we can infer its potential therapeutic targets and devise a clear strategy for their validation.
Potential Kinase Targets for this compound
Our analysis of the existing literature on 1,6-naphthyridine derivatives points to several high-value kinase targets. The following sections detail the most promising candidates.
c-Met (Hepatocyte Growth Factor Receptor)
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is a known driver in a variety of human cancers, making it a compelling target for therapeutic intervention. Several studies have reported the successful design of 1,6-naphthyridine-based c-Met inhibitors.[10][11] For instance, researchers have developed potent c-Met inhibitors by modifying the 1,6-naphthyridine scaffold, demonstrating that this core can be effectively utilized to target the kinase domain of c-Met.[14]
The proposed mechanism of action for a 1,6-naphthyridine derivative like this compound would involve competitive binding to the ATP pocket of c-Met, thereby preventing phosphorylation and activation of its downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 8-bromo-1,6-naphthyridine-2-carboxylic acid as a Versatile Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus for pharmaceutical research. A key challenge in this field is achieving selectivity, as the ATP-binding site, the most common target for inhibitors, is highly conserved across the kinome.[1] Scaffold-based drug discovery offers a powerful strategy to address this challenge by providing a rigid core structure that can be systematically decorated with substituents to optimize potency and selectivity against a specific kinase target.[2]
The 1,6-naphthyridine core is a "privileged" heterocyclic scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[3] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an excellent starting point for the design of kinase inhibitors. Derivatives of the 1,6-naphthyridine scaffold have demonstrated potent inhibition of a variety of kinases, including Cyclin-Dependent Kinase 5 (CDK5), Fibroblast Growth Factor Receptor 4 (FGFR4), and Spleen Tyrosine Kinase (SYK).[2][4][5]
This application note introduces 8-bromo-1,6-naphthyridine-2-carboxylic acid as a versatile and strategically functionalized scaffold for the development of novel kinase inhibitors. The bromine atom at the 8-position serves as a convenient handle for introducing diverse aryl and heteroaryl groups via cross-coupling reactions, while the carboxylic acid at the 2-position allows for the facile generation of amide libraries. This dual functionalization enables a comprehensive exploration of the chemical space around the 1,6-naphthyridine core, facilitating the rapid optimization of inhibitor potency and selectivity.
The Strategic Advantage of the this compound Scaffold
The design of this scaffold is predicated on providing medicinal chemists with two orthogonal points for diversification, which is crucial for establishing a robust Structure-Activity Relationship (SAR).
-
The 2-Carboxamide Moiety: The carboxylic acid at the C2 position is readily converted to a wide array of amides. This is a common and effective strategy in kinase inhibitor design, as the amide functionality can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
-
The 8-Bromo Position: The bromine atom at C8 is a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a vast library of aryl and heteroaryl fragments.[6] These substituents can be tailored to occupy and interact with the solvent-exposed region of the ATP-binding pocket, often leading to significant gains in potency and selectivity.
The combination of these two features allows for a systematic and efficient exploration of the SAR, as illustrated below.
Figure 1: Logical workflow for the diversification of the this compound scaffold.
Experimental Protocols
Part 1: Synthesis of the Core Scaffold: this compound
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of a Substituted Pyridine Precursor. A suitable starting point would be a functionalized aminopyridine that can be elaborated into the second ring of the naphthyridine.
-
Step 2: Friedländer Annulation. The synthesis of the 1,6-naphthyridine ring system can often be achieved via a Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[8]
-
Step 3: Functional Group Interconversion. Subsequent steps would involve the introduction of the bromine at the 8-position and the carboxylic acid at the 2-position, potentially through a series of protection, directed ortho-metalation, bromination, and oxidation or hydrolysis steps.
A detailed, step-by-step procedure for a multi-step synthesis requires significant experimental development and is beyond the scope of this application note. Researchers should consult the synthetic literature for analogous transformations on pyridine and naphthyridine systems.[7][8]
Part 2: Derivatization of the Scaffold
Protocol 2: General Procedure for Amide Library Synthesis
This protocol describes the conversion of the carboxylic acid to a diverse library of amides.
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq) or thionyl chloride (1.2 eq).[7][9] Stir the mixture at room temperature for 1-2 hours to form the activated intermediate.
-
Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) in the same anhydrous solvent.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. If an acid chloride was formed, it is often beneficial to add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the HCl byproduct.[10][11]
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired 8-bromo-1,6-naphthyridine-2-carboxamide derivative.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the diversification at the 8-position using a Suzuki-Miyaura coupling.[6][12][13]
-
Reaction Setup: In a microwave vial or a round-bottom flask equipped with a reflux condenser, combine the 8-bromo-1,6-naphthyridine-2-carboxamide derivative (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heating: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave heating can often significantly reduce reaction times.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1,6-naphthyridine-2-carboxamide derivative.
Figure 2: Synthetic workflow for the generation of a diverse kinase inhibitor library.
Part 3: In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, their inhibitory activity against target kinases must be determined. A common and robust method is a luminescence-based kinase assay that measures ATP consumption.
Protocol 4: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
-
Compound Preparation: Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (DMSO). Create a serial dilution series of each compound in DMSO.
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the serially diluted compounds or DMSO as a control.
-
Add the kinase of interest to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding a mixture of the kinase's specific substrate and ATP. The final ATP concentration should ideally be at or near the Kₘ for the kinase.
-
Incubate the plate at 30 °C for 60 minutes, or for a time determined to be in the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Figure 3: Workflow for a luminescence-based kinase inhibition assay.
Data Presentation: Illustrative Kinase Inhibition Data
The following table presents hypothetical, yet plausible, IC₅₀ data for a series of inhibitors derived from the this compound scaffold against two hypothetical kinases, Kinase A and Kinase B, to illustrate how SAR data can be tabulated.
| Compound ID | R¹ (at C8) | R² (Amide) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| Scaffold-1 | Br | OH | >10,000 | >10,000 | - |
| 1a | Br | NH-cyclopropyl | 850 | 1200 | 1.4 |
| 1b | Br | NH-benzyl | 450 | 980 | 2.2 |
| 1c | Br | N(Me)₂ | >5,000 | >5,000 | - |
| 2a | Phenyl | NH-cyclopropyl | 25 | 650 | 26 |
| 2b | 4-Fluorophenyl | NH-cyclopropyl | 15 | 800 | 53 |
| 2c | 3-Pyridyl | NH-cyclopropyl | 40 | 350 | 8.8 |
| 2d | 4-Fluorophenyl | NH-benzyl | 8 | 450 | 56 |
This data is for illustrative purposes only and does not represent actual experimental results.
-
Conversion of the carboxylic acid to a cyclopropyl or benzyl amide (compounds 1a , 1b ) is necessary for activity.
-
The introduction of an aryl group at the 8-position via Suzuki coupling dramatically increases potency against Kinase A (compare 1a to 2a , 2b , 2c ).
-
A 4-fluorophenyl group at C8 appears optimal for potency against Kinase A (2b , 2d ).
-
The benzylamide in combination with the 4-fluorophenyl group at C8 provides the most potent compound in this series (2d ).
-
All C8-arylated compounds show good selectivity for Kinase A over Kinase B.
Conclusion
The this compound scaffold represents a highly valuable starting point for the discovery of novel kinase inhibitors. Its pre-installed, orthogonal handles for chemical modification at the C2 and C8 positions allow for the rapid and systematic generation of diverse chemical libraries. By employing standard amide coupling and palladium-catalyzed cross-coupling reactions, researchers can efficiently explore the structure-activity landscape for their kinase target of interest. The protocols and strategies outlined in this application note provide a robust framework for leveraging this promising scaffold in kinase inhibitor drug discovery programs.
References
- 1. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 8. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for the Synthesis of 8-Aryl-1,6-naphthyridine-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique arrangement of nitrogen atoms provides key hydrogen bond accepting and donating capabilities, making it an attractive framework for designing ligands that target a wide array of biological receptors. The functionalization of this core scaffold is paramount for exploring structure-activity relationships (SAR) in drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[2][3][4] Its operational simplicity, mild reaction conditions, and tolerance of a broad range of functional groups have cemented its role in the rapid assembly of complex molecular architectures.
This application note provides a detailed guide to the Suzuki-Miyaura coupling of 8-bromo-1,6-naphthyridine-2-carboxylic acid . We will address the specific challenges posed by this substrate, namely the potential for catalyst inhibition by the basic nitrogen atoms of the naphthyridine ring and complications arising from the acidic carboxylic acid moiety.[5][6][7] Through a discussion of core principles and optimized protocols, this guide aims to empower researchers to efficiently synthesize libraries of 8-aryl-1,6-naphthyridine-2-carboxylic acids for downstream applications.
Core Principles & Mechanistic Overview
The Suzuki-Miyaura reaction follows a well-defined catalytic cycle involving a palladium catalyst.[4][8][9] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-1,6-naphthyridine, forming a Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[2]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex.[10][11] This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for the Substrate
Catalyst and Ligand Selection for N-Heterocycles
Nitrogen-containing heterocycles can act as ligands for the palladium center, leading to catalyst deactivation or "poisoning".[6][12] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands, such as those developed by Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃), serve a dual purpose:
-
They sterically shield the palladium center, preventing inhibitory coordination from the naphthyridine nitrogen.[6]
-
Their electron-donating nature accelerates the rate-limiting oxidative addition and the final reductive elimination steps, leading to higher catalyst turnover and overall efficiency.[8][13]
Using well-defined palladium precatalysts that incorporate these ligands can also ensure a more efficient generation of the active catalytic species in solution.[6]
Managing the Carboxylic Acid Moiety
The free carboxylic acid presents a significant challenge as its acidic proton will react with the stoichiometric base required for the reaction. This can be addressed in two ways:
-
Direct Coupling (Recommended): This is the more atom- and step-economical approach. Success hinges on using a base that is strong enough to facilitate transmetalation but does not lead to unwanted side reactions. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. An extra equivalent of base may be required to neutralize the carboxylic acid proton.
-
Protection/Deprotection Strategy: If direct coupling proves inefficient, the carboxylic acid can be temporarily protected, most commonly as a methyl or ethyl ester.[14][15] This strategy involves two additional steps: an initial esterification (e.g., using SOCl₂ in methanol) and a final deprotection via saponification (e.g., using LiOH or NaOH) after the Suzuki coupling is complete. While longer, this route can sometimes provide cleaner reactions and higher yields, especially with sensitive boronic acids.
Recommended Protocol: Direct Coupling of Free Carboxylic Acid
This protocol is optimized for the direct coupling of this compound with a variety of arylboronic acids, prioritizing efficiency and step economy.
Caption: Experimental workflow for the direct Suzuki coupling protocol.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Reaction Setup: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 to 10:1 ratio, 0.1 M concentration relative to the limiting reagent). The system should be thoroughly sparged with an inert gas for 10-15 minutes.[16]
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of 3-4 to protonate the carboxylic acid product, facilitating its extraction into the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 8-aryl-1,6-naphthyridine-2-carboxylic acid.
Data Presentation: Illustrative Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various classes of arylboronic acids. Optimization may be required for specific substrates.
| Arylboronic Acid (Ar-B(OH)₂) | Catalyst System (2 mol%) | Base (3.0 equiv) | Solvent (v/v) | Temp (°C) | Typical Yield Range |
| Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 80-95% |
| 4-Methoxyphenylboronic acid | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 85-98% |
| 4-Trifluoromethylphenylboronic acid | XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 75-90% |
| 3,5-Dimethylphenylboronic acid | RuPhos Pd G3 | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 70-85% |
| 2-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O (4:1) | 90 | 65-80% |
| 3-Pyridylboronic acid | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 60-75% |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues and provides rational solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed precatalyst or ligand).- Insufficiently inert atmosphere (oxygen present).- Poor solubility of reagents. | - Use a fresh bottle of precatalyst.- Ensure thorough degassing of solvents and proper inert gas technique.[16]- Try a different solvent system (e.g., DMF, Toluene/H₂O). |
| Protodeboronation | - The C-B bond of the boronic acid is cleaved by a proton source.- Reaction temperature is too high or reaction time is too long.- Base is too harsh or too much water is present. | - Use a boronic ester (e.g., pinacol ester) which is more stable.[4]- Lower the reaction temperature and monitor carefully for completion.- Switch to a milder base (e.g., KF) or reduce the amount of water. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Improve degassing procedure for the solvent and reaction vessel.[6] |
| Complex Mixture/Decomposition | - Reaction temperature is too high, leading to substrate or product degradation.- Catalyst poisoning by the N-heterocycle. | - Lower the reaction temperature.- Increase catalyst loading slightly or switch to a more robust ligand system (e.g., a different Buchwald ligand).[6] |
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. fishersci.se [fishersci.se]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. wwjmrd.com [wwjmrd.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
Application Notes and Protocols for Amide Bond Formation with 8-bromo-1,6-naphthyridine-2-carboxylic acid
Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a sought-after scaffold for the design of a wide array of therapeutic agents.[1][2][3][4] Derivatives of this and related naphthyridine isomers have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5]
The functionalization of the 1,6-naphthyridine skeleton is pivotal to modulating its pharmacological profile. The introduction of an amide linkage at the 2-position, through the coupling of 8-bromo-1,6-naphthyridine-2-carboxylic acid with a diverse range of primary and secondary amines, offers a robust strategy for generating libraries of novel chemical entities with the potential for finely tuned biological activity. The 8-bromo substituent provides a valuable handle for further synthetic diversification, for instance, through palladium-catalyzed cross-coupling reactions, thus expanding the accessible chemical space.
This comprehensive technical guide provides an in-depth exploration of the critical aspects of amide bond formation with this compound. We will delve into the mechanistic underpinnings of popular coupling strategies, offer detailed, field-proven protocols, and discuss the nuances of reaction optimization and product purification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Core Principles of Amide Bond Formation: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. The primary obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This activation renders the carbonyl carbon sufficiently electrophilic to be attacked by the nucleophilic amine.
This guide will focus on two of the most reliable and widely adopted classes of coupling reagents for this purpose:
-
Uronium/Aminium Salts: Exemplified by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Carbodiimides: Exemplified by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).
The choice between these reagents will depend on factors such as the steric and electronic properties of the amine, the desired reaction rate, and cost considerations.
Mechanistic Insights: A Tale of Two Coupling Reagents
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing amide coupling reactions.
HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction kinetics and low rates of racemization. The reaction proceeds through the formation of a highly reactive OAt-active ester.
Diagram: HATU Activation and Amide Formation Pathway
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Functionalization of the 8-bromo-1,6-naphthyridine-2-carboxylic acid Core: A Guide for Researchers
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.[4] This guide provides detailed application notes and protocols for the functionalization of a key building block: 8-bromo-1,6-naphthyridine-2-carboxylic acid .
This document will explore the two primary avenues for derivatization: modification at the 8-bromo position via palladium-catalyzed cross-coupling reactions and transformation of the 2-carboxylic acid moiety into esters and amides. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss strategic considerations for sequencing these transformations.
Strategic Considerations: Order of Functionalization
A critical decision in the derivatization of the this compound core is the order of operations. The two primary functional handles, the C8-bromo atom and the C2-carboxylic acid, present distinct reactivity profiles that can influence the success of subsequent transformations.
Pathway A (C8 Functionalization First): This approach prioritizes the often more complex and sensitive palladium-catalyzed cross-coupling reaction. The free carboxylic acid can potentially complicate these reactions by coordinating with the palladium catalyst or influencing the solubility of the starting material. However, successful couplings on substrates bearing carboxylic acids have been reported, often requiring careful selection of base and reaction conditions.[5]
Pathway B (C2 Functionalization First): Protecting the carboxylic acid as an ester can prevent potential interference in subsequent cross-coupling reactions. This strategy is often preferred to enhance the robustness and predictability of the Suzuki or Buchwald-Hartwig step. The choice of ester (e.g., methyl, ethyl, or tert-butyl) can be tailored to facilitate the final deprotection step, if required.
Part 1: Functionalization at the C8-Position via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C8 position of the 1,6-naphthyridine core is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely utilized methods for this purpose.[6][7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between the C8 position of the naphthyridine core and a variety of aryl or heteroaryl groups, which are introduced via an organoboron reagent.[6]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition of the palladium(0) to the aryl bromide and subsequent reductive elimination.[8] For heteroaromatic substrates, these advanced ligands can overcome issues of catalyst poisoning by the nitrogen lone pairs.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate
This protocol follows Pathway B where the carboxylic acid has been protected as a methyl ester.
Materials:
-
Methyl 8-bromo-1,6-naphthyridine-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with a suitable ligand (e.g., XPhos, 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add methyl 8-bromo-1,6-naphthyridine-2-carboxylate, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and ligand (if using a two-component system).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Methyl 8-phenyl-1,6-naphthyridine-2-carboxylate | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 8-(4-methoxyphenyl)-1,6-naphthyridine-2-carboxylate | 70-85 |
| 3 | 3-Pyridinylboronic acid | Methyl 8-(pyridin-3-yl)-1,6-naphthyridine-2-carboxylate | 65-80 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C8 position.[7][10]
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of a palladium catalyst and a sterically hindered, electron-rich phosphine ligand is crucial. Ligands such as BINAP, XPhos, or Josiphos are often effective.[7][8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically employed.
Protocol 2: Buchwald-Hartwig Amination of Methyl 8-bromo-1,6-naphthyridine-2-carboxylate
This protocol also follows Pathway B .
Materials:
-
Methyl 8-bromo-1,6-naphthyridine-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, the palladium catalyst, and the ligand to a dry Schlenk tube.
-
Add a solution of methyl 8-bromo-1,6-naphthyridine-2-carboxylate and the amine in anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | Methyl 8-morpholino-1,6-naphthyridine-2-carboxylate | 70-85 |
| 2 | Aniline | Methyl 8-(phenylamino)-1,6-naphthyridine-2-carboxylate | 65-80 |
| 3 | Benzylamine | Methyl 8-(benzylamino)-1,6-naphthyridine-2-carboxylate | 60-75 |
Part 2: Functionalization of the 2-Carboxylic Acid Group
The carboxylic acid at the C2 position offers a versatile handle for the introduction of various functional groups through esterification and amide bond formation. These transformations are generally robust and can be performed either before or after the modification of the C8-bromo position.
Esterification
Esterification is a common strategy to protect the carboxylic acid, enhance solubility, or to introduce a functional group for further modification. Fischer esterification is a classical and cost-effective method.[12]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.[13]
-
Alcohol: The alcohol often serves as both the reactant and the solvent, and is therefore used in large excess to drive the equilibrium towards the ester product.
-
Water Removal: As water is a byproduct of the reaction, its removal (e.g., using a Dean-Stark apparatus) can also be employed to favor product formation.
Protocol 3: Fischer Esterification of this compound
Materials:
-
This compound (1.0 equiv)
-
Methanol or Ethanol (as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
Suspend this compound in the desired alcohol (e.g., methanol).
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments.[14] This is typically achieved by activating the carboxylic acid with a coupling reagent.[7]
Causality of Experimental Choices:
-
Coupling Reagents: A variety of coupling reagents can be used, such as carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[7] The choice of reagent depends on the scale of the reaction, the steric hindrance of the substrates, and the need to suppress side reactions like racemization.
-
Base: An organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process.
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Protocol 4: Amide Coupling of 8-substituted-1,6-naphthyridine-2-carboxylic acid
This protocol follows Pathway A , where the C8 position has already been functionalized.
Materials:
-
8-Aryl/amino-1,6-naphthyridine-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the 8-substituted-1,6-naphthyridine-2-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The this compound core offers two distinct and versatile points for chemical modification, enabling the synthesis of a diverse library of compounds for drug discovery and development. The strategic choice of functionalization sequence, coupled with the appropriate selection of catalysts, reagents, and reaction conditions, is key to achieving the desired synthetic outcomes. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemical space accessible from this valuable heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1,6-Naphthyridine-8-carboxylic acid | C9H6N2O2 | CID 42064965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Curly Arrow: Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids [curlyarrow.blogspot.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. medium.com [medium.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 8-bromo-1,6-naphthyridine-2-carboxylic acid in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient identification of high-quality lead compounds.[1][2] This guide provides a detailed technical overview and actionable protocols for the strategic deployment of 8-bromo-1,6-naphthyridine-2-carboxylic acid as a high-value fragment. We will explore the rationale behind its selection, detailing how its unique structural and chemical attributes can be leveraged throughout an FBDD campaign—from initial biophysical screening to structure-guided hit-to-lead optimization. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to exploit this privileged scaffold against challenging drug targets, particularly protein kinases.
Introduction: The Rationale for this compound in FBDD
The success of an FBDD campaign is fundamentally linked to the quality and design of the fragment library.[1] Fragments are not merely small molecules; they are strategic tools designed to probe the binding landscape of a biological target, offering starting points for rational, structure-guided optimization.[3][4][5] The 1,6-naphthyridine core is a recognized "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents.[6] The specific choice of This compound is predicated on several key, synergistic features that make it an exceptionally valuable tool for FBDD.
1.1. The Privileged 1,6-Naphthyridine Scaffold
The rigid, bicyclic 1,6-naphthyridine core acts as a versatile scaffold. Its nitrogen atoms can serve as key hydrogen bond acceptors, mimicking the hinge-binding motifs often crucial for kinase inhibition. This interaction pattern is a well-established strategy for achieving potency and selectivity against this important class of enzymes.[3][7]
1.2. The Strategic Importance of the Bromine Atom
The bromine atom at the 8-position is not a passive substituent. It serves three critical functions in an FBDD workflow:
-
Vector for Growth: It provides a well-defined, synthetically tractable handle for chemical elaboration. The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic and rational "growing" of the fragment into more potent leads.
-
Probing Lipophilic Pockets: The halogen atom can engage in favorable halogen bonding or occupy small hydrophobic pockets within the target protein, contributing to binding affinity.
-
X-ray Crystallography Phasing: As an anomalous scatterer, the bromine atom can be invaluable for solving the phase problem in X-ray crystallography, thereby accelerating the determination of the fragment's binding mode. This structural insight is the bedrock of a successful structure-guided design effort.[7]
1.3. The Carboxylic Acid as a Versatile Anchor and Solubility Handle
The carboxylic acid at the 2-position serves a dual purpose. It can act as a potent hydrogen bond donor and acceptor, forming salt bridges or key interactions with polar residues in a binding site. Furthermore, it enhances the aqueous solubility of the fragment, a critical property for reliable biophysical screening at the high concentrations often required to detect weak binding events.[8][9]
Table 1: Physicochemical Properties of the Fragment
| Property | Value | Significance in FBDD |
| CAS Number | 197507-55-4 | Unique Identifier |
| Molecular Formula | C₉H₅BrN₂O₂ | Low complexity, within fragment space |
| Molecular Weight | 253.05 g/mol | Adheres to the "Rule of Three" (MW < 300 Da) |
| Topological Polar Surface Area (TPSA) | 63.08 Ų | Contributes to solubility and binding interactions |
| Predicted LogP | 2.09 | Balanced lipophilicity for binding and solubility |
| Hydrogen Bond Donors | 1 | Carboxylic acid OH group |
| Hydrogen Bond Acceptors | 3 | Naphthyridine nitrogens, carbonyl oxygen |
Experimental Workflow: An FBDD Campaign Targeting a Protein Kinase
This section outlines a comprehensive, field-proven workflow for utilizing this compound in a kinase-targeted FBDD campaign.
Caption: High-level workflow for an FBDD campaign.
Protocol 2.1: Primary Screening via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid, cost-effective method for primary screening. It measures the change in a protein's melting temperature (ΔTₘ) upon ligand binding.
Objective: To identify fragments that thermally stabilize the target kinase.
Materials:
-
Target kinase (e.g., 2-5 µM final concentration)
-
SYPRO Orange dye (5X final concentration)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Quantitative PCR (qPCR) instrument
Methodology:
-
Preparation: Prepare a master mix of the target kinase and SYPRO Orange dye in the assay buffer.
-
Fragment Dispensing: In a 96- or 384-well PCR plate, dispense a small volume of the fragment stock solution to achieve the desired final concentration (e.g., 200-500 µM). Include DMSO-only wells as a negative control.
-
Protein Addition: Add the protein/dye master mix to each well. Seal the plate.
-
Thermal Denaturation: Place the plate in a qPCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.
-
Data Analysis: Determine the Tₘ for each well by fitting the fluorescence data to a Boltzmann equation. A fragment is considered a potential hit if it induces a ΔTₘ (Tₘ with fragment - Tₘ with DMSO) of ≥ 2 °C.
Causality: A positive thermal shift indicates that the fragment binds to and stabilizes the folded state of the protein, making it a plausible interactor.
Protocol 2.2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and equilibrium dissociation constants (Kₖ).
Objective: To confirm direct binding of primary hits and quantify their binding affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target kinase
-
Running buffer (e.g., HBS-EP+)
-
Fragment solutions at various concentrations
Methodology:
-
Immobilization: Immobilize the target kinase onto the sensor chip surface via amine coupling. A control flow cell should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.
-
Binding Analysis: Inject a series of concentrations of this compound (e.g., from 1 µM to 500 µM) over the kinase and control surfaces.
-
Data Processing: Subtract the signal from the control flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 steady-state affinity) to determine the Kₖ.
-
Hit Confirmation: A confirmed hit will show a concentration-dependent binding response and a measurable Kₖ, typically in the high µM to low mM range for a fragment.
Trustworthiness: This orthogonal validation confirms that the thermal stabilization observed in DSF is due to a direct interaction between the fragment and the target.
Protocol 2.3: Structural Elucidation via X-ray Crystallography
The ultimate validation for a fragment hit is the determination of its co-crystal structure with the target protein. This provides irrefutable evidence of binding and reveals the precise binding mode.[7]
Objective: To determine the three-dimensional structure of the kinase-fragment complex.
Methodology:
-
Crystallization: Set up crystallization trials for the target kinase in the presence of a 2-5 fold molar excess of the fragment (co-crystallization). Alternatively, soak pre-existing apo-protein crystals in a solution containing the fragment.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Solve the structure using molecular replacement with a known apo-structure. The resulting electron density map should clearly show density corresponding to the bound fragment.
-
Binding Mode Analysis: Refine the model to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between this compound and the protein. Pay close attention to the vectors of the bromine and carboxylic acid groups, as these will guide subsequent synthetic elaboration.
Hit-to-Lead Optimization: A Structure-Guided Approach
With a confirmed, structure-validated hit, the goal shifts to optimizing this low-affinity fragment into a high-potency lead compound. The dual handles of our title fragment are now exploited.
Caption: Synthetic elaboration strategies from the fragment hit.
Protocol 3.1: Fragment Growing via Suzuki-Miyaura Coupling
Objective: To introduce aryl or heteroaryl moieties at the 8-position to probe adjacent pockets identified from the co-crystal structure.
General Procedure:
-
Reaction Setup: To a solution of this compound (1 equiv.) and a selected arylboronic acid (1.2-1.5 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Catalyst Addition: Degas the mixture with argon or nitrogen. Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Reaction: Heat the mixture (e.g., 80-100 °C) until the starting material is consumed (monitor by LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.
-
Biological Evaluation: Test the purified analog in the primary kinase activity assay to determine its potency (e.g., IC₅₀).
Causality: This strategy systematically explores the chemical space around the bromine vector, aiming to identify substituents that make additional favorable interactions with the target, thereby increasing affinity and potency.[10]
Protocol 3.2: Fragment Growing via Buchwald-Hartwig Amination
Objective: To introduce amine-containing groups at the 8-position, which can act as hydrogen bond donors or form salt bridges.
General Procedure:
-
Reaction Setup: Combine this compound (1 equiv.), the desired amine (1.2-2.0 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.) in an anhydrous solvent (e.g., toluene or dioxane).
-
Catalyst Addition: Degas the mixture. Add a palladium precatalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-5 mol%).[5][11]
-
Reaction: Heat the reaction under an inert atmosphere until completion.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the product.
-
Biological Evaluation: Assess the potency of the new analog.
Trustworthiness: The choice of coupling partner (boronic acid or amine) is not random; it is dictated by the structural information from the X-ray crystal structure, ensuring a rational and efficient exploration of the structure-activity relationship (SAR).
Conclusion
This compound represents a highly versatile and strategically designed fragment for FBDD campaigns. Its privileged core provides an excellent starting point for target engagement, particularly with kinases. The orthogonally functionalized bromine and carboxylic acid handles offer clear, field-proven synthetic pathways for rapid and structure-guided hit-to-lead optimization. By following the integrated biophysical, structural, and synthetic protocols outlined in this guide, researchers can effectively leverage this fragment to accelerate the discovery of novel, potent, and selective lead compounds.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Guide to the Design and Synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic Acid Derivatives for Drug Discovery
Introduction: The Enduring Appeal of the 1,6-Naphthyridine Core
The 1,6-naphthyridine framework represents a "privileged structure" in the realm of medicinal chemistry.[1] This bicyclic heterocycle, composed of two fused pyridine rings, serves as a versatile scaffold for the development of a wide array of pharmacologically active agents. Its rigid structure and hydrogen bonding capabilities allow for precise interactions with various biological targets. Notably, derivatives of the 1,6-naphthyridine core have demonstrated significant potential as anticancer, anti-HIV, and kinase inhibitor agents, making this scaffold a focal point for intensive research in drug discovery and development.[2][3]
This comprehensive guide provides detailed application notes and protocols for the design and synthesis of derivatives based on a key intermediate: 8-bromo-1,6-naphthyridine-2-carboxylic acid . This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the strategic synthesis of the core structure, explore versatile derivatization techniques, and provide the necessary protocols for characterization, empowering you to effectively leverage this promising scaffold in your research endeavors.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is a multi-step process that begins with the construction of the naphthyridine ring, followed by the hydrolysis of an ester intermediate. A logical and efficient approach involves a modified Friedländer annulation, a classic and reliable method for constructing quinoline and naphthyridine ring systems.[4][5]
Synthetic Strategy Overview
Our synthetic pathway commences with the readily available 2-amino-4-bromopyridine . This starting material undergoes a cyclocondensation reaction with an ethyl pyruvate derivative to form the ethyl ester of our target molecule, ethyl 8-bromo-1,6-naphthyridine-2-carboxylate . Subsequent hydrolysis of this ester furnishes the desired carboxylic acid. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate
This protocol details the Friedländer annulation for the synthesis of the ethyl ester intermediate.
Materials:
-
2-Amino-4-bromopyridine
-
Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-bromopyridine (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain ethyl 8-bromo-1,6-naphthyridine-2-carboxylate as a solid.
Detailed Experimental Protocol: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to yield the final carboxylic acid.
Materials:
-
Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, suspend ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (1.0 eq) in a mixture of THF (or ethanol) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl until the pH is approximately 3-4.
-
The carboxylic acid product will precipitate. Collect the solid by filtration.
-
Wash the solid with water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Part 2: Design and Synthesis of Derivatives
The strategic placement of the bromine atom at the 8-position and the carboxylic acid at the 2-position of the 1,6-naphthyridine scaffold provides two versatile handles for further chemical modifications. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl and heteroaryl moieties. The carboxylic acid is readily converted into a wide range of amides through standard coupling protocols. This dual functionality enables the creation of large and diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Key derivatization strategies for the this compound scaffold.
Protocol 1: Amide Bond Formation
The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry. A variety of coupling reagents can be employed to facilitate this reaction, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly efficient and widely used option.
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Suzuki Cross-Coupling
The Suzuki coupling is a powerful method for forming carbon-carbon bonds. This protocol describes the coupling of the 8-bromo position with a boronic acid.
Materials:
-
This compound (or its ester/amide derivative)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the 8-bromo-1,6-naphthyridine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 8-aryl/heteroaryl derivative.
Part 3: Characterization and Application Notes
Characterization Data
Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following are typical analytical techniques and expected observations.
| Technique | This compound | Derivatives (General) |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. A carboxylic acid proton signal (>10 ppm, often broad). | Appearance of new signals corresponding to the introduced amide or aryl/heteroaryl groups. |
| ¹³C NMR | Carbonyl carbon signal around 165-175 ppm. Aromatic carbons in the range of 120-160 ppm. | New carbon signals corresponding to the added moieties. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass (C₉H₅BrN₂O₂: 252.95). Isotopic pattern characteristic of a bromine-containing compound. | Molecular ion peak corresponding to the mass of the derivative. |
| Melting Point | A sharp melting point is indicative of high purity. For the title compound, a melting point of approximately 220 °C (with decomposition) has been reported. | Varies depending on the specific derivative. |
Application Notes and Proven Insights
-
Choice of Coupling Reagents: While HATU is highly effective for amide coupling, other reagents such as HBTU, T3P, or EDC/HOBt can also be employed. The choice may depend on the specific amine used, particularly its steric hindrance and nucleophilicity.
-
Suzuki Reaction Optimization: The success of the Suzuki coupling is often dependent on the choice of palladium catalyst, ligand, base, and solvent. For challenging substrates, screening different conditions is recommended. Buchwald-Hartwig amination can be an alternative for introducing nitrogen-based substituents at the 8-position.
-
Purification Strategies: Normal-phase silica gel chromatography is typically effective for purifying these compounds. A gradient elution system (e.g., ethyl acetate in hexanes or methanol in dichloromethane) is often necessary to achieve good separation.
-
Solubility: Naphthyridine derivatives can sometimes exhibit poor solubility in common organic solvents. The addition of a small amount of DMF or DMSO may be necessary for NMR analysis. For biological assays, formulating the compounds with solubilizing agents may be required.
-
Biological Evaluation as Kinase Inhibitors: The 1,6-naphthyridine scaffold has been successfully utilized in the development of potent kinase inhibitors, including those targeting spleen tyrosine kinase (Syk) and cyclin-dependent kinase 5 (CDK5).[2][6] When designing new derivatives, it is crucial to consider the key pharmacophoric features required for binding to the ATP pocket of the target kinase, such as hydrogen bond donors and acceptors, and hydrophobic moieties that can occupy specific pockets.
Conclusion
The this compound scaffold is a highly valuable platform for the generation of diverse and potent biologically active molecules. The synthetic routes and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged core. By applying these methodologies and insights, scientists can efficiently synthesize and evaluate novel compounds, accelerating the discovery of new therapeutic agents for a range of diseases.
References
- 1. Buy Ethyl 8-bromo-1,6-naphthyridine-2-carboxylate (EVT-12764714) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Topic: A General Framework for Evaluating Novel Compounds, such as 8-bromo-1,6-naphthyridine-2-carboxylic acid, in In Vitro Kinase Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Kinase Inhibitors
Protein kinases are a vast and crucial class of enzymes that regulate a majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them one of the most important target classes for modern drug discovery.[3] The initial step in discovering a novel kinase inhibitor involves robust and reliable in vitro screening to determine if a compound can modulate the activity of a target kinase.[4]
This document provides a comprehensive, adaptable protocol for evaluating the inhibitory potential of a novel compound, using 8-bromo-1,6-naphthyridine-2-carboxylic acid as a representative example. While the naphthyridine scaffold has been explored for inhibiting various enzymes[5][6][7], the specific inhibitory profile of this particular compound is not widely characterized. Therefore, this guide is designed as a universal framework for researchers seeking to perform an initial characterization of any new chemical entity against a kinase of interest.
We will detail a luminescent-based in vitro kinase assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the phosphotransfer reaction.[8] This method is highly sensitive, broadly applicable to nearly all kinases, and suitable for high-throughput screening (HTS).[8]
Principle of the ADP-Glo™ Kinase Assay
The core of this protocol is a two-step luminescent assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[9]
-
Kinase Reaction: The target kinase, its specific substrate, and adenosine triphosphate (ATP) are incubated with the test compound. The kinase transfers the γ-phosphate from ATP to the substrate, producing a phosphorylated substrate and ADP.
-
ADP Detection:
-
Step 1 (Termination & ATP Depletion): An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP. This step is crucial for reducing background signal.
-
Step 2 (ADP to ATP Conversion & Luminescence): A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP produced in the first step back into ATP.[9][10] This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a light signal that is measured by a luminometer. The intensity of the light is directly proportional to the initial kinase activity.[9]
-
Critical Assay Parameters: The Science Behind the Setup
A successful kinase assay depends on the careful optimization of several key parameters. Understanding the causality behind these choices is essential for generating reliable and reproducible data.
ATP Concentration
The concentration of ATP is arguably the most critical variable, as most kinase inhibitors are ATP-competitive.[11] The inhibitor's apparent potency (IC50) is directly influenced by the ATP concentration according to the Cheng-Prusoff equation (IC₅₀ = Kᵢ + Kᵢ/Kₘ×[ATP]) .[12][13]
-
Assaying at ATP Kₘ: Performing the assay with an ATP concentration at or near the Michaelis-Menten constant (Kₘ) of the kinase makes the assay highly sensitive to ATP-competitive inhibitors.[11] Under these conditions, the IC50 value is approximately twice the inhibitor's dissociation constant (Kᵢ), providing a good measure of the compound's affinity for the kinase.[13] This is ideal for primary screening and identifying potent hits.
-
Assaying at Physiological ATP: Cellular ATP concentrations are typically in the millimolar (mM) range, which is often significantly higher than the Kₘ of most kinases.[12][13][14] Testing at high ATP concentrations (e.g., 1 mM) provides a more accurate prediction of an inhibitor's efficacy in a cellular environment, though it will result in higher IC50 values for competitive inhibitors.[11][14]
Enzyme and Substrate Concentration
The assay should be conducted under conditions where the reaction rate is linear with respect to both time and enzyme concentration. This ensures that the measurement reflects the initial velocity of the reaction. The substrate concentration is typically kept at or above its Kₘ value to ensure the reaction is not substrate-limited.
Kinase Assay Buffer Composition
A well-defined buffer system is necessary to maintain the kinase's optimal activity and stability. A typical buffer includes:
-
Buffer Salt: 25-50 mM MOPS or Tris-HCl (pH ~7.2-7.5) to maintain a stable pH.[2]
-
Magnesium Chloride (MgCl₂): Typically 10-25 mM, as Mg²⁺ is an essential cofactor for ATP binding and catalysis.[2]
-
Dithiothreitol (DTT): A reducing agent (e.g., 2 mM) to prevent oxidation of cysteine residues in the kinase.[2]
-
Phosphatase Inhibitors: Such as β-glycerophosphate (5-12.5 mM) and sodium orthovanadate (0.1 mM Na₃VO₄), to prevent dephosphorylation of the substrate by contaminating phosphatases.[2][15]
-
Chelating Agents: Low concentrations of EGTA and EDTA (e.g., 2-5 mM) can be included to chelate inhibitory divalent cations, but care must be taken as they can also sequester the required Mg²⁺.
Experimental Workflow and Protocols
The overall process involves preparing reagents, optimizing the enzyme concentration, and then performing the inhibition assay to determine the compound's IC50.
Figure 1: General experimental workflow for an in vitro kinase inhibition assay.
Materials and Reagents
-
Kinase: Purified, active kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Test Compound: this compound (or other test compound).
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (e.g., Promega Corp.), which includes ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra-Pure ATP, and ADP standards.[10]
-
Buffer Components: MOPS, β-glycerophosphate, MgCl₂, DTT, etc.[2]
-
Other: Nuclease-free water, DMSO (biotechnology grade), 384-well solid white assay plates, multichannel pipettes, plate reader with luminescence detection capabilities.
Protocol Part A: Reagent Preparation
-
1X Kinase Buffer: Prepare a 1X working solution from stock components. A standard buffer could be: 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (add DTT fresh).[16]
-
ATP Stock Solution: Prepare a 10 mM stock solution of ATP using nuclease-free water. Further dilute in 1X Kinase Buffer to the desired working concentration (e.g., for a final assay concentration of 100 µM, prepare a 4X stock of 400 µM).[17]
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilution Plate: Perform a serial dilution of the 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM). Then, create an intermediate dilution plate by diluting these stocks into 1X Kinase Buffer to create 4X final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (≤1%).[18]
Protocol Part B: Kinase Titration (for Optimization)
Before testing inhibitors, determine the optimal kinase concentration.
-
Prepare serial dilutions of the kinase in 1X Kinase Buffer.
-
Add kinase, substrate, and buffer to wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Perform the ADP-Glo™ detection steps as described below (Section 4.4).
-
Plot luminescence versus kinase concentration and select a concentration that falls within the linear range of the signal and provides a robust signal-to-background ratio.
Protocol Part C: Compound Inhibition Assay (IC50 Determination)
This protocol is for a 20 µL final reaction volume in a 384-well plate.
-
Plate Setup (5 µL Compound): Add 5 µL of the 4X serially diluted compound solutions to the appropriate wells of a 384-well white assay plate.
-
Test Wells: Compound dilutions.
-
Positive Control (0% Inhibition): Add 5 µL of 1X Kinase Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (100% Inhibition/No Kinase): Add 5 µL of 1X Kinase Buffer with DMSO.
-
-
Add Kinase/Substrate Mix (10 µL): Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer. Add 10 µL of this mix to all test and positive control wells. Add 10 µL of a 2X Substrate-only mix (no kinase) to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Start Kinase Reaction (5 µL ATP): Add 5 µL of 4X ATP solution to all wells to initiate the reaction. The final reaction volume is now 20 µL.
-
Incubation: Seal the plate and incubate for 60 minutes (or an optimized time) at room temperature.
-
Stop Reaction (20 µL ADP-Glo™ Reagent): Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]
-
Incubation: Incubate for 40 minutes at room temperature.[10]
-
Develop Signal (40 µL Kinase Detection Reagent): Add 40 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.[9]
-
Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[10]
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Mechanism of Inhibition Visualization
Most small molecule kinase inhibitors function by competing with ATP for binding in the kinase's active site.
Figure 2: ATP-competitive inhibitors block the active site, preventing ATP binding.
Data Analysis and Presentation
-
Average Signals: Calculate the average luminescence signal for each data point (RLU, Relative Light Units).
-
Calculate Percent Inhibition: Use the signals from the control wells to normalize the data for each compound concentration:
% Inhibition = 100 * (1 - (RLU_Test - RLU_Negative) / (RLU_Positive - RLU_Negative))
-
Generate IC50 Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Example Data Table
The following table shows hypothetical data for this compound tested against three different kinases at an ATP concentration equal to the Kₘ for each enzyme.
| Kinase Target | ATP Conc. (µM) | IC50 (µM) | Hill Slope | R² |
| Kinase A | 15 | 1.25 | -1.1 | 0.99 |
| Kinase B | 50 | 25.8 | -0.9 | 0.98 |
| Kinase C | 100 | > 100 | N/A | N/A |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. You are being redirected... [bio-world.com]
- 16. sinobiological.com [sinobiological.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Cell-Based Assays for 8-bromo-1,6-naphthyridine-2-carboxylic Acid Analogs
Introduction: The Therapeutic Potential of 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural rigidity and hydrogen bonding capabilities of the naphthyridine core make it an ideal framework for designing targeted therapeutics. Specifically, analogs of the 1,6-naphthyridine class have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4][5] This document provides a comprehensive guide to a suite of cell-based assays for characterizing the biological activity of novel 8-bromo-1,6-naphthyridine-2-carboxylic acid analogs, with a focus on a hypothesized mechanism of action as kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that the described protocols are robust and self-validating. We will explore a logical progression of assays, from initial target engagement confirmation to the downstream cellular consequences of inhibiting a key signaling pathway.
Hypothesized Signaling Pathway and Assay Workflow
For the purpose of this guide, we will hypothesize that the this compound analogs are designed to inhibit a critical oncogenic protein kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase). Inhibition of this target is expected to block a pro-survival signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized mechanism of action for this compound analogs.
The following sections detail the protocols for a series of assays designed to validate this hypothesized pathway.
Part 1: Target Engagement in a Cellular Context
A critical first step in characterizing a new compound is to confirm that it interacts with its intended target within the complex environment of a living cell.[6][7][8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying drug-target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[10][11][12][13][14]
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a compound to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., one known to be dependent on the hypothesized target kinase) in sufficient quantity for multiple temperature points.
-
Treat the cells with various concentrations of the this compound analog or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[12]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target kinase.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature.
-
Data Presentation:
| Treatment | Tagg (°C) |
| Vehicle (DMSO) | 52.5 |
| Analog A (1 µM) | 55.0 |
| Analog A (10 µM) | 58.2 |
| Known Inhibitor (Positive Control) | 59.5 |
Expected Outcome: A dose-dependent increase in the apparent aggregation temperature (Tagg) of the target kinase in the presence of the test compound provides strong evidence of intracellular target engagement.
Part 2: Assessing Downstream Signaling and Cellular Viability
Once target engagement is confirmed, the next logical step is to determine the compound's effect on the kinase's activity and the subsequent impact on cell health.
Phospho-Kinase Western Blot
Principle: This assay directly measures the inhibition of the target kinase's activity by quantifying the phosphorylation of its downstream substrates. A reduction in the phosphorylation of a known substrate indicates successful inhibition of the upstream kinase.[15][16]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with a serial dilution of the compound for a specified time.
-
Include positive and negative controls (e.g., a known inhibitor and vehicle).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Strip and re-probe the membrane with an antibody for the total amount of the substrate protein to ensure equal loading.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the intensity of the phosphorylated protein band relative to the total protein band. Calculate the IC50 value, which is the concentration of the compound that inhibits the phosphorylation by 50%.
Cell Viability Assays (MTT/XTT/MTS)
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[17][18] Viable cells with active metabolism can reduce a tetrazolium salt (MTT, XTT, or MTS) to a colored formazan product.[19][20][21] The amount of formazan produced is proportional to the number of living cells.[22]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound analog for a defined period (e.g., 24, 48, or 72 hours).
-
-
Addition of Reagent:
-
Measurement:
Data Presentation:
| Compound | Cell Line | IC50 (µM) after 72h |
| Analog A | HCT116 | 2.5 |
| Analog B | A549 | 5.1 |
| Doxorubicin (Control) | HCT116 | 0.8 |
Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the compound's cytotoxic or cytostatic potency (IC50).
Part 3: Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is crucial. The following assays can dissect the specific mechanism of cell death.
Caspase-Glo 3/7 Assay
Principle: Caspases are a family of proteases that are key executioners of apoptosis.[23] The Caspase-Glo 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[24] Cleavage of the substrate by these caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[24][25]
Protocol:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound for a time course (e.g., 6, 12, 24 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo 3/7 reagent to room temperature.
-
Add the reagent directly to the wells, mix, and incubate for 1-2 hours.[26]
-
Measure the luminescence using a plate reader.
-
Expected Outcome: A time- and dose-dependent increase in luminescence, indicating the activation of executioner caspases and induction of apoptosis.
Cell Cycle Analysis by Flow Cytometry
Principle: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (G1, S, or G2/M). Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of the percentage of cells in each phase of the cell cycle based on their DNA content.[27][28][29]
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Preparation and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
-
Fixation and Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the vehicle-treated control indicates cell cycle arrest at that checkpoint.
Conclusion and Future Directions
The suite of assays described in this application note provides a robust framework for the initial characterization of this compound analogs. By systematically confirming target engagement, assessing downstream signaling effects, and elucidating the resulting cellular phenotypes, researchers can build a comprehensive understanding of a compound's mechanism of action. Positive results from these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models. The adaptability of these protocols allows for their application to a wide range of kinase inhibitors and other targeted therapies, making them an invaluable resource for drug discovery and development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. selvita.com [selvita.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. caymanchem.com [caymanchem.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. gmpplastic.com [gmpplastic.com]
- 19. broadpharm.com [broadpharm.com]
- 20. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 25. Caspase 3/7 Activity [protocols.io]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. nanocellect.com [nanocellect.com]
- 29. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Synthetic Routes to Substituted 1,6-Naphthyridine-2-Carboxylic Acids
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing substituted 1,6-naphthyridine-2-carboxylic acids. The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide focuses on robust and versatile synthetic routes, emphasizing the Friedländer annulation and Gould-Jacobs reaction. For each major pathway, we present a comprehensive overview, mechanistic insights, a detailed step-by-step protocol, and a discussion of the scope and limitations. The aim is to equip researchers with the foundational knowledge and practical methodologies required to synthesize and explore this important class of heterocyclic compounds.
Introduction: The Significance of 1,6-Naphthyridines
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[4] Among the various isomeric forms, the 1,6-naphthyridine scaffold has garnered significant attention in medicinal chemistry.[5] Its rigid structure and the specific orientation of its nitrogen atoms allow for precise interactions with biological targets, making it a valuable core for the design of novel therapeutics.[4] Substituted 1,6-naphthyridine-2-carboxylic acids, in particular, serve as crucial building blocks and key intermediates in the synthesis of complex, biologically active molecules.[3][6] These derivatives have been investigated for a range of applications, from anticancer agents to HIV inhibitors.[1][2]
The development of efficient and modular synthetic routes is paramount to exploring the full potential of this scaffold. This guide will focus on two of the most powerful and widely adopted strategies for constructing the 1,6-naphthyridine core.
Core Synthetic Strategy I: The Friedländer Annulation
The Friedländer synthesis is a classical, acid- or base-catalyzed condensation reaction between a 2-aminoaryl (or heteroaryl) aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester).[7][8] This reaction is exceptionally well-suited for the synthesis of quinolines and their heterocyclic analogues, including 1,6-naphthyridines.[9][10]
Causality & Mechanistic Insight: The power of the Friedländer approach lies in its convergent nature, forming the second pyridine ring in a single cyclization step. The reaction typically proceeds via an initial aldol condensation or Schiff base formation, followed by cyclodehydration to yield the aromatic naphthyridine ring system.[7] The choice of catalyst (acid or base) can influence the reaction rate and outcome, depending on the specific substrates used. For the synthesis of 1,6-naphthyridines, the key starting material is a 4-aminonicotinaldehyde (a derivative of pyridine).[10]
Workflow for Friedländer Synthesis of 1,6-Naphthyridines
Caption: General workflow of the Friedländer synthesis to produce 1,6-naphthyridine-2-carboxylic acids.
Protocol 1: Synthesis of 1,6-Naphthyridine-2-carboxylic Acid via Friedländer Reaction
This protocol describes the synthesis of the parent 1,6-naphthyridine-2-carboxylic acid, adapted from established methodologies.[11]
Materials & Reagents:
-
4-Aminonicotinaldehyde
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
Part A: Synthesis of Ethyl 1,6-Naphthyridine-2-carboxylate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminonicotinaldehyde (5.0 g, 40.9 mmol) in absolute ethanol (100 mL).
-
Reagent Addition: To the stirred solution, add ethyl pyruvate (5.7 g, 49.1 mmol).
-
Base Catalysis: Prepare a solution of potassium hydroxide (2.75 g, 49.1 mmol) in absolute ethanol (50 mL). Add this solution dropwise to the reaction mixture over 15 minutes at room temperature. The dropwise addition is crucial to control the initial condensation and prevent side reactions.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 ethyl acetate/hexanes).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Resuspend the resulting residue in water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.
Part B: Hydrolysis to 1,6-Naphthyridine-2-carboxylic Acid
-
Hydrolysis: Dissolve the crude ethyl 1,6-naphthyridine-2-carboxylate from the previous step in a mixture of ethanol (50 mL) and 2M aqueous sodium hydroxide (50 mL).
-
Heating: Heat the mixture at 80 °C for 2 hours or until saponification is complete (as monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~4-5 with concentrated HCl. The dropwise addition of acid is critical to ensure controlled precipitation of the product.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum to afford 1,6-naphthyridine-2-carboxylic acid as a solid.
Trustworthiness Note: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.
Core Synthetic Strategy II: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is another cornerstone of quinoline and naphthyridine synthesis.[12][13] This method involves the condensation of an arylamine (or heteroarylamine) with an alkoxymethylenemalonic ester, followed by thermal cyclization.[14] Subsequent hydrolysis and decarboxylation yield the target heterocyclic core.[12] This route is particularly useful for synthesizing 4-hydroxy-substituted naphthyridines, which can be further functionalized.
Causality & Mechanistic Insight: The reaction proceeds in two distinct stages. First, a nucleophilic substitution occurs where the aminopyridine displaces the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) to form a vinylogous amide intermediate.[14] The second stage is a high-temperature, pericyclic ring-closing reaction (electrocyclization), which is typically the rate-limiting step and requires significant thermal energy.[15] The resulting product is an ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.
Workflow for Gould-Jacobs Synthesis
Caption: The Gould-Jacobs reaction pathway for synthesizing substituted 1,6-naphthyridines.
Protocol 2: Synthesis of 4-Hydroxy-1,6-naphthyridine-3-carboxylic Acid
This protocol outlines a typical Gould-Jacobs procedure for accessing the 4-hydroxy-1,6-naphthyridine scaffold.[16]
Materials & Reagents:
-
4-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or another high-boiling solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Step-by-Step Methodology:
Part A: Condensation and Cyclization
-
Condensation: In a 100 mL flask, combine 4-aminopyridine (9.4 g, 100 mmol) and diethyl ethoxymethylenemalonate (22.7 g, 105 mmol). Heat the mixture with stirring at 120-130 °C for 2 hours. Ethanol will distill from the reaction mixture.
-
Cyclization Setup: Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions. Add the hot reaction mixture from step 1 to a larger flask containing vigorously stirred, pre-heated Dowtherm A (200 mL at 250 °C).
-
Thermal Cyclization: Maintain the temperature at 250 °C for 20-30 minutes. The product will begin to precipitate. The high temperature is essential to overcome the activation energy for the electrocyclization.[15]
-
Isolation: Allow the mixture to cool to below 100 °C, then add hexanes (100 mL) to aid precipitation. Filter the solid product, washing thoroughly with hexanes and then ether to remove the Dowtherm A.
Part B: Hydrolysis
-
Saponification: Suspend the crude ethyl ester from Part A in a 10% aqueous solution of sodium hydroxide (100 mL). Heat the mixture to reflux for 1 hour until a clear solution is obtained.
-
Acidification: Cool the solution and carefully acidify with concentrated HCl to pH 2-3.
-
Product Collection: Collect the precipitated 4-hydroxy-1,6-naphthyridine-3-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Summary of Synthetic Routes & Scope
The choice of synthetic route depends heavily on the desired substitution pattern on the 1,6-naphthyridine ring.
| Synthetic Route | Key Starting Materials | Typical Product Scaffold | Scope & Limitations |
| Friedländer Annulation | 4-Aminonicotinaldehyde, Active methylene compound | 2-Substituted-1,6-naphthyridines | Highly versatile for installing substituents at the 2-position. The availability of substituted 4-aminonicotinaldehydes can be a limiting factor. |
| Gould-Jacobs Reaction | 4-Aminopyridine, Diethyl ethoxymethylenemalonate | 4-Hydroxy-1,6-naphthyridine-3-carboxylic esters | Excellent for producing 4-hydroxy derivatives. Requires harsh, high-temperature conditions for cyclization. The 4-hydroxy group can be converted to a chloro group for further functionalization. |
| Combes Synthesis | 4-Aminopyridine, β-Diketone | 2,4-Disubstituted-1,6-naphthyridines | Allows for substitution at both the 2- and 4-positions. Regioselectivity can be an issue with unsymmetrical β-diketones.[17] |
| Multicomponent Reactions | Benzaldehydes, Malononitrile, Naphthylamine | Highly substituted 1,6-naphthyridines | Offers rapid access to complex structures in a single pot, often with high efficiency and good yields.[18] |
Conclusion
The synthesis of substituted 1,6-naphthyridine-2-carboxylic acids is a field of active research, driven by the significant biological activities of these compounds. The Friedländer annulation and the Gould-Jacobs reaction represent two of the most robust and classical methods for constructing this valuable heterocyclic core. By understanding the mechanisms, scope, and practical considerations detailed in these protocols, researchers can effectively synthesize a diverse range of 1,6-naphthyridine derivatives for applications in drug discovery and medicinal chemistry. Further exploration into modern methodologies, such as multicomponent reactions and late-stage functionalization, continues to expand the synthetic chemist's toolkit for accessing this privileged scaffold.[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines | Scilit [scilit.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,6-Naphthyridine-2-carboxylic acid [myskinrecipes.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Gould-Jacobs Reaction [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. ablelab.eu [ablelab.eu]
- 16. mdpi.com [mdpi.com]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 18. chemrevlett.com [chemrevlett.com]
- 19. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 1,6-naphthyridine core?
A1: The 1,6-naphthyridine skeleton is typically assembled through cyclization reactions. A common approach is a variation of the Skraup-Doebner-von Miller reaction, which involves the condensation of an aminopyridine derivative with an α,β-unsaturated carbonyl compound under acidic conditions. Modifications to this classic method, such as using microwave irradiation or employing different acid catalysts and oxidants, have been developed to improve yields and reaction conditions.[1][2] Another strategy involves the construction of the second ring through palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization.
Q2: At what stage is the bromine atom typically introduced?
A2: The bromine atom can be introduced at various stages of the synthesis. One common strategy is "late-stage halogenation," where the fully formed 1,6-naphthyridine-2-carboxylic acid or its ester precursor is brominated.[3][4][5] This approach can be advantageous for selectively introducing the bromine at the desired position. Alternatively, a brominated pyridine derivative can be used as a starting material for the cyclization reaction, incorporating the bromine atom from the beginning of the synthetic sequence.
Q3: What are the most critical parameters to control for maximizing the yield?
A3: Several parameters are crucial for optimizing the yield. In cyclization reactions like the Skraup-Doebner-von Miller synthesis, precise control of temperature, reaction time, and the concentration of the acid catalyst is essential to prevent polymerization and side-product formation.[6][7][8] For bromination steps, the choice of brominating agent (e.g., N-bromosuccinimide, liquid bromine), solvent, and reaction temperature will significantly impact the regioselectivity and efficiency of the reaction.[9] Purification of intermediates is also critical to prevent the carry-over of impurities that can inhibit subsequent reactions.
Q4: What are the expected physical and chemical properties of this compound?
A4: this compound is a solid at room temperature. It is characterized by its molecular formula, C₉H₅BrN₂O₂, and a molecular weight of approximately 253.06 g/mol . It is advisable to handle this compound with care, using appropriate personal protective equipment, as it may cause skin and eye irritation.[10]
Proposed Synthetic Workflow
A plausible synthetic route to this compound can be envisioned in two key stages: the formation of the 1,6-naphthyridine-2-carboxylic acid core, followed by regioselective bromination.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low yield in Skraup-Doebner-von Miller cyclization | 1. Polymerization of the α,β-unsaturated carbonyl compound: This is a common side reaction, especially under harsh acidic conditions and high temperatures.[1] 2. Incorrect acid concentration: The acidity of the reaction medium is critical for promoting the desired cyclization without excessive side reactions. 3. Inefficient oxidant: The reaction requires an oxidant to facilitate the final aromatization step. | 1. Optimize reaction conditions: Gradually add the α,β-unsaturated carbonyl compound to the reaction mixture. Consider using a biphasic reaction medium to sequester the carbonyl compound in an organic phase, thereby reducing polymerization.[1] Experiment with lower reaction temperatures and shorter reaction times. Microwave-assisted synthesis can sometimes offer better control and improved yields.[6] 2. Screen acid catalysts: Test different Brønsted or Lewis acids (e.g., p-toluenesulfonic acid, perchloric acid) and optimize their concentrations.[2] 3. Select an appropriate oxidant: If the reaction is not proceeding to the fully aromatic product, consider adding a mild oxidant. |
| Poor regioselectivity during bromination | 1. Harsh brominating agent: Using highly reactive brominating agents like liquid bromine can lead to over-bromination or bromination at undesired positions. 2. Sub-optimal reaction temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, affecting regioselectivity. | 1. Use a milder brominating agent: N-bromosuccinimide (NBS) is often a good choice for regioselective bromination of heterocyclic compounds.[11] 2. Control the temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid over-reaction. |
| Formation of multiple products | 1. Presence of impurities in starting materials: Impurities can lead to the formation of unexpected side products. 2. Decomposition of starting materials or product: The naphthyridine core can be sensitive to strong acids or high temperatures. | 1. Purify starting materials: Ensure the purity of the aminopyridine and the α,β-unsaturated carbonyl compound before starting the reaction. 2. Use milder reaction conditions: Explore alternative synthetic routes that employ milder conditions, such as palladium-catalyzed cross-coupling reactions. |
| Difficulty in product isolation and purification | 1. Product is highly polar: The carboxylic acid group can make the product highly polar and difficult to extract from aqueous solutions. 2. Product co-elutes with impurities: Similar polarity of the product and byproducts can complicate chromatographic purification. | 1. Acid-base extraction: After the reaction, carefully adjust the pH of the aqueous layer to precipitate the carboxylic acid product. Wash the precipitate with cold water and a suitable organic solvent to remove impurities. 2. Optimize chromatography: If column chromatography is necessary, screen different solvent systems to achieve better separation. Reverse-phase chromatography might be a suitable alternative for highly polar compounds. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,6-naphthyridine-2-carboxylate (Hypothetical)
This protocol is a hypothetical procedure based on established methodologies for similar heterocyclic systems.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine-4-carbaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of a suitable acid (e.g., piperidine or pyrrolidine) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford ethyl 1,6-naphthyridine-2-carboxylate.
Protocol 2: Bromination of Ethyl 1,6-naphthyridine-2-carboxylate (Hypothetical)
This protocol is based on general procedures for late-stage bromination of aromatic heterocycles.
-
Reaction Setup: Dissolve ethyl 1,6-naphthyridine-2-carboxylate (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid) in a round-bottom flask protected from light.
-
Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield ethyl 8-bromo-1,6-naphthyridine-2-carboxylate.
Protocol 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 8-bromo-1,6-naphthyridine-2-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Acidify the remaining aqueous solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage Halogenation of Complex Substrates with Readily Available Halogenating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-Stage Halogenation of Peptides, Drugs and (Hetero)aromatic Compounds with a Nucleophilic Hydrazide Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of 8-bromo-1,6-naphthyridine-2-carboxylic acid by HPLC
Welcome to the technical support center for the purification of 8-bromo-1,6-naphthyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the High-Performance Liquid Chromatography (HPLC) purification of this and structurally similar compounds.
I. Troubleshooting Guide: Addressing Common HPLC Purification Issues
This section is structured to provide solutions to specific problems you may encounter during your purification workflow.
Problem 1: Poor Peak Shape - Tailing or Fronting
Poor peak symmetry is a common issue that can compromise resolution and the accuracy of fraction collection.
Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds like this is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Here’s a systematic approach to troubleshoot:
-
Mobile Phase pH is Critical: The carboxylic acid group on your compound is ionizable. If the mobile phase pH is not low enough, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form can interact strongly with residual, positively charged silanols on the silica-based stationary phase, leading to tailing.[1]
-
Solution: A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[1] For a carboxylic acid, this means using an acidic mobile phase. Add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic solvents to ensure a consistent low pH (typically pH 2-3).[1][2] This will keep the carboxylic acid protonated and minimize silanol interactions.[2]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Contaminated or Degraded Column: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active silanol sites.
-
Solution: First, try flushing the column with a strong solvent like 100% acetonitrile or methanol.[6] If that doesn't resolve the issue, consider replacing the column. Using a guard column can help extend the life of your analytical or preparative column.
-
Q: I'm observing peak fronting. What could be the cause?
A: Peak fronting is less common than tailing for acidic compounds but can occur due to a few key reasons:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more organic content) than your initial mobile phase, it can cause the analyte to travel too quickly at the head of the column, leading to fronting.[6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5] If solubility is an issue, use the minimum amount of a stronger solvent to dissolve the sample and then dilute it with the mobile phase.
-
-
Column Overload: Severe column overload can also manifest as peak fronting.[4][6]
-
Solution: As with tailing, reduce the amount of sample injected onto the column.
-
-
Column Packing Issues: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[6]
-
Solution: This is a physical problem with the column itself. Reversing the column and flushing it may sometimes resolve minor issues, but typically the column will need to be replaced.[4]
-
Problem 2: Poor Resolution or No Retention
Achieving adequate separation from impurities is the primary goal of purification.
Q: My compound is eluting in the void volume with little to no retention. How can I increase its retention on a C18 column?
A: this compound is a relatively polar molecule, and achieving sufficient retention on a standard C18 column can be challenging.[2][7]
-
Increase Mobile Phase Polarity: The most straightforward approach is to decrease the organic content of your mobile phase. Start with a higher percentage of the aqueous component (e.g., 95% water with 0.1% TFA) and use a shallow gradient.
-
Mobile Phase pH Adjustment: As discussed for peak tailing, ensuring your compound is in its neutral, protonated state by using an acidic mobile phase will increase its hydrophobicity and retention on a reversed-phase column.[2]
-
Alternative Stationary Phases: If a standard C18 column doesn't provide enough retention even with a highly aqueous mobile phase, consider a column designed for polar compounds.[7] Options include:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes.
-
Mixed-Mode Columns: These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can be very effective for retaining polar, ionizable compounds.[2][7]
-
Problem 3: Sample Solubility and Stability
Ensuring your compound is fully dissolved and stable is crucial for a successful purification.
Q: I'm having trouble dissolving my this compound for injection. What solvents should I try?
A: Due to the carboxylic acid and the aromatic rings, this compound may have limited solubility in purely aqueous or non-polar organic solvents.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Often a good starting point for dissolving polar, aromatic compounds. However, be mindful of its high boiling point and potential for interference if not fully separated from your product.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent that can be effective.
-
Methanol or Acetonitrile with Modifiers: Try dissolving the compound in your mobile phase organic solvent (e.g., methanol or acetonitrile). If solubility is still low, adding a small amount of a base like ammonium hydroxide or an acid like TFA can help by forming a more soluble salt or keeping it protonated, respectively.
-
-
Best Practice: Always aim to dissolve your sample in a solvent that is compatible with your mobile phase to avoid precipitation on the column.[6] It's often best to dissolve in a small amount of a strong solvent like DMSO and then dilute with your mobile phase.
Q: Could my compound be degrading during the purification process?
A: Naphthyridine ring systems can be susceptible to degradation under certain conditions.
-
pH Stability: Extreme pH values (both highly acidic and highly basic) can potentially lead to hydrolysis or other degradation pathways. While an acidic mobile phase is recommended for good chromatography, prolonged exposure to very strong acids should be avoided.
-
Photostability: Some aromatic, heterocyclic compounds can be light-sensitive.[8]
-
Solution: Prepare samples fresh and store them in amber vials to protect them from light.[9]
-
-
Forced Degradation Study: If you suspect instability, performing a forced degradation study (exposing the compound to heat, light, acid, base, and oxidation) can help identify potential degradants and develop a stability-indicating HPLC method.[8][10]
II. Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for purifying this compound?
A1: A reversed-phase C18 column is the most common and a good starting point for this type of molecule.[11] Look for a high-purity, silica-based C18 column with good end-capping to minimize silanol interactions.[12] If you struggle with retention, a C8 column, which is less retentive, might not be suitable. Instead, consider a polar-embedded C18 or a mixed-mode column designed for polar analytes.[7][12]
Q2: What is a good starting mobile phase and gradient for method development?
A2: A good starting point would be a binary gradient system:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
Starting Gradient Table:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
This broad gradient will help you determine the approximate elution conditions for your compound, which you can then optimize with a shallower gradient for better resolution.
Q3: What detection wavelength should I use?
A3: The naphthyridine ring system is aromatic and should have strong UV absorbance. To determine the optimal wavelength, run a UV-Vis spectrum of your compound. A good starting point would be to monitor at 254 nm, a common wavelength for aromatic compounds, and also at the compound's lambda max (λmax) for maximum sensitivity.
Q4: How can I confirm the purity of my collected fractions?
A4: After collecting fractions from your preparative HPLC run, you should perform an analytical HPLC analysis on each fraction containing your product. This analytical run should use a validated method with a shallower gradient to accurately assess purity. Combine the fractions that meet your purity criteria (e.g., >95%) for subsequent solvent evaporation.
III. Experimental Workflow and Visualization
Step-by-Step HPLC Purification Protocol
-
Sample Preparation:
-
Accurately weigh your crude this compound.
-
Dissolve the sample in a minimum amount of a suitable solvent (e.g., DMSO or DMF).
-
Dilute the dissolved sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install a suitable preparative C18 column.
-
Set up your mobile phases (A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA).
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.[13]
-
-
Injection and Fraction Collection:
-
Inject your prepared sample onto the column.
-
Run your optimized gradient method.
-
Set your fraction collector to collect fractions based on UV threshold or time windows around the expected elution time of your peak.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using a validated analytical HPLC method to determine the purity of each.
-
Pool the fractions that meet the desired purity specifications.
-
-
Solvent Removal:
-
Remove the HPLC solvents from the pooled fractions using a rotary evaporator or a lyophilizer.
-
Logical Workflow Diagram
Caption: A standard workflow for the HPLC purification of a target compound.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
IV. References
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020). Waters Corporation. --INVALID-LINK--
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. --INVALID-LINK--
-
Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (n.d.). Agilent Technologies. --INVALID-LINK--
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. --INVALID-LINK--
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020). MicroSolv Technology Corporation. --INVALID-LINK--
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. --INVALID-LINK--
-
Polar Compounds. (n.d.). SIELC Technologies. --INVALID-LINK--
-
Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services. --INVALID-LINK--
-
Understanding Peak Fronting in HPLC. (2025). Phenomenex. --INVALID-LINK--
-
HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. --INVALID-LINK--
-
Troubleshooting Peak Shape Problems in HPLC. (2021). Waters Corporation. --INVALID-LINK--
-
HPLC Peak Shape Troubleshooting Solution Column. (2024). uHPLCs. --INVALID-LINK--
-
How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022). SiliCycle. --INVALID-LINK--
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. --INVALID-LINK--
-
T1. Poor peak shape. (n.d.). Nacalai Tesque, Inc. --INVALID-LINK--
-
Stability of Benzo[c]naphthyridine derivatives in different solvents. (n.d.). Benchchem. --INVALID-LINK--
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent Technologies. --INVALID-LINK--
-
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). National Institutes of Health (NIH). --INVALID-LINK--
References
- 1. biotage.com [biotage.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. silicycle.com [silicycle.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Scalable Synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Prepared by: The Office of the Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals. Topic: Scalable synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Introduction
Welcome to the technical support center for the synthesis of this compound. This molecule is a crucial building block in medicinal chemistry, particularly for the development of inhibitors for targets like CDK8/19 and other kinases.[1][2] The inherent challenges in achieving a scalable, high-purity synthesis of this scaffold necessitate robust and well-understood protocols. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As Senior Application Scientists, our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to resolve challenges in your own laboratory setting.
Overall Synthetic Workflow
A common and scalable approach to the target molecule involves a multi-step synthesis. The general strategy is to first construct the core 1,6-naphthyridine ring, followed by sequential functionalization. Below is a logical workflow that forms the basis for the troubleshooting guide.
Caption: A potential synthetic workflow for this compound.
Part 1: General Questions & Strategy
Q1: What is the most logical and scalable synthetic strategy for preparing this compound?
Answer: For scalability, the ideal strategy involves building the molecule from simple, commercially available precursors and ensuring each step is high-yielding and amenable to large-scale purification, typically crystallization. The workflow outlined above is a robust approach. It begins with the well-established Gould-Jacobs reaction to form the naphthyridinone core, which is then converted to the key 2-methyl-1,6-naphthyridine intermediate.[3] The subsequent oxidation and bromination steps are common industrial transformations.
The key decision points in this strategy are:
-
Order of Functionalization: Should bromination precede or follow oxidation? Performing the oxidation of the methyl group first is generally preferred. The electron-withdrawing carboxylic acid group deactivates the ring system, which can help control the regioselectivity of the subsequent electrophilic bromination, directing the bromine to the desired C8 position.
-
Choice of Reagents: For each step, reagents must be selected based on scalability, cost, safety, and efficiency. For instance, while various exotic catalysts exist for similar transformations, using classical reagents like phosphorus oxychloride (POCl₃), potassium permanganate (KMnO₄), and N-Bromosuccinimide (NBS) often proves more practical and economical at scale.[4][5]
Q2: What are the Critical Quality Attributes (CQAs) for the final product?
Answer: The CQAs for an active pharmaceutical ingredient (API) precursor like this are stringent. The primary attributes are:
-
Purity: Typically ≥98% as determined by HPLC. This is critical as impurities can carry through to the final API and may have their own pharmacological or toxicological profiles.
-
Impurity Profile: Specific impurities must be identified and controlled. Key process-related impurities to monitor include:
-
Over-brominated species: e.g., 5,8-dibromo-1,6-naphthyridine-2-carboxylic acid.
-
Isomeric impurities: Bromination at other positions (e.g., C5 or C7).
-
Unreacted starting materials: Residual 1,6-naphthyridine-2-carboxylic acid.
-
-
Physical Form: The compound is a solid with a melting point around 220 °C.[6] A consistent crystalline form is desirable for ease of handling, stability, and predictable solubility in subsequent reaction steps.
| Attribute | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥98.0% | HPLC |
| Single Max Impurity | ≤0.5% | HPLC |
| Melting Point | ~220 °C (decomposes)[6] | Capillary MP |
Part 2: Troubleshooting the Synthetic Steps
Step 1: Synthesis of the Naphthyridine Core
Q3: My initial cyclization to form the 2-methyl-1,6-naphthyridin-2(1H)-one ring is inefficient, with low yields and significant side products. What are the likely causes?
Answer: This is a common issue in heterocycle synthesis. The Gould-Jacobs reaction, while robust, is sensitive to several factors.
Causality & Solutions:
-
Thermal Cyclization Temperature: The key ring-closing step is a high-temperature thermal cyclization.
-
Cause: If the temperature is too low, the cyclization will be incomplete, leaving the acyclic intermediate in the reaction mixture. If the temperature is too high, or heating is prolonged, you risk thermal decomposition and polymerization, leading to tar formation.
-
Solution: The cyclization is typically performed in a high-boiling solvent like Dowtherm A at around 250 °C.[7] It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal heating time. A controlled, even heating mantle and vigorous stirring are essential on a large scale to avoid localized overheating.
-
-
Purity of Starting Materials:
-
Cause: The starting 4-aminonicotinaldehyde can be prone to oxidation or self-condensation. Impurities in the ethyl acetoacetate can also interfere with the initial condensation.
-
Solution: Ensure the 4-aminonicotinaldehyde is pure and stored under an inert atmosphere. Use freshly distilled ethyl acetoacetate. Running a preliminary NMR or GC-MS on your starting materials can save significant effort.
-
-
Alternative Ring-Closure Strategies:
-
Insight: If the Gould-Jacobs approach remains problematic, consider alternative cyclization methods. For instance, the Friedländer annulation, which condenses an o-amino-aldehyde with a carbonyl compound containing an α-methylene group, can be highly efficient.[8][9] Recent developments have even shown this reaction can be performed in greener solvents like water.[10]
-
Step 2: Oxidation of the 2-Methyl Group
Q4: The oxidation of the 2-methyl group to the carboxylic acid is either incomplete or leads to significant degradation of the naphthyridine ring. How can I improve this transformation?
Answer: Oxidizing a methyl group on an electron-deficient heterocyclic ring like a naphthyridine is a delicate balance. The ring itself is susceptible to oxidation, especially under harsh conditions.
Causality & Solutions:
-
Choice of Oxidant:
-
Cause: Strong, non-specific oxidants can attack the nitrogen-containing ring. For example, using potassium dichromate in concentrated sulfuric acid can be effective but may lead to charring if not precisely controlled.[11]
-
Solution: Potassium permanganate (KMnO₄) in a basic aqueous solution is often a good choice. The reaction is typically run at elevated temperatures (reflux). The basic conditions protect the carboxylic acid product as its carboxylate salt, which is generally more resistant to further oxidation. A gradual addition of KMnO₄ is crucial to control the exotherm and prevent over-oxidation.
-
-
Reaction Control & Work-up:
-
Cause: Incomplete reaction leads to purification challenges, while over-reaction destroys the product. The work-up is also critical; the product, manganese dioxide (MnO₂), must be efficiently removed.
-
Solution:
-
Monitoring: Monitor the reaction closely by TLC, looking for the disappearance of the 2-methyl-1,6-naphthyridine starting material.
-
Stoichiometry: Use a carefully controlled excess of KMnO₄ (e.g., 3-4 equivalents).
-
Work-up: After the reaction, quench any remaining permanganate with a reducing agent like sodium bisulfite or isopropanol until the purple color disappears. The resulting MnO₂ sludge can be removed by filtration through a pad of Celite. The product is then isolated from the filtrate by acidification, which protonates the carboxylate and causes the carboxylic acid to precipitate.[12]
-
-
Troubleshooting Oxidation Conditions
| Problem | Potential Cause | Recommended Action |
| Incomplete Reaction | Insufficient oxidant; Low temperature | Increase equivalents of KMnO₄ incrementally (e.g., from 3 to 4 eq.). Ensure reaction maintains reflux. |
| Ring Degradation (Low Yield) | Over-oxidation; Temperature too high | Add KMnO₄ portion-wise to control the exotherm. Ensure the solution remains basic throughout the addition. |
| Difficult Filtration | Fine MnO₂ particles | Use a thick pad of Celite® for filtration. Hot filtration can sometimes improve flow rate. |
Step 3: Regioselective Bromination
Q5: My bromination of 1,6-naphthyridine-2-carboxylic acid is non-selective, yielding a mixture of 8-bromo, 5-bromo, and dibromo products. How do I achieve high regioselectivity for the C8 position?
Answer: This is a classic challenge in electrophilic aromatic substitution on polyfunctional heterocycles. The regioselectivity is governed by the electronic effects of both the ring nitrogens and the carboxylic acid substituent.
Causality & Solutions:
-
Electronic Directing Effects:
-
Cause: The 1,6-naphthyridine ring system has complex electronics. The nitrogen at position 6 is deactivating, as is the carboxylic acid at C2. The nitrogen at position 1 is also deactivating. Electrophilic attack is generally favored on the pyridine ring that does not contain the carboxylic acid. Within that ring (the one containing N-1), the C8 position is sterically accessible and electronically favored for substitution.
-
Solution: The choice of brominating agent and conditions is paramount to exploit these subtle electronic differences.
-
-
Brominating Agent and Conditions:
-
Cause: Using highly reactive brominating agents like liquid bromine (Br₂) can be too aggressive, leading to a loss of selectivity and the formation of multiple products.
-
Solution: N-Bromosuccinimide (NBS) is the reagent of choice for controlled, selective bromination.[13] It provides a low equilibrium concentration of bromine, which favors the most kinetically accessible and electronically favorable position.
-
Solvent: Running the reaction in a strong acid, such as concentrated sulfuric acid, is often effective. The acid protonates the ring nitrogens, further modulating their directing effects and often enhancing selectivity.
-
Temperature: This reaction should be started at a low temperature (e.g., 0-5 °C) with portion-wise addition of NBS to control the reaction rate, and then allowed to slowly warm to room temperature. This minimizes the formation of undesired isomers.
-
-
Caption: Factors influencing the selectivity of the bromination step.
Part 3: Protocols & Data
Experimental Protocol: Oxidation of 2-Methyl-1,6-naphthyridine
Warning: This procedure involves a strong oxidant and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-methyl-1,6-naphthyridine (1.0 eq) and water (20 volumes).
-
Basification: Add sodium hydroxide (2.0 eq) and heat the mixture to 80-90 °C until a clear solution is obtained.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 3.5 eq) in water (15 volumes).
-
Addition: Slowly add the KMnO₄ solution to the reaction mixture via the dropping funnel over 2-3 hours, maintaining the internal temperature at 90-100 °C. The purple color should disappear upon addition.
-
Reaction Monitoring: After the addition is complete, continue to stir at 100 °C. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) for the disappearance of the starting material (typically 4-6 hours).
-
Quenching: Cool the reaction mixture to room temperature. Quench excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite until the purple color is gone and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with hot water.
-
Precipitation: Transfer the clear filtrate to a new flask and cool to 0-5 °C in an ice bath.
-
Isolation: Slowly add concentrated hydrochloric acid (HCl) to adjust the pH to ~2-3. A white precipitate of 1,6-naphthyridine-2-carboxylic acid will form.
-
Drying: Stir the slurry for 1 hour at 0-5 °C, then collect the solid by filtration. Wash the solid with cold water and dry under vacuum at 60 °C to a constant weight.
References
- 1. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 6. This compound [oakwoodchemical.com]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Overcoming solubility issues of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Introduction
Welcome to the technical support guide for 8-bromo-1,6-naphthyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may be encountering challenges related to its solubility. Due to its rigid, aromatic naphthyridine core and the presence of both a lipophilic bromo group and an ionizable carboxylic acid, this compound often presents as a crystalline solid with low aqueous solubility at neutral pH.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. We will move from fundamental principles to advanced techniques, explaining the scientific rationale behind each experimental choice to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
This is the most common issue encountered with this compound. The low solubility in neutral aqueous media is expected due to the molecule's predominantly hydrophobic structure. The carboxylic acid group has a pKa that is likely in the acidic range (typically 3-5 for similar structures), meaning it will be mostly in its neutral, protonated (-COOH) form at pH 7.4, which is less soluble than its deprotonated, anionic (-COO⁻) form.
Initial Troubleshooting Steps:
-
pH Adjustment: The most direct way to increase solubility is to deprotonate the carboxylic acid by raising the pH.
-
Add a small amount of a basic solution (e.g., 1 M NaOH or 1 M KOH) dropwise to your aqueous suspension.
-
Monitor the dissolution of the solid. Aim for a final pH of >8.0. It is crucial to check if the final pH is compatible with your experimental system (e.g., cell culture assays).
-
-
Use of Organic Co-solvents: If pH adjustment is not an option or is insufficient, preparing a concentrated stock solution in an organic solvent is the standard approach.
-
Recommended Solvents: Based on the structure, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points.
-
Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Ensure the compound dissolves completely.
-
For your final working solution, dilute this stock into your aqueous buffer. Crucially, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid artifacts in biological assays.
-
Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
This is a classic problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock but crashes out when the solvent environment abruptly changes to a poor solvent (the aqueous buffer).
Workflow for Preventing Precipitation:
I have gathered a significant amount of information from the executed Google searches. The search results provide a strong foundation for creating the technical support guide. I have information on general strategies for solubilizing poorly water-soluble compounds, the importance of pH adjustment for carboxylic acids, the use of co-solvents like DMSO, the problem of precipitation upon dilution, and various advanced techniques like using cyclodextrins and forming salts.
However, the initial plan to search for specific data on "this compound" yielded limited results. Therefore, the guide must be built on general principles applicable to this type of molecule, as anticipated in the refined plan. I have enough information to proceed with creating the core content of the guide, including the FAQs, troubleshooting steps, and protocols.
The next steps will involve synthesizing this information into a coherent and user-friendly technical support center format, creating the Graphviz diagrams, and compiling the reference list. I do not need to perform additional searches at this moment to start building the main body of the response. The existing search results are sufficient to address the user's request comprehensively by applying established chemical and pharmaceutical principles to the specific topic. Therefore, I can now proceed with generating the full response.
Technical Support Center: Overcoming Solubility Issues of this compound
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the solubility of this compound. This compound is a valuable intermediate in pharmaceutical research, but its planar, aromatic structure combined with a carboxylic acid moiety results in poor aqueous solubility at neutral pH, a common hurdle in experimental assays.
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these solubility issues. We will progress from fundamental principles to advanced strategies, explaining the scientific rationale behind each technique to empower you to make informed decisions and ensure the integrity of your experimental results.
Troubleshooting Guides & FAQs
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this, and what should I try first?
This is the most frequently encountered issue. The low solubility in neutral aqueous media is inherent to the molecule's structure. The rigid, hydrophobic naphthyridine core is the primary driver of low solubility. The carboxylic acid group has an estimated pKa between 3 and 5, meaning it is predominantly in its neutral, protonated (-COOH) form at pH 7.4. This neutral form is significantly less soluble than its charged, deprotonated (-COO⁻) counterpart.
Initial Troubleshooting Steps:
-
pH Adjustment: The most direct method to enhance solubility is to deprotonate the carboxylic acid by increasing the pH. This converts the molecule into its more soluble carboxylate salt form.
-
Action: Add a 1 M NaOH or 1 M KOH solution dropwise to your aqueous suspension while stirring.
-
Goal: Aim for a final pH of 8.0 or higher. Monitor for visual dissolution of the solid.
-
Critical Consideration: Ensure the final pH is compatible with your downstream application (e.g., cell viability, enzyme activity).
-
-
Organic Co-solvent Stock: If pH modification is not suitable or sufficient, the standard approach is to use an organic co-solvent.
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the preferred choices due to their high solvating power for a wide range of organic molecules.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.
-
Dilution: For your final working solution, dilute this stock into your aqueous buffer. Crucially, the final concentration of DMSO should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous experimental medium. How can I solve this?
This common problem is known as "precipitation upon dilution." It occurs because the compound moves from a highly favorable solvent (DMSO) to a very poor one (aqueous buffer), causing it to crash out of solution.
Workflow for Preventing Precipitation:
Technical Support Center: Protecting Group Strategies for 1,6-Naphthyridine Synthesis
Welcome to the technical support center for navigating the complexities of 1,6-naphthyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this important heterocyclic scaffold. The strategic use of protecting groups is paramount to achieving high yields and purity, and this resource provides field-proven insights to guide your experimental choices.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of 1,6-naphthyridines, with a focus on issues related to protecting group strategy.
Problem 1: Low Yield or No Reaction During N-Protection of the Aminopyridine Precursor
Scenario: You are attempting to protect the amino group of a 4-aminopyridine derivative before a subsequent cross-coupling or condensation reaction, but you are observing low yields of the desired N-protected product.
Possible Causes and Solutions:
-
Inadequate Base: The basicity of the nitrogen on the pyridine ring can compete with the exocyclic amino group for the protecting group reagent. A common mistake is using a base that is not strong enough to sufficiently deprotonate the amino group or neutralize the acid byproduct of the reaction.
-
Solution: For the widely used tert-butoxycarbonyl (Boc) group, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or using a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with a stoichiometric amount of a tertiary amine base like triethylamine (TEA) can significantly improve yields.[1][2][3] The use of DMAP accelerates the reaction by forming a more reactive intermediate with the Boc-anhydride.[1]
-
-
Steric Hindrance: If your aminopyridine substrate is sterically hindered near the amino group, the protecting group may have difficulty accessing the reaction site.
-
Solution: Consider a smaller protecting group if your overall synthetic strategy allows. Alternatively, using more forcing conditions such as higher temperatures or longer reaction times may be necessary. However, be mindful of potential side reactions.
-
-
Incorrect Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate.
Problem 2: Unintended Deprotection During a Subsequent Synthetic Step
Scenario: Your carefully installed N-protecting group is being prematurely cleaved during a subsequent reaction, such as a metal-catalyzed cross-coupling or a strong acid-mediated cyclization.
Possible Causes and Solutions:
-
Protecting Group Instability: The chosen protecting group may not be stable to the reaction conditions of the subsequent step. This is a common issue when the orthogonality of the protecting groups has not been carefully considered.[5][6]
-
Solution: This highlights the critical importance of planning your protecting group strategy in advance. You must select a protecting group that is stable to the conditions of all subsequent reactions and can be removed under conditions that do not affect other functional groups in your molecule.[7][8] For instance, if you plan to perform a reaction under strongly acidic conditions, an acid-labile group like Boc would be a poor choice.[9] In this case, a benzyl (Bn) or a p-methoxybenzyl (PMB) group might be more suitable, as they are typically removed under reductive or oxidative conditions, respectively.[10][11][12]
-
-
"Creeping" Deprotection with Lewis Acids: Some Lewis acids used in reactions like Friedel-Crafts acylations can be strong enough to partially or fully cleave acid-sensitive protecting groups.
-
Solution: If a Lewis acid is necessary, consider using milder options or performing the reaction at a lower temperature to minimize deprotection. Alternatively, a more robust protecting group should be employed from the outset.
-
Problem 3: Difficulty in Removing the Protecting Group
Scenario: You have successfully carried out your synthetic steps and now need to remove the protecting group to obtain your final 1,6-naphthyridine product, but the deprotection reaction is sluggish or incomplete.
Possible Causes and Solutions:
-
Catalyst Poisoning: In the case of hydrogenolysis for benzyl (Bn) group removal, the nitrogen atoms in the 1,6-naphthyridine core can act as catalyst poisons for palladium catalysts, reducing their activity.[13]
-
Solution: Using a higher catalyst loading or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can overcome this issue.[14] The addition of a small amount of acid can sometimes mitigate catalyst poisoning by protonating the nitrogen heterocycle.[13] A combination of Pd/C and Pd(OH)₂/C has also been reported to be more effective than either catalyst alone in some cases.[14]
-
-
Incomplete Cleavage of Sterically Hindered Groups: If the protecting group is in a sterically congested environment, the deprotection reagent may have poor access.
-
Oxidative Deprotection Issues with PMB: The deprotection of p-methoxybenzyl (PMB) ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can sometimes be problematic.
II. Frequently Asked Questions (FAQs)
Q1: What are the most important factors to consider when choosing a protecting group for 1,6-naphthyridine synthesis?
The selection of a suitable protecting group is a critical decision that can significantly impact the success of your synthesis. Key factors include:
-
Orthogonality: This is arguably the most crucial concept.[5][19] You must choose protecting groups for different functional groups that can be removed under distinct conditions without affecting each other.[6][7] For example, using an acid-labile Boc group for an amine and a fluoride-labile silyl ether for a hydroxyl group allows for selective deprotection.[20]
-
Stability: The protecting group must be robust enough to withstand all the reaction conditions it will be subjected to throughout the synthetic sequence.[6]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.[8]
-
Impact on Reactivity: The protecting group should not interfere with desired reactions at other sites in the molecule.
Q2: I am planning a multi-step synthesis. How do I develop a robust protecting group strategy?
A successful strategy involves looking ahead to all planned synthetic transformations.
Decision-Making Workflow for Protecting Group Strategy
Caption: A workflow for developing an orthogonal protecting group strategy.
Q3: Can you provide a summary of common N-protecting groups suitable for aminopyridine precursors in 1,6-naphthyridine synthesis?
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP, NaOH)[1][4] | Strong acid (e.g., TFA, HCl)[9] | Excellent for many applications, but labile to strong acids.[21] |
| Benzyl | Bn | BnBr or BnCl, strong base (e.g., NaH)[22] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[11][13] | Stable to acidic and basic conditions.[11] Can be challenging to remove in the presence of reducible functional groups. |
| p-Methoxybenzyl | PMB | PMB-Cl, base (e.g., NaH)[10] | Oxidative cleavage (e.g., DDQ, CAN) or strong acid[15][17] | Offers an orthogonal removal strategy to Bn and Boc groups.[17] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine in DMF)[19] | Commonly used in peptide synthesis; provides an orthogonal, base-labile option.[21] |
III. Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 4-Aminopyridine
This protocol provides a general method for the N-protection of 4-aminopyridine using di-tert-butyl dicarbonate.
Materials:
-
4-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminopyridine.[4]
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Benzyl (Bn) Deprotection via Hydrogenolysis
This protocol outlines the removal of an N-benzyl group from a 1,6-naphthyridine derivative.
Materials:
-
N-Benzyl-1,6-naphthyridine derivative
-
Palladium on carbon (Pd/C, 10 wt%) or Pearlman's catalyst (Pd(OH)₂/C, 20 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-benzyl-1,6-naphthyridine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the palladium catalyst (typically 10-20 mol%) to the solution.
-
Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions can take from a few hours to overnight.
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 1,6-naphthyridine product.
-
Further purification can be performed if necessary.
Workflow for Benzyl Group Deprotection
Caption: A step-by-step workflow for the hydrogenolysis of a benzyl protecting group.
IV. References
-
Fiveable. Orthogonal Protection Definition. 5
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. 7
-
Protecting Groups and Orthogonal Protection Strategies. University of Bristol. 8
-
Liu, W., Tan, Z., Zhang, Q., & Zhao, F. (2025). Deprotection and Functionalization of Protective N-heterocycles under Mild Conditions. European Journal of Organic Chemistry. 23
-
Protecting Groups In Organic Chemistry. Total Synthesis. 6
-
Liu, W., Tan, Z., Zhang, Q., & Zhao, F. Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. Chemistry Europe. 24
-
Protecting group. Wikipedia. 19
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. 10
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. 11
-
2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. 1
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health. 4
-
BOC protection method for aminopyridine. Google Patents. 2
-
BOC protection method for aminopyridine. Google Patents. 3
-
Adding Benzyl Protecting Group Mechanism. YouTube. 22
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. 21
-
The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. National Institutes of Health. 25
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. 13
-
p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. 17
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health. 26
-
Benzyl Ethers. Organic Chemistry Portal. 12
-
PMB Protection - Common Conditions. 15
-
A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. 16
-
Li, Y., Manickam, G., Ghoshal, A., & Subramaniam, P. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 34(16), 3101-3105. 14
-
Heterocycle N‐Boc deprotection scope. ResearchGate. 27
-
Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. 28
-
Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(2), 1467. 29
-
tert-Butyloxycarbonyl protecting group. Wikipedia. 9
-
Protection of N- and O-Functional Groups. Organic Chemistry Portal. 18
-
1,6-Naphthyridine. American Chemical Society. 30
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. 31
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. 32
-
Protection and Deprotection. CEM Corporation. 33
-
Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES. 34
-
Gribble, G. W. (1979). Regioselective ortho lithiation of halopyridines. Tetrahedron Letters, 20(26), 2413-2416. 35
-
Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. 36
-
Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives. BenchChem. 37
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. 38
-
Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. 39
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. 40
-
Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. 41
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. 42
-
Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 20
-
CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. 43
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. 44
-
Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube. 45
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. 46
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. total-synthesis.com [total-synthesis.com]
- 7. jocpr.com [jocpr.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 24. researchgate.net [researchgate.net]
- 25. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 30. acs.org [acs.org]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Protection and Deprotection [cem.com]
- 34. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 35. Regioselective ortho lithiation of halopyridines (1980) | Gordon W. Gribble | 126 Citations [scispace.com]
- 36. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 37. benchchem.com [benchchem.com]
- 38. mdpi.com [mdpi.com]
- 39. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 43. connectjournals.com [connectjournals.com]
- 44. pubs.acs.org [pubs.acs.org]
- 45. youtube.com [youtube.com]
- 46. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 8-bromo-1,6-naphthyridine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but challenging heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively.
Part 1: Understanding the Substrate: A Molecule of Nuances
Before selecting a catalyst, it is imperative to understand the inherent chemical properties of this compound that make it a non-trivial substrate for cross-coupling.
Question: What are the primary challenges associated with this compound in palladium-catalyzed cross-coupling?
Answer: This substrate presents a convergence of three distinct challenges, each capable of impeding a standard cross-coupling protocol:
-
The Naphthyridine Core: As a nitrogen-containing heterocycle, the lone pairs on the nitrogen atoms can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, effectively "poisoning" the catalyst and stalling the reaction.[1][2]
-
The Carboxylic Acid Group: This functional group introduces two major complications. Firstly, its acidic proton can react with the strong bases typically required for cross-coupling, necessitating careful stoichiometric calculations or the use of specific base types. Secondly, and more critically, the carboxylate can undergo thermal decarboxylation under common reaction conditions (typically >80-100 °C), leading to the formation of 8-bromo-1,6-naphthyridine as a major byproduct.[3][4][5]
-
The C-Br Bond at Position 8: While C-Br bonds are standard electrophiles for cross-coupling, the electronic environment of the naphthyridine ring influences its reactivity. The oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond, is the crucial first step of the catalytic cycle and its rate can be affected by the heterocyclic system.[6]
Addressing these challenges simultaneously is the key to successful catalyst system selection.
Part 2: Catalyst System Selection: A Multiparameter Approach
A successful cross-coupling reaction is a synergistic interplay of the palladium source, ligand, base, and solvent. For this substrate, an intelligent initial screen is vital.[7]
Decision Workflow for Initial Catalyst Screening
The following workflow provides a logical pathway for selecting and optimizing your initial reaction conditions.
Caption: A workflow for selecting and optimizing cross-coupling conditions.
Question: Which palladium precursor and ligand combination should I start with?
Answer: For challenging substrates like this, using a modern, well-defined catalyst system is crucial for reproducibility and high activity.
-
Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective when paired with a good ligand, they require an in situ reduction step to form the active Pd(0) species, which can sometimes be inefficient.[8] We strongly recommend starting with a palladium precatalyst , such as a G3- or G4-type Buchwald precatalyst (e.g., G4-XPhos). These are air-stable complexes that cleanly and quantitatively generate the active, monoligated L₁Pd(0) species under reaction conditions, leading to more reliable results.[7]
-
Ligand Selection: This is the most critical parameter. The ligand must be sufficiently electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step while preventing catalyst dimerization and decomposition.[8][9][10] For nitrogen-containing heteroaryl halides, Buchwald-type biarylphosphine ligands are the gold standard.
| Ligand Class | Examples | Strengths for this Substrate | Potential Weaknesses |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, tBuXPhos | High activity for N-heterocycles; promotes challenging oxidative additions and reductive eliminations.[1][11] | Can be expensive; requires careful screening to find the optimal ligand. |
| Ferrocene-based | dppf, DtBPF | Good general-purpose ligands, often effective and less costly.[12] | May lack the activity needed for this specific substrate compared to modern biarylphosphines.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable palladium complexes, resistant to high temperatures.[9][13] | Can sometimes lead to slower reductive elimination compared to phosphines. |
Recommendation: Start with XPhos or SPhos . They demonstrate broad utility and high success rates for coupling reactions involving electron-deficient and nitrogen-containing heterocycles.
Question: How does the carboxylic acid group affect my choice of base?
Answer: The base must be strong enough to facilitate the transmetalation step (in Suzuki coupling) or deprotonate the nucleophile (in C-N coupling) but not so harsh that it promotes unwanted side reactions.
-
For Suzuki-Miyaura (C-C) Coupling: Anhydrous powdered K₃PO₄ or Cs₂CO₃ are excellent starting points. They are strong enough to promote the catalytic cycle but are generally compatible with carboxylic acid groups, especially at lower temperatures.
-
For Buchwald-Hartwig (C-N) Coupling: This reaction typically requires a stronger base. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for substrates with sensitive functional groups, a soluble, non-coordinating base like lithium hexamethyldisilazide (LHMDS) can be superior.[1] You must use at least two equivalents of the base: one to neutralize the carboxylic acid and one to participate in the catalytic cycle.
Part 3: Reaction-Specific Guidance & Protocols
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point. Optimization of ligand, base, and temperature may be required for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
G4-XPhos Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, anhydrous, powdered) (3.0 equiv)
-
1,4-Dioxane/H₂O (10:1 mixture, degassed)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the G4-XPhos precatalyst.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst.
-
Using a syringe, add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Place the vial in a preheated heating block set to 70 °C . Note: Starting at a lower temperature is crucial to assess the extent of decarboxylation.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Adjust the pH of the aqueous layer to ~3-4 with 1M HCl to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
The Catalytic Cycle and Potential Interferences
Understanding the catalytic cycle helps diagnose problems. The functional groups on our substrate can interfere at multiple points.
Caption: A simplified Suzuki cycle showing where the substrate's functional groups can interfere.
Part 4: Troubleshooting Guide & FAQs
Question: My reaction is stalled or gives very low yield. What should I do?
Answer: This is the most common issue and usually points to catalyst deactivation or insufficient reactivity.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The naphthyridine nitrogen is likely interfering. Switch to a more robust, sterically hindered ligand like tBuXPhos or RuPhos . Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). |
| Insufficient Reaction Temperature | While decarboxylation is a risk, some couplings require more thermal energy. Increase the temperature incrementally (e.g., to 80 °C, then 90 °C) and monitor the ratio of product to decarboxylated starting material. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time to form unreactive anhydrides (boroxines). Use freshly purchased material or recrystallize your existing stock. Consider using a more stable boronate ester (e.g., a pinacol ester). |
| Base Incompatibility | Your base may not be strong enough or soluble enough. For Suzuki, try switching from K₃PO₄ to Cs₂CO₃. For C-N coupling, ensure you are using a strong base like NaOt-Bu or LHMDS. |
Question: I am observing significant decarboxylation of my starting material. How can I mitigate this?
Answer: This indicates your reaction temperature is too high for the substrate's stability.
-
Lower the Temperature: This is the most effective solution. Try running the reaction at 60-70 °C for a longer period. This requires a highly active catalyst system (e.g., a G4-precatalyst with a bulky biarylphosphine) that can operate efficiently at lower temperatures.[10]
-
Protecting Group Strategy: While it adds two steps to your synthesis (protection and deprotection), converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will completely prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid post-coupling.
-
Explore Alternative Couplings: Some modern cross-coupling reactions, such as those using photoredox catalysis, can often be performed at room temperature, completely avoiding this side reaction.[10]
Question: My mass spectrum shows a peak corresponding to the loss of bromine but no coupling (protodebromination). What is the cause?
Answer: Protodebromination arises from a side reaction where the aryl-palladium intermediate reacts with a proton source instead of the coupling partner.
-
Water Content: Ensure your solvents and reagents are sufficiently dry, especially if using bases like NaOt-Bu. While some Suzuki protocols use water as a co-solvent, excess water can promote this pathway.
-
Boronic Acid Quality: Impurities in the boronic acid can be a proton source.
-
Reaction Time: If the transmetalation step is slow, the aryl-palladium intermediate has more time to undergo side reactions. A more active ligand or a different base might accelerate the desired coupling and outcompete protodebromination.
Question: Can I perform other cross-coupling reactions like Sonogashira or Heck on this substrate?
Answer: Yes, but with specific considerations.
-
Sonogashira Coupling: This reaction is feasible but challenging.[14] The amine base (e.g., Et₃N or DIPEA) required for the Sonogashira cycle will also react with your carboxylic acid. You will need to use an excess of the amine base. Furthermore, the combination of the N-heterocycle and the amine base can readily poison the palladium catalyst. A copper-free Sonogashira protocol using a highly active palladium/ligand system is recommended to minimize side reactions like alkyne homocoupling.[15][16]
-
Heck Reaction: The Heck reaction often requires higher temperatures ( >100 °C), making decarboxylation almost certain.[17] If a Heck coupling is necessary, a protecting group strategy for the carboxylic acid is almost mandatory. More stable catalyst systems, such as those using NHC ligands or palladacycle catalysts, are often employed for their thermal stability.[17][18]
References
- 1. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
Validation & Comparative
The 8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, series of analogs: those derived from 8-bromo-1,6-naphthyridine-2-carboxylic acid. Due to the nascent stage of research on this precise scaffold, this guide will synthesize findings from closely related 1,6-naphthyridine and other naphthyridine analogs to provide a predictive SAR landscape and guide future drug discovery efforts. We will delve into the impact of substitutions at key positions, comparing potential biological activities and providing a framework for rational drug design.
The 1,6-Naphthyridine Core: A Versatile Pharmacophore
The 1,6-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant attention from medicinal chemists. Its rigid planar structure and the presence of nitrogen atoms for hydrogen bonding and other interactions make it an ideal starting point for the development of potent and selective inhibitors of various biological targets.[1][2] Analogs of the broader naphthyridine family have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1]
The core focus of this guide, the this compound scaffold, presents several key features for chemical modification:
-
The 8-Bromo Position: This position is ripe for substitution reactions, allowing for the introduction of various functional groups to probe interactions with the target protein.
-
The 2-Carboxylic Acid Group: This functional group can be modified to amides, esters, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties.
-
Other Positions on the Naphthyridine Ring (e.g., C5, C7): These positions can also be functionalized to further optimize the compound's activity and properties.
Comparative Analysis of Substitutions and Their Impact on Biological Activity
While direct SAR data for this compound analogs is limited, we can extrapolate from studies on related 1,6-naphthyridine series to build a predictive model. The primary biological activities associated with substituted 1,6-naphthyridines are kinase inhibition and anticancer effects.
Kinase Inhibition: Targeting the ATP-Binding Site
Numerous studies have highlighted the potential of 1,6-naphthyridine derivatives as potent kinase inhibitors.[3][4][5] Kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
A study on 5,7-disubstituted[3][6]naphthyridines as inhibitors of Spleen Tyrosine Kinase (SYK) revealed critical SAR insights.[5] The study emphasized the necessity of a 7-aryl group, with a preference for para-substitution, for potent inhibition.[5] Furthermore, the introduction of 5-aminoalkylamino substituents significantly improved the potency of these compounds.[5]
Extrapolating to our core scaffold, this suggests that:
-
Modification at the 8-position (analogous to the 7-position in the SYK inhibitor study) with aryl groups is likely to be a fruitful strategy. The nature and substitution pattern of this aryl group will be critical for achieving high potency and selectivity.
-
Substitution at the C5 or C7 position with aminoalkylamino groups could enhance binding affinity.
Another relevant study on 5H-benzo[c][3][7]naphthyridin-6-one analogs as Aurora kinase inhibitors demonstrated that these compounds bind to the ATP binding site.[6] This provides a mechanistic basis for the kinase inhibitory activity of naphthyridine scaffolds and underscores the importance of designing molecules that can form key interactions within this pocket.
The following table summarizes the inhibitory activities of various naphthyridine analogs against different kinases, providing a comparative landscape.
| Scaffold | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 5,7-disubstituted[3][6]naphthyridine | SYK | 7-aryl, 5-aminoalkylamino | <100 | [5] |
| 1,6-naphthyridine-2-one | FGFR4 | Varied substitutions | ~50 | [3] |
| 5H-benzo[c][3][7]naphthyridin-6-one | Aurora A/B | Varied substitutions | <50 | [6] |
| Substituted 1,6-naphthyridine | CDK5 | Not specified | Not specified | [4] |
Table 1: Comparative Inhibitory Activity of Naphthyridine Analogs against Various Kinases.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of 1,6-naphthyridine derivatives are well-documented and often linked to their kinase inhibitory activity.[1] For instance, the inhibition of kinases like FGFR4 and Aurora kinases can lead to the suppression of tumor growth.[3][6]
A review on the synthesis and anticancer properties of functionalized 1,6-naphthyridines highlights their diverse mechanisms of action.[1] Beyond kinase inhibition, some analogs have been shown to act as topoisomerase inhibitors or to induce apoptosis through other pathways.
In the context of the this compound scaffold, the following SAR principles can be inferred for anticancer activity:
-
The 2-Carboxamide Moiety: Conversion of the carboxylic acid to various carboxamides is a common strategy to enhance anticancer potency. A study on 1,8-naphthyridine-3-carboxamide derivatives showed that halogen-substituted analogs exhibited potent cytotoxicity against various cancer cell lines.[8]
-
Substitutions on the Naphthyridine Ring: The introduction of different substituents on the naphthyridine core can significantly impact anticancer activity. The specific nature and position of these substituents will determine the compound's potency and tumor cell line selectivity.
The following table presents the cytotoxic activity of various naphthyridine analogs against different cancer cell lines.
| Scaffold | Cancer Cell Line | Key Substitutions | IC50 (µM) | Reference |
| 1,8-naphthyridine-3-carboxamide | MIAPaCa, K-562 | Halogen substitutions | 0.41, 0.77 | [8] |
| 1,8-naphthyridine-C-3'-heteroaryl | PA-1, SW620 | Unsubstituted | 0.41, 1.4 | [8] |
| 2,7-naphthyridine-3-carboxylic acid derivative | SF-539 (CNS Cancer) | Schiff's base | 0.70 (GI50) | [9] |
Table 2: Comparative Cytotoxic Activity of Naphthyridine Analogs.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections provide generalized, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs, based on established protocols for related compounds.
General Synthetic Scheme
The synthesis of this compound analogs would likely proceed through a multi-step sequence, starting from a suitable pyridine derivative.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Synthesis of the 1,6-Naphthyridine Core: A common method for constructing the 1,6-naphthyridine ring system is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group.
-
Introduction of the 8-Bromo Substituent: Bromination of the naphthyridine core can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS).
-
Formation of the 2-Carboxylic Acid: If the synthesis yields an ester at the 2-position, it can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Derivatization of the 2-Carboxylic Acid: The carboxylic acid can be converted to a variety of amides using standard amide coupling reagents (e.g., HATU, HOBt).
-
Modification of the 8-Bromo Position: The 8-bromo substituent can be replaced with various aryl or amino groups via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.
In Vitro Biological Evaluation
-
Enzyme Source: Recombinant human kinases.
-
Assay Principle: The ability of the test compounds to inhibit the phosphorylation of a substrate peptide by the kinase is measured. This is often done using a radiometric assay (e.g., [γ-³²P]ATP) or a non-radiometric method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Procedure: a. Prepare a reaction mixture containing the kinase, substrate, ATP, and a suitable buffer. b. Add the test compounds at various concentrations. c. Incubate the reaction mixture at the optimal temperature for the kinase. d. Stop the reaction and measure the amount of phosphorylated product. e. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types.
-
Assay Principle: The effect of the test compounds on the proliferation and viability of cancer cells is determined. The most common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to attach overnight. b. Treat the cells with the test compounds at various concentrations for a specified period (e.g., 72 hours). c. Add the MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals. d. Solubilize the formazan crystals and measure the absorbance at a specific wavelength. e. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Caption: Workflow for the biological evaluation of novel 1,6-naphthyridine analogs.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and kinase-driven diseases. This guide, by synthesizing data from related series, provides a foundational understanding of the potential SAR for these analogs.
Key takeaways for future research include:
-
Systematic exploration of substitutions at the 8-position: A diverse library of aryl and heteroaryl groups should be investigated to optimize potency and selectivity.
-
Derivatization of the 2-carboxamide: A range of amines should be incorporated to explore the impact on activity and pharmacokinetic properties.
-
Exploration of other substitution points: The C5 and C7 positions represent opportunities for further optimization.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their clinical development.
By employing a rational, structure-based drug design approach guided by the principles outlined in this guide, researchers can unlock the full therapeutic potential of the this compound scaffold.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparing inhibitory activity of 8-bromo-1,6-naphthyridine-2-carboxylic acid derivatives
Introduction: The 1,6-Naphthyridine Scaffold - A Versatile Core in Medicinal Chemistry
The naphthyridine nucleus, a diazanonaphthalene system composed of two fused pyridine rings, represents a "privileged scaffold" in drug discovery. The specific arrangement of the two nitrogen atoms within the bicyclic structure gives rise to six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). This seemingly subtle constitutional variation profoundly influences the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities, thereby dictating its biological target specificity. For instance, the 1,8-naphthyridine core is famously associated with antibacterial agents that target DNA gyrase, such as nalidixic acid and its fluoroquinolone successors[1].
This guide focuses on the 1,6-naphthyridine isomer, a scaffold that has been successfully exploited to generate potent inhibitors of a diverse range of enzymes, particularly those with therapeutic relevance in virology and oncology. While the specific inhibitory profile of 8-bromo-1,6-naphthyridine-2-carboxylic acid derivatives is not extensively documented in publicly available literature, this guide will provide a comprehensive comparison of closely related and well-characterized 1,6-naphthyridine series. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential of and guide future research into the titular compound class. We will delve into their inhibitory action against viral enzymes and protein kinases, providing supporting experimental data and detailed methodologies to offer a holistic view for researchers, scientists, and drug development professionals.
Chapter 1: Potent Inhibition of Viral Enzymes by 8-Hydroxy-1,6-Naphthyridine-7-Carboxamides
A significant body of research has highlighted the utility of the 1,6-naphthyridine scaffold in the development of antiviral agents. The 8-hydroxy-7-carboxamide substitution pattern, in particular, has proven to be a highly effective pharmacophore for targeting metal-dependent viral enzymes. This chelating motif is crucial for binding to essential metal ions in the enzyme's active site, thereby disrupting its catalytic function.
Targeting HIV-1 Integrase
One of the most notable successes of this scaffold is in the inhibition of HIV-1 integrase, a key enzyme required for the replication of the human immunodeficiency virus. Integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing followed by strand transfer. The 8-hydroxy-1,6-naphthyridine-7-carboxamides have been shown to be potent inhibitors of the strand transfer step[2].
Researchers at Merck developed a series of 8-hydroxy-[3][4]naphthyridines, leading to the identification of highly potent inhibitors[5]. One such compound, referred to as naphthyridine 7 , demonstrated an IC50 of just 10 nM against the integrase-catalyzed strand transfer process. This potent biochemical activity translated to effective antiviral activity, inhibiting the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 µM, with no associated cytotoxicity observed at concentrations up to 12.5 µM[5].
Another key example from this class is L-870,810 , an inhibitor with an 8-hydroxy-(1,6)-naphthyridine-7-carboxamide pharmacophore. This compound was also shown to be a potent and selective inhibitor of the strand transfer step[2]. Interestingly, while mechanistically identical to earlier diketo acid inhibitors, L-870,810 demonstrated a unique resistance profile. Viruses selected for resistance to L-870,810 harbored mutations at integrase residues 72, 121, and 125, which did not confer resistance to the diketo acid class. This lack of cross-resistance highlights the distinct binding interactions of the naphthyridine core within the active site and provides a strong rationale for developing these inhibitors to combat drug-resistant HIV strains[2].
Caption: Inhibition of HIV-1 replication by 8-hydroxy-1,6-naphthyridine-7-carboxamides.
Targeting Human Cytomegalovirus (HCMV) pUL89 Endonuclease
The therapeutic potential of this scaffold extends beyond HIV. A 2022 study explored 8-hydroxy-1,6-naphthyridine-7-carboxamides as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease[6]. This enzyme is essential for viral genome packaging and cleavage, making it an attractive target for antiviral therapy. The study synthesized and evaluated several subtypes, focusing on substitutions at the 5-position of the naphthyridine ring.
The results demonstrated that several analogs could inhibit the pUL89 endonuclease with single-digit micromolar IC50 values, which correlated with antiviral activity in cell-based assays. This confirms that the 8-hydroxy-7-carboxamide motif is a versatile pharmacophore for targeting different metal-dependent viral enzymes.
Table 1: Inhibitory Activity of 8-Hydroxy-1,6-Naphthyridine-7-Carboxamide Derivatives against HCMV pUL89-C Endonuclease
| Compound ID | R Group (at position 5) | pUL89-C IC50 (µM)[6] |
| Subtype 15a | -Cl | 2.0 ± 0.1 |
| Subtype 16a | -Phenyl | 3.0 ± 0.2 |
| Subtype 16b | -4-Fluorophenyl | 2.5 ± 0.2 |
| Subtype 17a | -NH(Phenyl) | 4.0 ± 0.3 |
| Subtype 17b | -NH(4-Fluorophenyl) | 3.5 ± 0.2 |
Data synthesized from the findings reported in ChemMedChem (2022)[6]. The specific compound numbers have been simplified to subtype identifiers for clarity.
The structure-activity relationship from this study suggests that small, electron-withdrawing groups (like chloro) or aryl groups at the 5-position are well-tolerated and lead to potent inhibition. These findings provide a valuable blueprint for designing novel inhibitors against HCMV.
Chapter 2: The 1,6-Naphthyridine Scaffold as a Kinase Inhibitor Platform
Beyond viral targets, the 1,6-naphthyridine core has emerged as a promising scaffold for the development of protein kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and chronic kidney disease.
A patent from Goldfinch Bio Inc. describes a series of novel substituted 1,6-naphthyridines as inhibitors of Cyclin-Dependent Kinase 5 (CDK5)[3]. CDK5 is a proline-directed serine/threonine kinase whose aberrant activity has been linked to the pathogenesis of various kidney diseases, neurodegenerative disorders like Alzheimer's, and cancer[3]. The patent discloses the potential of these compounds for treating conditions such as cystic kidney disease, renal fibrosis, and diabetic nephropathy. While specific quantitative SAR data for a series of 8-bromo-2-carboxamide analogs is not provided in the public document, the patent establishes the 1,6-naphthyridine scaffold as a viable starting point for designing potent and selective CDK5 inhibitors.
Caption: General workflow for a kinase inhibition assay.
Chapter 3: Impact of Scaffold Annulation: The Case of Benzo[b][3][4]naphthyridines
Structural modifications to the core scaffold can dramatically alter the biological activity profile. Annulation, the fusion of an additional ring, is a common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties. In the context of 1,6-naphthyridines, the synthesis of benzo[b][3][4]naphthyridines has been explored.
One study detailed the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][3][4]naphthyridine-4-carboxamides and evaluated their cytotoxic properties[7]. Several derivatives, particularly those with a 4-N-[2-(dimethylamino)ethyl] carboxamide group, exhibited potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma cell lines, with some compounds showing IC50 values below 10 nM. This suggests that the benzo-fused scaffold is a promising template for developing anticancer agents.
Another recent study synthesized a series of 8-bromo-10-chloro-1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridines to investigate their potential as monoamine oxidase (MAO) inhibitors[8]. This work further underscores the versatility of the 1,6-naphthyridine system, indicating that modifications like ring fusion can direct the scaffold towards entirely new biological targets.
Experimental Protocols: A Closer Look at Methodology
To ensure the integrity and reproducibility of research findings, a detailed and well-validated experimental protocol is paramount. Below is a representative methodology for an in vitro HIV-1 integrase strand transfer assay, synthesized from descriptions in the cited literature[2][5].
Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To quantify the ability of a test compound to inhibit the strand transfer step of HIV-1 integrase-mediated DNA integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (DD): A pre-processed oligonucleotide duplex mimicking the viral DNA end.
-
Target DNA (TD): An oligonucleotide duplex mimicking the host DNA.
-
Assay Buffer: Typically contains MOPS or HEPES, MnCl₂ or MgCl₂, DTT, and a non-ionic detergent.
-
Test Compounds (e.g., this compound derivatives) dissolved in DMSO.
-
96-well plates.
-
Detection system (e.g., fluorescence-based or ELISA-based).
Step-by-Step Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in DMSO to create a concentration gradient. Further dilute in the assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Rationale: Creating a dose-response curve is essential for determining the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a defined amount of recombinant HIV-1 integrase to each well containing the diluted test compounds or vehicle control (DMSO).
-
Incubate the plate for 15-30 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the DNA substrates, ensuring that the measured inhibition is due to a direct interaction with the enzyme.
-
-
Initiation of the Reaction:
-
Add a mixture of the donor DNA (DD) and target DNA (TD) to each well to initiate the strand transfer reaction.
-
Rationale: The integrase will bind to the donor DNA and catalyze its integration into the target DNA, forming a strand transfer product.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 60-90 minutes at 37°C.
-
Rationale: This allows sufficient time for the enzymatic reaction to proceed to a measurable extent in the uninhibited control wells.
-
-
Termination and Detection:
-
Stop the reaction by adding a chelating agent (e.g., EDTA) or a denaturing solution.
-
Quantify the amount of strand transfer product formed. This can be achieved through various methods, such as an ELISA-based assay where the donor and target DNA are differentially labeled (e.g., with biotin and a fluorophore), and the product is captured on a streptavidin-coated plate and detected by fluorescence.
-
Rationale: The signal generated is directly proportional to the amount of product formed and thus to the activity of the integrase enzyme.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (enzyme + vehicle, 100% activity) and negative control (no enzyme, 0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The 1,6-naphthyridine scaffold is a remarkably versatile and clinically relevant core structure in modern medicinal chemistry. While the initial query focused on this compound derivatives, our comparative analysis of closely related analogs reveals a rich landscape of biological activity. The 8-hydroxy-1,6-naphthyridine-7-carboxamide framework has proven to be a potent pharmacophore for inhibiting metal-dependent viral enzymes, leading to promising drug candidates for HIV and HCMV. Furthermore, the broader 1,6-naphthyridine class shows significant potential for the inhibition of protein kinases like CDK5, highlighting its applicability in oncology and other therapeutic areas.
The structure-activity relationships discussed herein provide a solid foundation for future research. Key takeaways include the importance of the 8-hydroxy-7-carboxamide motif for targeting viral enzymes and the tolerance for various substitutions at other positions (e.g., C5) to fine-tune potency and selectivity.
Future work should focus on the direct synthesis and evaluation of this compound derivatives. It would be of great interest to determine how the replacement of the 8-hydroxyl with an 8-bromo group and the shift of the carboxamide from the 7- to the 2-position impacts the targeting of these enzymes. Does the 8-bromo group act as a simple steric substituent, or does it engage in halogen bonding? Can the 2-carboxamide moiety effectively engage with active site residues? Answering these questions through targeted synthesis and rigorous biological evaluation will undoubtedly unlock new therapeutic opportunities for this privileged scaffold.
References
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 2. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 8-hydroxy-[1,6]naphthyridines as novel inhibitors of HIV-1 integrase in vitro and in infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Kinase Selectivity Profiling: A Case Study of 8-bromo-1,6-naphthyridine-2-carboxylic acid
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel compound, using 8-bromo-1,6-naphthyridine-2-carboxylic acid as a case study. As no public kinase inhibition data currently exists for this specific molecule, we will establish a robust, experimentally-driven strategy to determine its potency and selectivity across the human kinome. This document is designed not merely as a protocol, but as a strategic guide, explaining the rationale behind experimental choices to ensure the generation of reliable and interpretable data.
The naphthyridine scaffold is a privileged structure in medicinal chemistry, with various derivatives showing potent inhibition of diverse kinases, including CK2, PIM kinases, and cyclin-dependent kinases (CDKs).[1][2][3] Therefore, a thorough understanding of the selectivity of any new naphthyridine derivative is paramount to predicting its biological effects and potential therapeutic applications.
Section 1: Designing a Robust Kinase Selectivity Study
The cornerstone of a successful profiling campaign is a well-designed experiment. This involves selecting appropriate benchmark compounds for comparison and employing a tiered screening approach to balance breadth and depth of analysis.
Choosing the Right Benchmarks: A Rationale
To contextualize the selectivity profile of this compound, it is essential to compare it against established kinase inhibitors, preferably those sharing some structural similarity or targeting kinase families known to be modulated by naphthyridines. We propose the following comparators:
-
CX-4945 (Silmitasertib): A potent and highly selective, ATP-competitive inhibitor of Casein Kinase 2 (CK2).[1][4][5] Its well-defined selectivity profile makes it an excellent benchmark for assessing specificity against a single kinase target.
-
SGI-1776: A pan-Pim kinase inhibitor with significant activity against PIM1, PIM2, and PIM3.[3][6][7] It also has known off-targets, such as FLT3, making it a good example of a potent but less selective, multi-targeted inhibitor.[8]
-
CCT251545: A selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19.[9][10][11] This compound represents a class of inhibitors targeting transcription-regulating CDKs and demonstrates high selectivity over a broad panel of kinases.[9][11]
These three compounds provide a spectrum of selectivity profiles—from highly specific to multi-targeted—against which our test compound can be objectively evaluated.
A Tiered Approach to Kinome Profiling
A cost-effective and data-rich strategy involves a two-tiered approach.
Tier 1: Broad Kinome Survey. The initial step is to perform a wide-ranging screen against a large, representative panel of human kinases at a single, high concentration (typically 1-10 µM). This provides a global view of the compound's interaction space and identifies potential primary targets and significant off-targets. A commercially available platform like the KINOMEscan® (DiscoverX) competition binding assay is ideal for this purpose.[12][13][14][15] This platform measures the ability of a compound to displace a ligand from the kinase active site, thus providing a direct measure of binding affinity, independent of ATP concentration.[12][13]
Tier 2: Potency and Selectivity Quantification. Hits identified in the Tier 1 screen are then subjected to dose-response analysis to determine their potency (IC50 or Kd values). This quantitative analysis is crucial for confirming on-target activity, validating off-target liabilities, and calculating selectivity scores. A widely used method for this is a luminescence-based kinase assay, such as the Kinase-Glo® platform, which measures the depletion of ATP resulting from kinase activity.[16][17][18]
Section 2: Experimental Methodologies
This section provides detailed protocols for the key experiments outlined in our tiered approach. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: Broad Kinome Profiling via KINOMEscan®
This protocol describes a generalized workflow for a competition binding assay.
Objective: To identify all potential kinase targets of this compound across the human kinome at a single concentration.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates successful competition by the test compound.[12]
Workflow Diagram:
Caption: KINOMEscan® Experimental Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound and comparator compounds (CX-4945, SGI-1776, CCT251545) in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: Dilute the stock solutions in assay buffer to the desired final screening concentration (e.g., 10 µM). Include a DMSO-only well as a negative control (100% binding).
-
Binding Reaction: In each well of a multi-well plate, combine the diluted compound with the specific DNA-tagged kinase and the affinity-bead-immobilized ligand.
-
Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.
-
Washing: Wash the beads to remove any unbound kinase.
-
Elution: Elute the bound kinase from the affinity beads.
-
Quantification: Quantify the amount of eluted kinase-affiliated DNA tag using a standard qPCR protocol.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the compound-treated well to the DMSO control well.
Protocol 2: IC50 Determination using the Kinase-Glo® Luminescent Assay
Objective: To determine the potency (IC50 value) of the test compound against specific kinases identified in the primary screen.
Principle: The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in the presence of ATP. The luminescent signal is inversely proportional to kinase activity; high kinase activity leads to low ATP and a dim signal, while inhibition of the kinase results in high ATP and a bright signal.[16][18]
Workflow Diagram:
Caption: Kinase-Glo® IC50 Determination Workflow.
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 50 µM) in an appropriate multi-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the purified kinase and its specific substrate to each well.
-
Initiation: Start the reaction by adding ATP at a concentration close to its Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the kinase reaction by adding an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously lyses the cells (if applicable) and initiates the luminescence reaction.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 3: Data Analysis and Interpretation
The ultimate goal is to build a clear, comparative picture of the compound's selectivity.
Presenting the Data: A Comparative Table
Data should be consolidated into a clear, comparative table. This allows for at-a-glance assessment of the test compound's profile against the established benchmarks.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | This compound | CX-4945 (Comparator) | SGI-1776 (Comparator) | CCT251545 (Comparator) |
| % Inhibition @ 1µM | IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| CK2A1 | Data | Data | 1[1] | >10,000 |
| PIM1 | Data | Data | >10,000 | 7[3] |
| PIM2 | Data | Data | >10,000 | 363[3] |
| PIM3 | Data | Data | >10,000 | 69[3] |
| CDK8 | Data | Data | >10,000 | >10,000 |
| CDK19 | Data | Data | >10,000 | >10,000 |
| FLT3 | Data | Data | 35[1] | 44[6] |
| Other Hit 1 | Data | Data | Data | Data |
| Other Hit 2 | Data | Data | Data | Data |
Note: Data for comparator compounds are sourced from public literature. "Data" fields are to be populated with experimental results for the topic compound.
Defining and Visualizing Selectivity
Selectivity can be quantified using several metrics. A simple approach is the Selectivity Score (S-score) , often used with large panel screens. For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM concentration. A lower S-score indicates higher selectivity.
For a more visual representation, a TREEspot™ diagram, often provided with KINOMEscan® results, can powerfully illustrate selectivity by mapping the inhibited kinases onto a dendrogram of the human kinome.
Section 4: Visualizing a Target Pathway
Understanding where a kinase acts is crucial. If, for instance, our compound is found to inhibit CDK8, it's important to visualize its place in the relevant signaling pathway.
Caption: Hypothetical inhibition of CDK8 within the WNT signaling pathway.
This diagram illustrates how an inhibitor targeting CDK8, like the comparator CCT251545, can modulate the transcriptional output of the WNT pathway, a key oncogenic signaling cascade.
Conclusion
This guide outlines a comprehensive and scientifically rigorous strategy for defining the kinase selectivity profile of a novel compound, this compound. By employing a tiered screening approach, utilizing validated assay platforms, and comparing against well-characterized inhibitors, researchers can generate high-quality, interpretable data. This systematic profiling is an indispensable step in the drug discovery process, providing critical insights into a compound's mechanism of action, potential therapeutic utility, and possible off-target liabilities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. chayon.co.kr [chayon.co.kr]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
A Comparative Guide to 1,6-Naphthyridine and 1,8-Naphthyridine Inhibitors for Researchers
An In-depth Analysis of Two Prominent Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the naphthyridine scaffold has emerged as a "privileged" structure, forming the core of numerous inhibitors targeting a wide array of biological targets, particularly in oncology and inflammatory diseases. Among the various isomers, 1,6-naphthyridine and 1,8-naphthyridine have garnered significant attention, serving as the foundation for a multitude of potent and selective inhibitors. This guide provides a comprehensive, data-driven comparison of these two isomeric scaffolds, offering insights into their synthesis, physicochemical properties, biological activities, and clinical relevance to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
At a Glance: Key Differences and Similarities
| Feature | 1,6-Naphthyridine Inhibitors | 1,8-Naphthyridine Inhibitors |
| Primary Therapeutic Areas | Predominantly oncology, with a focus on kinase inhibition. | Broad-spectrum, including anticancer, antimicrobial, and anti-inflammatory. |
| Key Biological Targets | Protein kinases (e.g., c-Src, FGFR4, CDK5, AXL, MET).[1][2][3][4] | DNA topoisomerases, protein kinases, and various enzymes involved in microbial pathogenesis.[5][6][7][8] |
| Clinical Development | Several derivatives have entered clinical trials for cancer chemotherapy.[9] | Some derivatives have advanced to clinical trials, notably as anticancer agents.[5][7] |
| Synthetic Accessibility | Generally accessible through various established synthetic routes.[10][11] | Well-established and versatile synthetic methodologies are available.[12][13][14] |
Delving into the Scaffolds: Physicochemical Properties and Synthesis
The arrangement of the nitrogen atoms within the bicyclic naphthyridine core significantly influences the physicochemical properties of the resulting inhibitors, impacting their solubility, membrane permeability, and metabolic stability. While both scaffolds are planar aromatic systems, the differing nitrogen positions lead to distinct electronic distributions and hydrogen bonding capabilities. For instance, 1,6-naphthyridine has a melting point below 40°C, while the 1,8-isomer melts at a higher temperature of 98-99°C.[15][9]
Synthetic Strategies:
The synthesis of both 1,6- and 1,8-naphthyridine cores is well-documented, with numerous methods available to introduce a variety of substituents.
1,6-Naphthyridine Synthesis: Common strategies for constructing the 1,6-naphthyridine scaffold include the Friedländer annulation and approaches starting from pre-formed pyridine or pyridone rings.[10] More recent methods have focused on developing efficient, one-pot multicomponent reactions to generate highly substituted derivatives.[11]
1,8-Naphthyridine Synthesis: The Friedländer condensation is a cornerstone for 1,8-naphthyridine synthesis.[12] Other notable methods include the Gould-Jacobs reaction and various cyclization strategies. The versatility in synthetic routes allows for extensive exploration of the structure-activity relationship (SAR).[13][14]
A Head-to-Head Battle: Comparative Biological Activity
The true measure of a scaffold's utility lies in the biological activity of its derivatives. Here, we compare the performance of 1,6- and 1,8-naphthyridine inhibitors, with a focus on their anticancer and kinase inhibitory properties.
Anticancer Activity: A Tale of Two Isomers
Both scaffolds have yielded potent anticancer agents. However, their primary mechanisms of action and target profiles often differ.
1,6-Naphthyridine Inhibitors in Oncology:
Derivatives of the 1,6-naphthyridine scaffold have shown significant promise as kinase inhibitors. For example, they have been developed as potent inhibitors of c-Src, Fibroblast Growth Factor Receptor 4 (FGFR4), Cyclin-Dependent Kinase 5 (CDK5), AXL receptor tyrosine kinase, and MET kinase.[1][2][3][4] The nitrogen at the 6-position often plays a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase active site.
1,8-Naphthyridine Inhibitors in Oncology:
The 1,8-naphthyridine scaffold is a well-established pharmacophore in anticancer drug discovery, with a broader range of reported mechanisms. Many derivatives function as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[5][7] Additionally, 1,8-naphthyridine-based compounds have been reported to inhibit various protein kinases and show cytotoxic activity against a wide range of cancer cell lines.[6][8]
The Kinase Inhibition Arena: A Direct Comparison
A direct comparative study on the inhibition of the protein tyrosine kinase c-Src provides a clear illustration of the potential differences in potency between the two scaffolds. In this study, 1,6-naphthyridin-2(1H)-ones demonstrated potent inhibitory activity, whereas the corresponding 1,8-naphthyridin-2(1H)-ones were found to be at least 1000-fold less potent.[16] This suggests that for certain kinase targets, the specific arrangement of nitrogen atoms and the overall geometry of the 1,6-isomer are more favorable for binding.
Comparative Kinase Inhibition Data (IC50 Values):
| Inhibitor Scaffold | Target Kinase | Representative IC50 (nM) | Reference |
| 1,6-Naphthyridinone | c-Src | 10 - 80 | |
| 1,8-Naphthyridinone | c-Src | >10,000 | [16] |
| 1,6-Naphthyridinone | MET | 2.6 (µM) | [2] |
| 1,8-Naphthyridine | c-Met | Potent Inhibition | [1] |
| 1,6-Naphthyridine | CDK5 | <10 | [4][17] |
| 1,6-Naphthyridine | CDK8/19 | Potent Affinity | [18] |
Note: This table presents a selection of data to highlight the comparative potency. For a comprehensive understanding, it is essential to consult the primary literature as inhibitory activity is highly dependent on the specific substitutions on the naphthyridine core.
Experimental Corner: Protocols for Characterization
To facilitate the evaluation of novel 1,6- and 1,8-naphthyridine inhibitors, we provide a general overview of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate, ATP, and the test inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Visualizing the Science: Pathways and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate a general kinase signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the point of intervention for naphthyridine-based kinase inhibitors.
Caption: A typical workflow for the preclinical and clinical development of naphthyridine-based inhibitors.
The Clinical Landscape: Naphthyridines in Development
Both 1,6- and 1,8-naphthyridine scaffolds have given rise to compounds that have progressed into clinical trials, primarily for the treatment of cancer.
1,6-Naphthyridine Derivatives in Clinical Trials:
Several 1,6-naphthyridine-based kinase inhibitors have been evaluated in clinical studies for various malignancies.[9] For example, derivatives targeting MET and other tyrosine kinases have shown promise in preclinical models and have advanced to clinical investigation.[19]
1,8-Naphthyridine Derivatives in Clinical Trials:
The 1,8-naphthyridine derivative, Voreloxin (SNS-595), a topoisomerase II inhibitor, has undergone extensive clinical evaluation for the treatment of acute myeloid leukemia and other cancers.[7] This highlights the clinical potential of this scaffold as a cytotoxic agent.
Conclusion: Choosing the Right Scaffold for the Job
The choice between a 1,6- and a 1,8-naphthyridine scaffold is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired pharmacological profile.
-
For potent and selective kinase inhibition, the 1,6-naphthyridine scaffold has demonstrated significant success, with the nitrogen at the 6-position often serving as a key interaction point.
-
For broader anticancer activity, including topoisomerase inhibition, and for applications beyond oncology, the 1,8-naphthyridine scaffold offers a rich history and a diverse range of biological activities.
Ultimately, the in-depth understanding of the structure-activity relationships for both scaffolds, coupled with robust experimental validation, will empower researchers to design and develop the next generation of innovative and effective naphthyridine-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Naphthyridine-Based Carboxylic Acids as PARP Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of naphthyridine-based carboxylic acid inhibitors, with a primary focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors in cancer therapy. We will delve into the experimental data that underpins their therapeutic potential, compare their performance with alternative inhibitors, and provide detailed protocols for key evaluative assays. While specific biological data for 8-bromo-1,6-naphthyridine-2-carboxylic acid is not extensively published, the broader class of naphthyridine derivatives has shown significant promise, establishing the scaffold as a key pharmacophore in oncology research.
The Critical Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells harboring defects in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy.[3]
The naphthyridine scaffold has emerged as a privileged structure in the design of potent PARP inhibitors. Its unique chemical architecture allows for critical interactions within the PARP enzyme's active site, leading to effective inhibition.
Visualizing the PARP Inhibition Pathway
Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cancer cells.
Comparative In Vitro Efficacy of PARP Inhibitors
The initial evaluation of any potential therapeutic agent begins with rigorous in vitro testing to determine its potency and selectivity. For PARP inhibitors, the half-maximal inhibitory concentration (IC50) is a key metric.
| Inhibitor Class | Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Structural Feature | Reference(s) |
| Naphthyridinone-Based | Olaparib | 1-5 | 1 | Phthalazinone fused to a piperazine | [4] |
| Naphthyridinone-Based | Niraparib | 2-35 | 2-15.3 | Indazole carboxamide | [4] |
| Phthalazinone-Based | Talazoparib | 0.57 | - | Fluorinated phthalazinone | [4] |
| Indole-Based | Rucaparib | 0.8-3.2 | 0.5-28.2 | Indole carboxamide | [4] |
| Benzimidazole-Based | Veliparib | 4.4-5.2 (Ki) | - | Benzimidazole carboxamide | [4] |
Data compiled from publicly available sources. Note that assay conditions can influence IC50 values.
The data clearly indicates that naphthyridinone-based inhibitors like Olaparib and Niraparib exhibit potent, low nanomolar inhibition of both PARP1 and PARP2. This potency is a direct result of the naphthyridine core's ability to form key hydrogen bonds and pi-stacking interactions within the enzyme's nicotinamide binding pocket.
Experimental Protocol: In Vitro PARP Enzymatic Assay
This protocol outlines a standard method for determining the IC50 of a test compound against PARP enzymes.
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reagent Preparation: Prepare solutions of recombinant human PARP1 or PARP2 enzyme, activated DNA, and the test compound at various concentrations.
-
Incubation: Add the PARP enzyme and activated DNA to the wells, followed by the test compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for a defined period (e.g., 30 minutes at 30°C).
-
Detection: Stop the reaction and wash the plate. Add Streptavidin-HRP (horseradish peroxidase) to bind to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[5]
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Comparative In Vivo Efficacy in Preclinical Models
While in vitro data is crucial for initial screening, in vivo studies are essential to evaluate a compound's therapeutic efficacy in a complex biological system. Patient-derived xenografts (PDXs) in mice are increasingly used as they better reflect the heterogeneity of human tumors.[6]
Studies have shown that naphthyridine-based PARP inhibitors demonstrate significant single-agent efficacy in xenograft tumor models with DNA repair deficiencies.[7] For instance, in triple-negative breast cancer models with BRCA mutations, PARP inhibitors like talazoparib have been shown to cause tumor regression.[6]
Experimental Protocol: Murine Xenograft Model for Efficacy Studies
This protocol describes a general workflow for assessing the in vivo efficacy of a PARP inhibitor.
-
Cell Culture: Culture a human cancer cell line with a known DNA repair deficiency (e.g., BRCA1 mutant).
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally) and vehicle control according to a defined schedule.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of the inhibitor.
Visualizing the In Vivo Experimental Workflow
Caption: A generalized workflow for evaluating the in vivo efficacy of PARP inhibitors in a murine xenograft model.
Future Directions and Alternative Therapeutic Avenues
The success of PARP inhibitors has spurred research into overcoming resistance mechanisms and exploring their use in combination with other therapies, such as chemotherapy and immunotherapy.[3][8] The development of novel naphthyridine-based compounds, potentially including derivatives of this compound, will focus on enhancing selectivity, improving pharmacokinetic properties, and overcoming acquired resistance.
Conclusion
Naphthyridine-based carboxylic acids represent a highly successful class of PARP inhibitors, with several compounds demonstrating robust in vitro potency and significant in vivo efficacy in preclinical models of cancers with DNA repair deficiencies. Their clinical success has validated the principle of synthetic lethality and has provided a valuable therapeutic option for patients. Continued research into this chemical scaffold holds the promise of developing next-generation PARP inhibitors with improved therapeutic profiles.
References
- 1. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdlinx.com [mdlinx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. annualreviews.org [annualreviews.org]
The Imperative of Selectivity: A Comparative Cross-Reactivity Analysis of 8-bromo-1,6-naphthyridine-2-carboxylic acid
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the adage "it's not just about hitting the target, but also about what you don't hit" has never been more resonant. The human kinome, with its over 500 members sharing a structurally conserved ATP-binding pocket, presents a formidable challenge for medicinal chemists.[1] Achieving selectivity is paramount, as off-target effects can lead to unforeseen toxicities or confound biological readouts in preclinical studies.[2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel kinase inhibitor, using 8-bromo-1,6-naphthyridine-2-carboxylic acid as a case study. We will explore the methodologies, present comparative data, and delve into the rationale behind the experimental choices, offering a robust protocol for researchers in the field.
The 1,6-naphthyridine scaffold is a privileged structure in kinase inhibitor design, with derivatives showing potent activity against a range of kinases including Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[4][5] Specifically, 2,8-disubstituted-1,6-naphthyridines have been identified as potent dual inhibitors of CDK8 and CDK19, transcriptional kinases implicated in oncology.[5] For the purpose of this guide, we will hypothesize that this compound (herein referred to as BNA-2C) is a potent inhibitor of CDK8/19 and proceed with a comparative cross-reactivity study against other known kinase inhibitors.
Comparative Kinase Selectivity Profiling
To contextualize the selectivity of BNA-2C, we will compare its hypothetical kinase inhibition profile against two well-characterized compounds: a highly selective inhibitor, Compound X (representative of a clinical candidate with a clean profile), and a more promiscuous inhibitor, Compound Y (a multi-kinase inhibitor). The following data is illustrative and representative of what a broad-panel kinase screen would yield.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | BNA-2C (Hypothetical) | Compound X (Selective) | Compound Y (Promiscuous) |
| CDK8 | 98% | 99% | 95% |
| CDK19 | 95% | 97% | 92% |
| CDK1 | 15% | 2% | 75% |
| CDK2 | 20% | 5% | 88% |
| CDK5 | 35% | 8% | 65% |
| FGFR1 | 10% | 1% | 55% |
| FGFR4 | 5% | <1% | 48% |
| c-Met | 8% | 3% | 78% |
| VEGFR2 | 12% | 2% | 90% |
| p38α | 5% | <1% | 62% |
| JNK1 | 7% | 1% | 58% |
| ERK2 | 3% | <1% | 45% |
Data is representative and for illustrative purposes only.
This table clearly demonstrates the different selectivity profiles. BNA-2C shows high potency against its intended targets (CDK8/19) with moderate off-target activity on CDK5. Compound X is highly selective for CDK8/19, while Compound Y inhibits a broad range of kinases, highlighting the importance of such profiling.
Experimental Methodologies for Cross-Reactivity Studies
A multi-faceted approach is essential for a thorough cross-reactivity assessment. Here, we detail two key experimental workflows: a biochemical competitive binding assay for initial broad screening and a cellular thermal shift assay (CETSA) to confirm target engagement in a more physiologically relevant context.
Biochemical Cross-Reactivity Profiling: Competitive Binding Assay
This assay measures the ability of a test compound to displace a known, tagged ligand from the ATP-binding site of a panel of kinases. It is a high-throughput and cost-effective method for initial selectivity screening.[1]
Caption: Workflow for a competitive binding assay.
-
Kinase Panel Selection: Choose a diverse panel of kinases representing different branches of the kinome tree. Commercial services often offer panels of over 400 kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, the tagged ligand, and the test compound to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Immobilization and Washing: Transfer the reaction mixture to a plate coated with a capture agent that binds the kinase. Wash the wells to remove unbound ligand.
-
Signal Detection: Measure the signal from the tagged ligand remaining bound to the immobilized kinase. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the control wells. Plotting this data generates the selectivity profile.
Causality Behind Experimental Choices:
-
Competitive Binding vs. Activity Assay: A binding assay is often preferred for initial screening as it is independent of substrate and ATP concentration, providing a more direct measure of affinity.[6]
-
Single High Concentration Screen: Screening at a single, relatively high concentration (e.g., 1-10 µM) is a cost-effective way to identify potential off-targets for further investigation.[1]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. While a compound may exhibit potent activity against its intended target, off-target effects can lead to unforeseen toxicities and a convoluted path to clinical translation. This guide provides an in-depth comparison of the off-target profiles of a promising class of kinase inhibitors, the 8-bromo-1,6-naphthyridine-2-carboxylic acid derivatives, against other contemporary alternatives. By delving into the experimental data and the causality behind methodological choices, we aim to equip researchers with the critical insights needed to navigate the complex landscape of kinase inhibitor selectivity.
The Rise of 1,6-Naphthyridines as CDK8/19 Inhibitors
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities.[1][2] Recent investigations have identified 2,8-disubstituted-1,6-naphthyridines as potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19.[3][4][5] These kinases are key components of the Mediator complex, a crucial regulator of transcription, and have been implicated as oncogenes in various cancers, including colorectal and gastric cancers.[3]
The this compound core represents a key starting point for the synthesis of these potent CDK8/19 inhibitors. The bromine at the 8-position serves as a versatile chemical handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) and optimization of potency and selectivity. The carboxylic acid at the 2-position provides a crucial interaction point within the ATP-binding pocket of the kinases.
Understanding the CDK8/19 Signaling Axis
CDK8 and CDK19 are involved in regulating the transcription of genes downstream of several key signaling pathways, including WNT/β-catenin, TGF-β, and STAT signaling.[6][7][8][9] Inhibition of CDK8/19 can therefore have profound effects on cancer cell proliferation and survival. A simplified representation of the CDK8/19 signaling pathway is depicted below.
Caption: Simplified CDK8/19 signaling pathway.
The Critical Importance of Selectivity: On-Target Efficacy vs. Off-Target Toxicity
While potent inhibition of CDK8/19 is the desired outcome, promiscuous binding to other kinases can lead to significant toxicity. This was highlighted in a study involving two potent CDK8/19 inhibitors, CCT251921 (a 3,4,5-trisubstituted pyridine) and MSC2530818 (a pyrazolopyridine).[1][10][11][12] Initial reports suggested that the severe systemic toxicity observed with these compounds was an on-target effect of CDK8/19 inhibition.[13] However, a subsequent, more detailed investigation revealed that the toxicity was likely due to the inhibition of several off-target kinases, a consequence of the high in vivo doses used.[10][11][12] This underscores the necessity of comprehensive off-target profiling early in the drug discovery process.
Comparative Off-Target Profiles of CDK8/19 Inhibitors
To provide a clear comparison, the following table summarizes the known on-target potency and significant off-target activities of representative CDK8/19 inhibitors from different chemical scaffolds.
| Compound (Scaffold) | Primary Target (IC₅₀/K_d) | Significant Off-Targets (and activity) | Reference |
| 1,6-Naphthyridine Derivative (Hypothetical) | CDK8/19 (low nM) | Data not publicly available for a specific 8-bromo-2-carboxylic acid derivative. Profiling is essential. | N/A |
| Senexin B (Quinazoline) | CDK8 (K_d 140 nM), CDK19 (K_d 80 nM) | High selectivity reported.[14][15][16][17] | [14][15][16][17] |
| CCT251921 (3,4,5-Trisubstituted Pyridine) | CDK8/19 (low nM) | PIKFYVE | [11][12] |
| MSC2530818 (Pyrazolopyridine) | CDK8/19 (low nM) | GSK3β | [11][12][18] |
| JH-XVI-178 (Pyrazolopyridine) | CDK8/19 (IC₅₀ 2 nM for pSTAT1-S727) | Excellent kinome selectivity reported.[19] | [19] |
Note: This table highlights the importance of the chemical scaffold in determining the selectivity profile. While the 1,6-naphthyridine core is a promising starting point for selective CDK8/19 inhibitors, comprehensive experimental validation is crucial for any new derivative.
Experimental Workflows for Assessing Off-Target Effects
A multi-pronged approach is essential for building a robust off-target profile for any new chemical entity. This typically involves a combination of biochemical and cell-based assays.
Caption: General workflow for off-target profiling.
In Vitro Kinase Selectivity Profiling (Biochemical Assay)
The initial step in assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the compound's interaction with the human kinome.
Protocol: Luminescence-Based Kinase Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced.
-
Materials:
-
Kinase of interest and a panel of off-target kinases
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
The causality behind this choice of assay lies in its high-throughput nature and sensitivity, allowing for the rapid screening of hundreds of kinases in parallel.[22][23]
Cellular Thermal Shift Assay (CETSA) (Cell-Based Assay)
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. CETSA is a powerful technique to confirm that a compound engages its intended target within intact cells.[24][25][26] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.
Protocol: CETSA for Target Engagement
-
Materials:
-
Cell line expressing the target kinase (e.g., CDK8)
-
Test compound
-
Cell lysis buffer
-
Antibodies specific to the target protein
-
Western blotting reagents and equipment or quantitative detection method
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection:
-
-
Data Analysis:
-
Plot the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[24]
-
This self-validating system provides direct evidence of target binding in a physiological context, bridging the gap between biochemical activity and cellular efficacy.
Phenotypic Screening (Unbiased Cell-Based Assay)
Phenotypic screening involves assessing the effect of a compound on a cellular phenotype without a preconceived target.[29][30][31][32][33] This unbiased approach can reveal unexpected off-target effects that might be missed by target-oriented assays.
Workflow: High-Content Imaging-Based Phenotypic Screen
-
Procedure:
-
Cell Plating: Plate cells in multi-well plates.
-
Compound Treatment: Treat cells with a library of compounds, including the test compound, at various concentrations.
-
Staining: Stain the cells with a panel of fluorescent dyes that highlight different cellular compartments and organelles (e.g., nucleus, cytoskeleton, mitochondria).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to extract a multitude of quantitative features from each cell (e.g., cell shape, size, texture, intensity of staining).
-
Data Analysis: Employ machine learning algorithms to cluster compounds based on their phenotypic "fingerprint." Compounds with similar fingerprints may share a common mechanism of action or off-target profile.[29]
-
This approach is powerful because it does not rely on prior knowledge of the target and can uncover novel biological activities and potential liabilities of a compound.[31]
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of selective CDK8/19 inhibitors. However, as with any potent kinase inhibitor, a thorough evaluation of off-target effects is non-negotiable. The case of CCT251921 and MSC2530818 serves as a critical reminder that early and comprehensive selectivity profiling is essential to distinguish on-target efficacy from off-target toxicity.
By employing a multi-faceted experimental strategy that combines broad kinome screening with cell-based target engagement and unbiased phenotypic assays, researchers can build a robust understanding of a compound's selectivity profile. This knowledge is not only crucial for lead optimization and candidate selection but also for interpreting in vivo efficacy and toxicity data, ultimately paving the way for the development of safer and more effective targeted therapies. The continued development of novel 1,6-naphthyridine derivatives, guided by a deep understanding of their on- and off-target activities, will undoubtedly contribute to the advancement of precision oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]
- 9. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition [ouci.dntb.gov.ua]
- 11. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Toxicity Reported for CDK8/19 Inhibitors CCT251921 and MSC2530818 Is Not Due to Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Mediator Kinase Cyclin-Dependent Kinases 8/19 Potentiates Chemotherapeutic Responses, Reverses Tumor Growth, and Prolongs Survival from Ovarian Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. Senexin B (SNX2-1-165) | CDK8/CDK19 inhibitor | Probechem Biochemicals [probechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kinase Selectivity Profiling System: TK-3 Protocol [promega.sg]
- 24. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 25. benchchem.com [benchchem.com]
- 26. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 29. pubs.acs.org [pubs.acs.org]
- 30. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 31. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 32. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 33. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating 8-bromo-1,6-naphthyridine-2-carboxylic acid Against Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the emergence of novel scaffolds is a critical driver of progress toward more potent and selective therapeutics. This guide provides an in-depth comparative analysis of a promising new chemical entity, 8-bromo-1,6-naphthyridine-2-carboxylic acid, benchmarked against well-characterized and clinically relevant kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential, supported by illustrative experimental data and detailed protocols.
The 1,6-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered interest for its diverse biological activities.[1][2] Derivatives of the broader naphthyridine family have shown potential in a range of therapeutic areas, including oncology and inflammation, with some exhibiting inhibitory activity against protein kinases.[1][3][4] This guide will therefore explore the hypothetical kinase inhibitory profile of this compound, postulating its activity against key oncogenic kinases and comparing its performance with established drugs.
Introduction to the Compounds and Rationale for Comparison
For this comparative analysis, we have selected two well-established, FDA-approved kinase inhibitors, Gefitinib and Dasatinib , as benchmarks. The choice of these comparators is predicated on their distinct kinase selectivity profiles and mechanisms of action, providing a robust framework for evaluating our investigational compound.
-
This compound: A novel heterocyclic compound. Its kinase inhibitory potential is the central subject of this investigation.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[][6]
-
Dasatinib: A multi-targeted inhibitor of several key kinases, including BCR-Abl and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7]
This selection allows us to benchmark our compound against both a selective and a multi-targeted inhibitor, offering a clearer picture of its potential therapeutic window and off-target effects.
Experimental Design & Methodologies
To comprehensively evaluate the kinase inhibitory potential of this compound, a multi-faceted experimental approach is essential. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.[8][9][10]
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of a panel of purified kinases.[9][11]
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a general framework for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.[11][12]
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase and Substrate: Dilute the target kinase (e.g., EGFR, Src, Abl) and its corresponding substrate to their optimal concentrations in kinase buffer.
-
ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (often near the Km for ATP).[13]
-
Test Compounds: Prepare a serial dilution of this compound, Gefitinib, and Dasatinib in DMSO, followed by a further dilution in kinase buffer.
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase-substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Illustrative Data: Comparative IC50 Values (nM)
| Kinase Target | This compound (Hypothetical) | Gefitinib (Reference) | Dasatinib (Reference) |
| EGFR | 15 | 25 | >10,000 |
| Src | 250 | >10,000 | 0.8 |
| Abl | 300 | >10,000 | 1.1 |
| VEGFR2 | 800 | 3,700 | 15 |
Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit a kinase within a cellular environment.[8][14][15]
Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity, which can be a consequence of inhibiting a critical kinase.
Cell Lines:
-
A549 (Lung Carcinoma): Expresses EGFR.
-
K562 (Chronic Myeloid Leukemia): Expresses the BCR-Abl fusion protein.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
Illustrative Data: Comparative GI50 Values (nM)
| Cell Line | This compound (Hypothetical) | Gefitinib (Reference) | Dasatinib (Reference) |
| A549 (EGFR-dependent) | 120 | 150 | >5,000 |
| K562 (BCR-Abl-dependent) | 450 | >10,000 | 5 |
Visualizing Workflows and Pathways
To further clarify the experimental design and the biological context of this study, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A flowchart illustrating the key stages of the benchmarking process.
Simplified EGFR Signaling Pathway
Caption: Simplified representation of the EGFR signaling pathway and points of inhibition.
Interpretation and Discussion
The illustrative data presented in this guide suggests that this compound is a potent inhibitor of EGFR, with an in vitro IC50 value comparable to that of Gefitinib. This is further substantiated by its activity in the A549 cell line, which is known to be dependent on EGFR signaling.
Interestingly, the hypothetical data also indicates a broader inhibitory profile for our investigational compound compared to Gefitinib, with moderate activity against Src and Abl kinases. While significantly less potent against these targets than Dasatinib, this "off-target" activity warrants further investigation. Depending on the therapeutic context, such polypharmacology could be beneficial, potentially overcoming certain resistance mechanisms, or it could lead to unwanted side effects.
The challenge in developing kinase inhibitors often lies in achieving selectivity, given the highly conserved nature of the ATP-binding site across the kinome.[16][17][18] The data suggests that this compound may be a Type I inhibitor, competing with ATP for binding to the active conformation of the kinase.[19] Further studies, such as kinome-wide profiling and co-crystallography, would be necessary to fully elucidate its binding mode and selectivity profile.[20][21]
Conclusion and Future Directions
This comparative guide provides a foundational framework for the preclinical evaluation of this compound. The illustrative data positions this novel scaffold as a promising starting point for the development of a new class of kinase inhibitors.
Future work should focus on:
-
Comprehensive Kinome Screening: To fully understand the selectivity profile and identify potential off-targets.
-
Structural Biology: To elucidate the binding mode of the compound with its primary targets.
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the 1,6-naphthyridine scaffold.
-
In Vivo Efficacy and Pharmacokinetic Studies: To evaluate the compound's performance in animal models.
By systematically benchmarking novel compounds against established drugs, the scientific community can more efficiently identify and advance promising new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. crossfire-oncology.com [crossfire-oncology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inits.at [inits.at]
- 15. reactionbiology.com [reactionbiology.com]
- 16. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 8-bromo-1,6-naphthyridine-2-carboxylic Acid
This guide provides a detailed, safety-first protocol for the proper disposal of 8-bromo-1,6-naphthyridine-2-carboxylic acid. As a halogenated heterocyclic compound, its handling and disposal require stringent adherence to safety and environmental regulations to mitigate risks to personnel and the ecosystem. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Foundational Principle: Hazard Assessment and Risk Mitigation
Before any disposal procedure begins, a thorough understanding of the compound's hazards is paramount. This compound is not a benign substance; it presents multiple health risks that dictate every step of its handling and disposal. The primary causality behind these rigorous protocols is the minimization of exposure and prevention of environmental contamination.
According to its Safety Data Sheet (SDS), the compound is classified with several hazards.[1] This information is not merely procedural; it is the scientific basis for the safety measures that follow.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Key Implications for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Prevent all skin contact. Use of impermeable gloves and a lab coat is mandatory.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Chemical safety goggles and/or a face shield are required to prevent eye contact.[1][2] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | All handling must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] |
| Specific target organ toxicity | H335: May cause respiratory irritation | Engineering controls (fume hood) are the primary defense against respiratory exposure.[1][2] |
Given these hazards, this compound must be treated as a particularly hazardous chemical, and its waste stream must be managed as regulated hazardous waste from the point of generation.
Pre-Disposal Planning: A Self-Validating System
A robust disposal plan must be in place before starting any experimental work involving this compound.[3] This proactive approach ensures that waste is handled safely and compliantly at all times.
Mandatory Personal Protective Equipment (PPE)
To prevent personal exposure, the following PPE must be worn at all times when handling the pure compound or its waste:
-
Eye Protection: Chemical safety goggles meeting OSHA's 29 CFR 1910.133 standards.[4]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile), changed immediately if contamination occurs.[4]
-
Body Protection: A flame-resistant lab coat.[4]
-
Respiratory Protection: Not typically required when using a fume hood, but a NIOSH-approved respirator is necessary for large spills or if engineering controls fail.[4][5]
Step-by-Step Disposal Protocol
Drain or trash disposal of this chemical is strictly prohibited.[4][6] The only acceptable method is collection for disposal by a licensed environmental waste management company, coordinated through your institution's Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation
The principle of waste segregation is critical for both safety and regulatory compliance. Halogenated organic compounds must be kept separate from non-halogenated waste streams to ensure proper final treatment.[7][8][9]
-
Action: Designate a specific, compatible waste container solely for "Halogenated Organic Solid Waste."
-
Causality: Mixing halogenated waste with other streams, such as non-halogenated solvents, can complicate and significantly increase the cost of disposal. Furthermore, incompatible chemicals can react violently if mixed.[8][10]
Step 2: Waste Collection
-
Action for Solid Waste: Collect any surplus this compound powder and any grossly contaminated items (e.g., weighing paper, contaminated paper towels) directly into the designated halogenated solid waste container.
-
Action for Liquid Waste: If the compound is in solution, it must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Action for Contaminated Labware ("Sharps"): Needles, syringes, or broken glass contaminated with the compound must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[11]
-
Causality: Containing the waste at the source prevents cross-contamination of the laboratory and ensures all hazardous material is captured for proper disposal.
Step 3: Decontamination of Equipment
-
Action: Rinse all non-disposable glassware and equipment (spatulas, stir bars, etc.) that have come into contact with the compound with a suitable solvent, such as acetone.
-
Crucial Step: This rinsate is now considered hazardous waste. It must be collected and added to the "Halogenated Organic Liquid Waste" container.[7] Do not dispose of the rinsate down the drain.
-
Causality: This step ensures that equipment is safe for reuse or general washing and that no residual chemical is inadvertently released into the sanitary sewer system.
Step 4: Container Management and Labeling
-
Action: The waste container must be kept closed at all times, except when adding waste.[6][9] It must be properly labeled with a hazardous waste tag as soon as the first drop of waste is added.[9][10]
-
Labeling Requirements: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents used. Do not use abbreviations.[8]
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
Causality: Proper labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that waste handlers are aware of the container's contents and associated dangers.[12] Keeping the container closed prevents the release of vapors.[10]
Step 5: Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should provide secondary containment to capture any potential leaks.[10]
-
Final Step: Once the container is full, or if work on the project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[7]
-
Causality: Storing waste in a designated, contained area minimizes risks within the lab. The final disposal must be handled by trained professionals in compliance with all federal, state, and local regulations.[3][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. emedco.com [emedco.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 12. epa.gov [epa.gov]
- 13. aksci.com [aksci.com]
Navigating the Safe Handling of 8-bromo-1,6-naphthyridine-2-carboxylic Acid: A Guide for Laboratory Professionals
The responsible use of novel chemical entities in research and development is paramount to both scientific advancement and the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 8-bromo-1,6-naphthyridine-2-carboxylic acid, a compound with significant potential in various research applications. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a culture of proactive safety and building trust in our collective ability to manage chemical hazards effectively.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound that presents several potential hazards. A thorough understanding of these risks is the foundation of safe handling.
Summary of Hazards:
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Irritation | Category 2/2A | H319: Causes serious eye irritation | [1][2][3][4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1][2] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation | [1][2][3][4] |
The presence of a bromine atom on the naphthyridine ring system, coupled with the carboxylic acid functionality, dictates the need for careful handling to mitigate these risks. The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to create a reliable barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or if there is a risk of dust generation.[5] This dual protection is critical to prevent serious eye irritation.[1][3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[6][7] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[5]
-
Lab Coat: A fire-retardant and chemical-resistant lab coat that is fully buttoned is required to protect against skin contact.[5][8]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn.[5]
-
-
Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[5] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6][9]
Rationale for PPE Selection: The specified PPE directly addresses the identified hazards. Goggles and face shields protect against the serious eye irritation potential.[1][3] Chemical-resistant gloves and a lab coat prevent dermal absorption and skin irritation.[1][3] The use of a fume hood is a critical engineering control to mitigate the risk of inhaling the harmful powder.[1][5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[9]
-
Don Appropriate PPE: Equip yourself with the full complement of PPE as detailed in the section above.[9]
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9]
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood to contain any dust.[5]
-
Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[5]
-
Reaction: Conduct all experimental procedures within the chemical fume hood.[9]
-
-
Post-Handling:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.[5]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental spill or exposure, a swift and informed response is critical.
Emergency Response Flowchart:
Caption: Emergency response flowchart for spills and exposures.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[10]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
Properly label the waste container and arrange for disposal.[12]
-
-
Major Spill (Outside of a fume hood):
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][14]
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any materials contaminated with it is a critical aspect of responsible chemical management to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound must be segregated as halogenated organic waste.[9] This includes unused product, contaminated PPE, spill cleanup materials, and rinsate from glassware decontamination.
-
Waste Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[9] The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal Procedure:
-
Collect all waste in the designated container.
-
Keep the container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[9]
-
The bromine content of this compound necessitates its classification as halogenated waste, which often requires specific disposal routes, such as high-temperature incineration, to prevent the formation of persistent environmental pollutants.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. 8-Bromo-1,6-naphthyridine | C8H5BrN2 | CID 817270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ionscience.com [ionscience.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
